Bacopaside V
Description
Properties
Molecular Formula |
C41H66O13 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1 |
InChI Key |
RJDSARTZFIBDAR-HYXREVLBSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Bacopaside V from Bacopa monniera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation of Bacopaside V, a promising triterpenoid saponin, from the medicinal plant Bacopa monniera. This document details the necessary experimental protocols, presents quantitative data for yield and purity, and visualizes the experimental workflow and a putative neuroprotective signaling pathway associated with bacosides.
Introduction
Bacopa monniera, commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties.[1] The therapeutic effects of this plant are largely attributed to a class of compounds known as bacosides, which are triterpenoid saponins. Among these, this compound has garnered interest for its potential pharmacological activities. This guide outlines a systematic approach to the isolation and purification of this compound for further research and drug development.
Quantitative Data Summary
The isolation of this compound is often performed alongside other structurally related bacosides. The yields of these compounds can vary depending on the plant material, extraction method, and purification techniques employed. The following table summarizes representative yields obtained from the scientific literature.
| Compound | Yield (mg) from 0.4g of crude fraction | Reference |
| Bacopaside III | 41 | [2] |
| Bacopaside IV | 62 | [2] |
| This compound | 25 | [2] |
Experimental Protocols
This section provides a detailed methodology for the isolation of this compound from Bacopa monniera, synthesized from established research protocols.
Plant Material and Extraction
-
Plant Material : Dried, powdered aerial parts of Bacopa monniera are used as the starting material.
-
Defatting : The powdered plant material is first defatted to remove lipids and other non-polar compounds that may interfere with subsequent extraction steps. This is typically achieved by extraction with a non-polar solvent such as n-hexane.
-
Extraction of Saponins : The defatted plant material is then extracted with a polar solvent to isolate the saponin-rich fraction. Methanol is a commonly used solvent for this purpose. The extraction can be performed using maceration, Soxhlet extraction, or other suitable methods. The resulting methanolic extract is then concentrated under reduced pressure to obtain a crude extract.
Fractionation by Column Chromatography
The crude methanolic extract is subjected to column chromatography for initial fractionation.
-
Stationary Phase : Silica gel (60-120 mesh) is a commonly used stationary phase.
-
Mobile Phase : A gradient elution system is employed to separate the different classes of compounds. A typical gradient starts with a less polar solvent system, such as chloroform, and gradually increases in polarity by the addition of methanol.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired bacosides. Fractions with similar TLC profiles are pooled together.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using preparative HPLC.
-
Column : A reversed-phase C18 column is typically used for the separation of bacosides.
-
Mobile Phase : An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water or a buffer (e.g., sodium sulphate buffer, pH 2.3) is employed.[3] The exact composition and gradient profile need to be optimized for the specific column and instrument used.
-
Detection : The eluent is monitored using a UV detector, typically at a wavelength of 205 nm, where bacosides exhibit absorbance.
-
Fraction Collection : Fractions corresponding to the peak of this compound are collected. The identity and purity of the isolated compound should be confirmed by analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound from Bacopa monniera.
References
Unraveling the Molecular Architecture of Bacopaside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Bacopaside V, a triterpenoid saponin isolated from Bacopa monniera. The following sections detail the spectroscopic data, experimental protocols, and logical workflow employed to determine its complete molecular structure.
Spectroscopic and Physicochemical Data
The structural determination of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized below.
Mass Spectrometry
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was utilized to determine the molecular formula of this compound.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 767.4563 | 767.4601 | C₄₁H₆₆O₁₃ |
| [M+Na]⁺ | 789.4383 | 789.4425 | C₄₁H₆₆O₁₃Na |
| [M+K]⁺ | 805.4122 | 805.4156 | C₄₁H₆₆O₁₃K |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound was recorded in pyridine-d₅. The chemical shifts were assigned based on 2D NMR experiments (HMQC and HMBC) and comparison with related compounds.[1][2]
| Carbon No. | Aglycone (Pseudojujubogenin) δc (ppm) | Carbon No. | Inner Sugar (α-L-Arabinopyranose) δc (ppm) | Carbon No. | Terminal Sugar (β-D-Glucopyranose) δc (ppm) |
| 1 | 38.9 | 1' | 107.0 | 1'' | 105.9 |
| 2 | 26.7 | 2' | 76.1 | 2'' | 75.4 |
| 3 | 89.0 | 3' | 84.2 | 3'' | 78.4 |
| 4 | 39.5 | 4' | 69.3 | 4'' | 71.8 |
| 5 | 56.4 | 5' | 67.0 | 5'' | 78.2 |
| 6 | 18.4 | 6'' | 62.9 | ||
| 7 | 35.1 | ||||
| 8 | 40.1 | ||||
| 9 | 49.9 | ||||
| 10 | 37.3 | ||||
| 11 | 21.8 | ||||
| 12 | 28.6 | ||||
| 13 | 37.1 | ||||
| 14 | 53.5 | ||||
| 15 | 32.1 | ||||
| 16 | 74.0 | ||||
| 17 | 56.4 | ||||
| 18 | 17.5 | ||||
| 19 | 16.4 | ||||
| 20 | 85.3 | ||||
| 21 | 31.8 | ||||
| 22 | 75.3 | ||||
| 23 | 28.1 | ||||
| 24 | 16.8 | ||||
| 25 | 17.4 | ||||
| 26 | 27.2 | ||||
| 27 | 26.0 | ||||
| 28 | 18.2 | ||||
| 29 | 33.3 | ||||
| 30 | 25.4 |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was also recorded in pyridine-d₅. Key assignments are provided below.[3]
| Proton No. | Aglycone (Pseudojujubogenin) δh (ppm, J in Hz) | Proton No. | Inner Sugar (α-L-Arabinopyranose) δh (ppm, J in Hz) | Proton No. | Terminal Sugar (β-D-Glucopyranose) δh (ppm, J in Hz) |
| 3-H | 3.28 (dd, 11.5, 4.5) | 1'-H | 4.91 (d, 6.5) | 1''-H | 5.35 (d, 7.5) |
| 16-H | 5.38 (br d, 5.0) | 2'-H | 4.52 (dd, 8.5, 6.5) | 2''-H | 4.25 (dd, 8.5, 7.5) |
| 22-H | 4.38 (d, 8.0) | 3'-H | 4.41 (dd, 8.5, 3.0) | 3''-H | 4.18 (t, 8.5) |
| Me-18 | 1.15 (s) | 4'-H | 4.32 (m) | 4''-H | 4.08 (t, 8.5) |
| Me-19 | 0.88 (s) | 5'ax-H | 4.01 (dd, 11.5, 2.0) | 5''-H | 3.92 (m) |
| Me-21 | 1.35 (s) | 5'eq-H | 4.45 (br d, 11.5) | 6''a-H | 4.48 (br d, 11.0) |
| Me-26 | 1.25 (d, 6.5) | 6''b-H | 4.35 (dd, 11.0, 5.0) | ||
| Me-27 | 1.05 (d, 6.5) | ||||
| Me-28 | 0.95 (s) | ||||
| Me-29 | 0.92 (s) | ||||
| Me-30 | 1.02 (s) |
Experimental Protocols
Isolation of this compound
-
Extraction: The plant material of Bacopa monniera was subjected to Soxhlet extraction with methanol.
-
Fractionation: The n-butanol soluble fraction of the methanol extract was adsorbed on silica gel and fractionated by successive extraction with chloroform, ethyl acetate, and acetone.
-
Column Chromatography: The acetone extract was subjected to column chromatography over silica gel using a methanol-chloroform gradient. Saponin-containing fractions were combined.
-
Preparative HPLC: The combined saponin fraction was further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Acid Hydrolysis
-
Reaction Setup: 15 mg of this compound was dissolved in 10 mL of aqueous methanol.
-
Hydrolysis: 2N Hydrochloric acid was added, and the mixture was heated on a steam bath for 6 hours.
-
Extraction of Aglycone: The reaction mixture was cooled, diluted with 10 mL of water, and extracted with chloroform to isolate the aglycone (pseudojujubogenin).
-
Analysis of Sugars: The aqueous layer was neutralized with silver carbonate and filtered. The filtrate was concentrated and analyzed by paper chromatography to identify the sugar constituents. Gas chromatography (GC) of the alditol acetates was used to determine the 1:1 ratio and the D/L configuration of the sugars.[1]
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound is outlined in the diagram below. It begins with the isolation and initial characterization, followed by degradation (hydrolysis) to identify the building blocks, and finally, spectroscopic analysis to determine the complete connectivity and stereochemistry.
Caption: Workflow for the structure elucidation of this compound.
Final Chemical Structure
The culmination of the analytical data led to the definitive structure of this compound as 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl pseudojujubogenin.[3][4]
Caption: Molecular components and linkages of this compound.
References
Bacopaside V: A Bioactive Triterpenoid Glycoside for Neurological and Oncological Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bacopaside V, a triterpenoid glycoside isolated from the medicinal plant Bacopa monnieri, stands as a compound of significant interest for its potential therapeutic applications. Traditionally part of Ayurvedic medicine, Bacopa monnieri has a long history of use as a nervine tonic. Modern scientific investigation has identified a class of compounds known as bacosides as the primary bioactive constituents responsible for its neurological effects. Among these, this compound is emerging as a noteworthy molecule with potential neuroprotective, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of available quantitative data to facilitate further research and development.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a perennial herb renowned in traditional Indian medicine for its cognitive-enhancing and neuroprotective properties. The primary bioactive compounds responsible for these effects are a group of triterpenoid saponins called bacosides. This compound is one such dammarane-type triterpenoid glycoside.[1] Its chemical structure confers upon it the potential to interact with various biological targets, leading to a range of pharmacological effects. This guide aims to consolidate the existing scientific literature on this compound, offering a technical resource for researchers exploring its therapeutic potential.
Chemical Properties
This compound is characterized by a complex glycosidic structure attached to a triterpenoid aglycone.
-
Molecular Formula: C₄₁H₆₆O₁₃[2]
-
Molecular Weight: 767.0 g/mol [2]
-
CAS Number: 620592-16-7[1]
-
Chemical Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹,¹⁴.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]
-
Synonyms: 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl pseudojujubogenin.[3]
Biological Activities and Mechanisms of Action
While research specifically isolating the effects of this compound is still emerging, studies on closely related bacosides and extracts of Bacopa monnieri provide strong indications of its potential biological activities.
Neuroprotective Effects
Bacosides, as a class of compounds, are well-documented for their neuroprotective effects. These are attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.[3] The proposed mechanisms include scavenging of free radicals, reduction of lipid peroxidation, and enhancement of the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[3] Furthermore, bacosides have been shown to prevent the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[3]
Potential Neuroprotective Signaling Pathway of Bacosides
Caption: Putative neuroprotective mechanism of bacosides.
Anti-inflammatory Activity
Extracts of Bacopa monnieri have demonstrated significant anti-inflammatory effects. Studies have shown that bacoside-enriched fractions can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.[4][5] This suggests a potential role for this compound in modulating inflammatory pathways, which are implicated in a wide range of chronic diseases, including neurodegenerative disorders and cancer. The inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are also proposed mechanisms.[6]
Proposed Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB mediated inflammation.
Anti-cancer Potential
Emerging evidence suggests that bacosides possess anti-cancer properties. While direct studies on this compound are limited, research on related compounds like Bacopaside I and II has shown they can inhibit the proliferation, migration, and invasion of various cancer cell lines, including breast and colon cancer.[7][8] The proposed mechanisms involve the induction of cell cycle arrest, typically at the G2/M phase, and the triggering of apoptosis (programmed cell death).[9] Some studies also point to the inhibition of aquaporin-1 (AQP1), a water channel protein implicated in tumor progression.[7]
Workflow for Assessing Anti-cancer Activity
Caption: In vitro evaluation of anti-cancer potential.
Quantitative Data
Quantitative data specifically for this compound is scarce in the current literature. The following tables summarize available data for closely related bacosides and extracts of Bacopa monnieri. It is important to note that these values may not be directly extrapolated to this compound and should be used as a reference for designing future experiments.
Table 1: Cytotoxicity of Bacopa monnieri Extracts and Related Bacosides
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |
| Ethanolic Extract | MCF-7 (Breast Cancer) | MTT | 72.0 µg/mL | [10] |
| Ethanolic Extract | MDA-MB-231 (Breast Cancer) | MTT | 75.0 µg/mL | [10] |
| Dichloromethane Fraction | MCF-7 (Breast Cancer) | MTT | 57.0 µg/mL | [10] |
| Dichloromethane Fraction | MDA-MB-231 (Breast Cancer) | MTT | 42.0 µg/mL | [10] |
| Hexane Fraction | MCF-7 (Breast Cancer) | MTT | 53.0 µg/mL | [11] |
| Bacopaside II | HT-29 (Colon Cancer) | Crystal Violet | 18.4 µM | [12] |
| Bacopaside II | SW480 (Colon Cancer) | Crystal Violet | 17.3 µM | [12] |
| Bacopaside II | SW620 (Colon Cancer) | Crystal Violet | 14.6 µM | [12] |
| Bacopaside II | HCT116 (Colon Cancer) | Crystal Violet | 14.5 µM | [12] |
Table 2: Anti-inflammatory Activity of Bacopa monnieri Fractions
| Fraction | Cell Type | Stimulant | Measured Parameter | Inhibition | Reference |
| Triterpenoid Fraction | Human PBMCs | LPS | TNF-α production | Significant | [5] |
| Triterpenoid Fraction | Human PBMCs | LPS | IL-6 production | Significant | [5] |
| Bacoside-enriched Fraction | Human PBMCs | LPS | TNF-α production | Significant | [5] |
| Bacoside-enriched Fraction | Human PBMCs | LPS | IL-6 production | Significant | [5] |
Experimental Protocols
The following are detailed methodologies for the isolation and biological evaluation of this compound, adapted from established protocols for bacosides.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the dried plant material of Bacopa monnieri.
Materials:
-
Dried, powdered Bacopa monnieri plant material
-
Methanol
-
n-Butanol
-
Silica gel for column chromatography (60-120 mesh)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Anhydrous sodium sulfate
-
Sulfuric acid
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Extraction:
-
Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in water and partition successively with n-butanol.
-
Collect the n-butanol fraction, which is enriched with saponins, and evaporate to dryness.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Load the dried n-butanol fraction onto the column.
-
Elute the column with a gradient of increasing methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing bacosides.
-
-
HPLC Purification:
-
Pool the fractions rich in bacosides and concentrate.
-
Perform preparative HPLC on a C18 column.
-
Use an isocratic mobile phase, for example, a mixture of acetonitrile and an aqueous solution of anhydrous sodium sulfate (e.g., 31.5:68.5 v/v), with the pH adjusted to 2.3 with sulfuric acid.[13]
-
Monitor the eluent at a suitable wavelength (e.g., 205 nm).
-
Collect the peak corresponding to the retention time of a this compound standard.
-
Lyophilize the collected fraction to obtain pure this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Future Directions
The preliminary evidence for the biological activities of bacosides, including the closely related Bacopaside I and II, strongly suggests that this compound is a promising candidate for further investigation. Future research should focus on:
-
Isolation and large-scale production of pure this compound to enable comprehensive preclinical studies.
-
Determination of specific IC₅₀ values for the anti-inflammatory and neuroprotective effects of this compound in relevant in vitro models.
-
Elucidation of the precise molecular mechanisms of action of this compound, including its effects on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.
-
In vivo studies in animal models of neurological disorders and cancer to evaluate the efficacy and safety of this compound.
-
Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
Conclusion
This compound is a bioactive triterpenoid glycoside with significant potential for the development of novel therapeutics for neurological and oncological conditions. While research specifically focused on this compound is in its early stages, the wealth of data on Bacopa monnieri and its other bacoside constituents provides a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the pharmacological properties of this compound and unlock its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 10. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC. | Semantic Scholar [semanticscholar.org]
- 11. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Bacopaside V and its Putative Role in Cognitive Enhancement: A Review of the Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, has garnered significant scientific attention for its nootropic properties, particularly its potential to enhance cognitive function and memory. The primary bioactive constituents responsible for these effects are believed to be a class of triterpenoid saponins known as bacosides. Among these, Bacopaside V is a recognized component, though its individual contribution to the overall pharmacological profile of Bacopa monnieri is an area of ongoing investigation.
This technical guide provides a comprehensive overview of the current understanding of this compound and its putative role in cognitive enhancement. It is important to note that while a substantial body of research exists for the whole plant extract and some of its major saponins like Bacoside A and Bacopaside I, studies focusing specifically on isolated this compound are limited. Therefore, this document will synthesize the available data on bacosides as a class to infer the likely mechanisms and potential of this compound, clearly distinguishing between direct evidence and extrapolated findings. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of bacosides for cognitive disorders.
Chemical and Physical Properties of this compound
This compound is a dammarane-type triterpenoid saponin. Its chemical structure has been elucidated, and its properties are summarized in the table below.[1][2][3][4]
| Property | Value |
| Molecular Formula | C41H66O13 |
| Molecular Weight | 766.95 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| CAS Number | 620592-16-7 |
| Classification | Triterpenoid Glycoside (Saponin) |
| Source | Bacopa monnieri (L.) Wettst. |
Quantitative Data on Bacosides and Bacopa monnieri Extract
The following tables summarize quantitative data from various studies on Bacopa monnieri extracts and some of its isolated constituents. It is important to note the specific substance tested in each case, as data for isolated this compound is not currently available in the literature.
Table 1: In Vitro Studies on Bacosides
| Compound/Extract | Assay | Target/Cell Line | Result (IC50) | Reference |
| Bacopaside II | Cell Growth Inhibition (Colon Cancer) | HT-29 | 18.4 µM | [5] |
| Bacopaside II | Cell Growth Inhibition (Colon Cancer) | SW480 | 17.3 µM | [5] |
| Bacopaside II | Cell Growth Inhibition (Colon Cancer) | SW620 | 14.6 µM | [5] |
| Bacopaside II | Cell Growth Inhibition (Colon Cancer) | HCT116 | 14.5 µM | [5] |
Table 2: In Vivo Studies on Bacosides and Bacopa monnieri Extract
| Compound/Extract | Animal Model | Dosage | Outcome | Reference |
| Bacopa monnieri Extract | Sprague-Dawley Rats (Chronic Toxicity) | 30, 60, 300, 1500 mg/kg for 270 days | No toxicity observed | [6] |
| Bacopa monnieri Extract | Sprague-Dawley Rats (Acute Toxicity) | 5000 mg/kg | No significant undesirable effects | [6] |
| Bacosides (mixture) | Mice (Scopolamine-induced amnesia) | 30 mg/kg | Reversed amnesia, likely by improving acetylcholine levels | [7] |
| Bacosides (mixture) | Mice (Sodium nitrite-induced amnesia) | 30 mg/kg | Reversed amnesia, likely by improving hypoxic conditions | [7] |
| Bacopaside I | APP/PS1 Transgenic Mice (Alzheimer's model) | Not specified | Ameliorated cognitive impairment | [8] |
| Bacopaside I | Rats (Cerebral Ischemia) | 10 and 30 mg/kg | Reduced neurological deficits, cerebral infarct volume, and edema | [9] |
| Bacopaside X and Quercetin | Mice (Scopolamine-induced Alzheimer's model) | 20 mg/kg (BX) + 25 mg/kg (Q) | Synergistic neuroprotection, improved biochemical markers (NO, GSH, MDA) and mRNA levels of marker genes | [10] |
Table 3: Human Clinical Trials on Bacopa monnieri Extract
| Extract/Dosage | Population | Duration | Key Cognitive Outcomes | Reference |
| 300-450 mg/day | Healthy Adults | 12 weeks | Improved performance on 9 of 17 tests of memory free recall | [11][12] |
| 300 mg/day | Elderly without dementia | 12 weeks | Enhanced AVLT delayed word recall memory scores | [13] |
| 320 mg KeenMind® (55% bacosides) | Healthy Adults | 90 days | Improved information processing speed and verbal learning, decreased anxiety | [14] |
| 320 mg or 640 mg KeenMind® (single dose) | Healthy Adults | Acute | Improved divided attention | [14] |
Mechanisms of Action for Bacosides in Cognitive Enhancement
The cognitive-enhancing effects of bacosides are believed to be multifactorial, involving several neurochemical and cellular processes. While the specific actions of this compound have not been delineated, it is presumed to contribute to the mechanisms described below for the bacoside class.
Modulation of the Cholinergic System
The cholinergic system is crucial for learning and memory. Bacosides have been shown to enhance cholinergic neurotransmission.[15][16] This is achieved through two primary actions:
-
Inhibition of Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, bacosides increase the synaptic levels and duration of action of acetylcholine.[17]
-
Activation of Choline Acetyltransferase (ChAT): ChAT is the enzyme responsible for the synthesis of acetylcholine. Some studies suggest that bacosides may upregulate the activity of ChAT, leading to increased acetylcholine production.[16]
Antioxidant and Neuroprotective Effects
Oxidative stress is implicated in age-related cognitive decline and neurodegenerative diseases. Bacosides exhibit potent antioxidant properties that protect the brain from oxidative damage.[17][18] These effects include:
-
Scavenging of Free Radicals: Bacosides can directly neutralize reactive oxygen species (ROS).
-
Enhancement of Endogenous Antioxidant Enzymes: They have been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[19]
-
Inhibition of Lipid Peroxidation: Bacosides protect neuronal membranes from damage by inhibiting the peroxidation of lipids.
Modulation of Neurotransmitter Systems
Beyond the cholinergic system, bacosides are thought to interact with other neurotransmitter systems involved in mood, cognition, and stress response, including the serotonergic and dopaminergic systems.[20] This modulation may contribute to the anxiolytic and antidepressant-like effects reported in some studies.
Anti-inflammatory Action
Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases. Bacosides have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
Reduction of β-amyloid Aggregation
In the context of Alzheimer's disease, the accumulation of β-amyloid plaques is a hallmark pathology. Some studies suggest that bacosides can reduce the aggregation and deposition of β-amyloid peptides, offering a potential therapeutic avenue for this disease.[2][17]
Signaling Pathways
Recent research suggests that the neuroprotective effects of bacosides may be mediated through the modulation of intracellular signaling pathways critical for neuronal survival, plasticity, and apoptosis.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Studies on Bacopaside I have shown that its neuroprotective effects are mediated, in part, through the activation of the PI3K/Akt pathway.[19] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting neuronal survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic neuroprotection by phytocompounds of Bacopa monnieri in scopolamine-induced Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC Herbalgram Website [herbalgram.org]
- 15. caringsunshine.com [caringsunshine.com]
- 16. caringsunshine.com [caringsunshine.com]
- 17. mdpi.com [mdpi.com]
- 18. ABC Herbalgram Website [herbalgram.org]
- 19. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Bacopaside V Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside V, a triterpenoid saponin from Bacopa monnieri, is a promising natural compound with potential neuroprotective properties. Understanding its molecular interactions with protein targets is crucial for elucidating its mechanism of action and for guiding future drug development efforts. This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of this compound. It outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, summarizes quantitative binding data from related compounds, and visualizes the potential signaling pathways implicated in its activity.
Introduction
Bacopa monnieri, a perennial herb, has been used for centuries in traditional Ayurvedic medicine to enhance cognitive function and alleviate anxiety.[1] Modern phytochemical analysis has identified a class of triterpenoid saponins, known as bacosides, as the primary bioactive constituents responsible for these effects. Among them, this compound is a significant component, though its specific molecular targets and mechanisms of action are not yet fully elucidated.[2]
In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules like this compound and their potential protein receptors.[3] By employing techniques such as molecular docking and molecular dynamics (MD) simulations, researchers can gain insights into binding affinities, interaction patterns, and the stability of ligand-protein complexes. This guide details a systematic in silico workflow to investigate the receptor binding profile of this compound, providing a foundation for hypothesis-driven experimental validation.
Potential Protein Targets for this compound
While direct experimental data on this compound binding is limited, studies on structurally similar bacosides have identified several potential protein targets implicated in neurological pathways. These include:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): A key protein in Parkinson's disease pathogenesis.[4]
-
Caspase-3: A critical executioner caspase in the apoptotic pathway.[5][6]
-
Tau Protein Kinase I (TPK I) / GSK-3β: An enzyme involved in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[7]
-
Neurotransmitter Receptors: Including serotonin (5-HT), dopamine (D), and muscarinic acetylcholine (M) receptors, which are crucial for mood, cognition, and memory.
-
Acetylcholinesterase (AChE): An enzyme that degrades acetylcholine, a target for cognitive enhancers.
This guide will focus on modeling the interaction of this compound with LRRK2, Caspase-3, and TPK I as representative examples.
Experimental Protocols
Ligand and Protein Preparation
A crucial first step in any in silico modeling study is the preparation of the ligand (this compound) and the target protein structures.
3.1.1. Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 11072737). Download the structure in SDF format.
-
Energy Minimization: The ligand structure should be energy-minimized to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera with a suitable force field (e.g., MMFF94).
-
File Format Conversion: Convert the minimized ligand structure to the PDBQT file format, which includes atomic charges and atom type definitions, using tools like AutoDockTools.
3.1.2. Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example:
-
LRRK2 (e.g., PDB ID: 6VP6)
-
Caspase-3 (e.g., PDB ID: 3KJF)
-
Tau-protein kinase I (GSK-3β) (e.g., PDB ID: 1J1C)
-
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. Repair any missing residues or atoms using tools like SWISS-MODEL or the "Dunbrack rotamers" tool in UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (7.4). Assign partial charges using a force field like AMBER or CHARMM.
-
File Format Conversion: Convert the prepared protein structure to the PDBQT format using AutoDockTools.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
3.2.1. Docking Protocol using AutoDock Vina
-
Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For LRRK2, the ATP-binding site is a common target. For Caspase-3, the active site cleft is the region of interest. For TPK I, the ATP-binding pocket is also a primary target.
-
Docking Parameters:
-
Exhaustiveness: Set the exhaustiveness of the search to a value between 8 and 16 to ensure a thorough exploration of the conformational space.
-
Number of Modes: Generate a sufficient number of binding modes (e.g., 10-20) to capture the most likely binding poses.
-
-
Execution: Run the docking simulation using the prepared ligand and protein files and the defined grid parameters.
-
Analysis of Results: Analyze the output files to identify the binding pose with the lowest binding affinity (in kcal/mol). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
3.3.1. MD Simulation Protocol using GROMACS
-
System Preparation:
-
Force Field: Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN) and the ligand (e.g., GAFF).
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) for a short duration (e.g., 1 ns).
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature (e.g., 300 K) for a longer duration (e.g., 10 ns) to ensure the system reaches a stable density.
-
-
Production MD: Run the production MD simulation for a significant period (e.g., 100-200 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and protein.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-likeness of a compound.
3.4.1. In Silico ADMET Prediction
Various online tools and software can be used to predict the ADMET properties of this compound based on its chemical structure.
-
Tool Selection: Utilize web servers like SwissADME, pkCSM, or ADMETlab.
-
Input: Provide the SMILES string or the 2D structure of this compound.
-
Analysis: Analyze the predicted properties, including:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition.
-
Data Presentation
The following tables summarize the predicted binding affinities of various bacosides with potential protein targets based on existing literature. This data can be used as a reference for interpreting the results of in silico modeling of this compound.
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Bacopaside I | LRRK2 | -7.5 | [4] |
| Bacopaside II | Caspase-3 | -8.8 | [5] |
| Bacopaside III | Tau-protein kinase I | -9.2 | [5] |
| Bacopaside X | LRRK2 | -7.5 | [4] |
| Bacopasaponin G | Caspase-3 | -9.6 | [5] |
| ADMET Property | Predicted Value for this compound | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | Low | Poorly absorbed from the gut. |
| Caco-2 Permeability | Low | Low permeability across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier Permeability | No | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Not likely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Note: The ADMET predictions are hypothetical and should be confirmed by experimental assays.
Visualization of Workflows and Pathways
In Silico Modeling Workflow
References
- 1. frontiersin.org [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Therapeutic Approaches to Tau, Selected Kinases, and Related Neuronal Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C41H66O13 | CID 11072737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bacopaside V: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V is a triterpenoid glycoside first identified in the medicinal plant Bacopa monnieri.[1][2] As a member of the bacoside family of compounds, it contributes to the neuropharmacological and nervine tonic activities attributed to this herb.[3] This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound, with a focus on experimental protocols and quantitative data to support further research and drug development efforts.
Discovery and Natural Sources
This compound was first isolated and characterized in 2003 by Chakravarty and colleagues from the n-butanol soluble fraction of a methanol extract of Bacopa monniera.[1][2] Its structure was elucidated as 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl pseudojujubogenin.[2]
The primary and exclusive natural source of this compound identified to date is the perennial herb Bacopa monnieri (L.) Wettst., belonging to the family Scrophulariaceae. This plant, commonly known as Brahmi, is widely used in traditional Ayurvedic medicine for its cognitive-enhancing properties.[4][5]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C41H66O13 | [1] |
| Molecular Weight | 766.97 g/mol | [1] |
| Appearance | Fine needles | [1] |
| Melting Point | 274—276 °C (decomposed) | [1] |
| Optical Rotation | [α]D23 -24.9° (c 0.38, MeOH) | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a composite methodology based on the original isolation of this compound and subsequent refined HPLC techniques for separating bacosides from Bacopa monnieri.
1. Extraction:
-
Initial Extraction: The dried and powdered aerial parts of Bacopa monnieri are subjected to soxhlet extraction with 95% methanol.[6]
-
Fractionation: The concentrated methanolic extract is then partitioned with n-butanol to obtain a butanol-soluble fraction enriched with saponins.[1]
2. Chromatographic Separation:
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. A gradient elution is performed using a mixture of chloroform, ethyl acetate, and acetone.[1]
-
Preparative HPLC: Fractions containing a mixture of bacopasides are further purified by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and a sodium sulphate buffer (e.g., 0.05 M, pH 2.3).[2] The separation of twelve bacopa saponins, including this compound, has been achieved with an isocratic elution using 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5 : 31.5, v/v) at a flow rate of 1.0 ml/min on a Luna C18 column at 30°C.[2]
Workflow for Isolation and Purification of this compound
Caption: Workflow for the extraction and isolation of this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) is used to determine the exact molecular weight and elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D-NMR (¹H and ¹³C): Provides information on the proton and carbon environments within the molecule.
-
2D-NMR: Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity of protons and carbons, and thus the overall structure of the aglycone and the positions of the sugar moieties.[1]
-
Quantitative Data
| Parameter | Value | Source Organism/System | Reference |
| Yield | |||
| This compound | 25 mg from 0.4 g of acetone extract fraction | Bacopa monniera | [1] |
| Antioxidant Activity (of Bacopa monnieri Methanolic Extract) | |||
| DPPH Scavenging IC50 | 456.07 µg/mL | In vitro assay | [3][7] |
| Nitric Oxide Scavenging IC50 | 21.29 µg/mL | In vitro assay | [3][7] |
| Anti-inflammatory Activity (of Bacopa monnieri Extract) | |||
| Nitric Oxide Inhibition IC50 | 134 µg/mL | RAW 264.7 cells | [8] |
Note: Specific IC50 values for the neuroprotective, anti-inflammatory, and antioxidant activities of isolated this compound are not currently available in the published literature. The data presented for antioxidant and anti-inflammatory activities are for the whole plant extract and serve as an indicator of the potential bioactivity of its constituents.
Biological Activities and Signaling Pathways
While the specific biological activities of isolated this compound are not extensively studied, the broader class of bacosides from Bacopa monnieri are known for their neuroprotective, antioxidant, and anti-inflammatory effects.[8][9][10] The mechanisms underlying these effects are thought to involve the modulation of several key signaling pathways.
Potential Signaling Pathways Modulated by Bacopa monnieri Constituents
1. Brain-Derived Neurotrophic Factor (BDNF) and cAMP Response Element-Binding Protein (CREB) Pathway:
Extracts of Bacopa monnieri have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[11][12] This effect is often linked to the phosphorylation and activation of the cAMP Response Element-Binding Protein (CREB), a transcription factor that plays a crucial role in learning and memory.[13][14] While not directly demonstrated for this compound, its structural similarity to other active bacosides suggests it may contribute to the overall effect of the plant extract on this pathway.
BDNF/CREB Signaling Pathway
Caption: Potential modulation of the BDNF/CREB pathway by Bacopa monnieri.
2. GSK-3β/Wnt/β-catenin Signaling Pathway:
Recent studies suggest that Bacopa monnieri extract may interact with Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the Wnt/β-catenin signaling pathway.[15] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of genes involved in cell proliferation, differentiation, and survival.[9][16] Dysregulation of this pathway is implicated in neurodegenerative diseases. The potential for constituents of Bacopa monnieri to modulate this pathway is an active area of research.
GSK-3β/Wnt/β-catenin Signaling Pathway
Caption: Hypothesized modulation of the GSK-3β/Wnt/β-catenin pathway.
Conclusion and Future Directions
This compound is a significant constituent of Bacopa monnieri with a well-defined chemical structure. While its isolation and characterization have been established, there is a notable gap in the literature regarding its specific biological activities and mechanisms of action. The neuroprotective, antioxidant, and anti-inflammatory properties of Bacopa monnieri extracts are well-documented, but the individual contribution of this compound to these effects remains to be elucidated.
Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 values of purified this compound in various in vitro assays for neuroprotection, anti-inflammatory, and antioxidant activities.
-
Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as the BDNF/CREB and GSK-3β/Wnt/β-catenin pathways, to confirm its role in the observed pharmacological effects of Bacopa monnieri.
-
In Vivo Studies: Evaluating the efficacy of isolated this compound in animal models of neurodegenerative and inflammatory diseases.
A deeper understanding of the specific contributions of this compound will be invaluable for the standardization of Bacopa monnieri extracts and the potential development of new therapeutic agents for neurological and inflammatory disorders.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijbpas.com [ijbpas.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chronic Administration of Bacopa Monniera Increases BDNF Protein and mRNA Expressions: A Study in Chronic Unpredictable Stress Induced Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Botanicals as Modulators of Neuroplasticity: Focus on BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Participation of microRNA 124-CREB pathway: a parallel memory enhancing mechanism of standardised extract of Bacopa monniera (BESEB CDRI-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amelioration of Amyloid-β Induced Alzheimer's Disease by Bacopa monnieri through Modulation of Mitochondrial Dysfunction and GSK-3β/Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a rich source of pharmacologically active compounds known as bacosides. Among these, the triterpenoid saponins are of significant interest to the scientific community for their potential therapeutic applications, particularly in the realm of neuroprotection and cognitive enhancement. This technical guide provides a comprehensive review of the current literature on Bacopaside V and its related saponins, with a focus on quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties of this compound and Related Saponins
This compound is a dammarane-type triterpenoid saponin. These saponins are characterized by a polycyclic aglycone structure linked to one or more sugar moieties. The lipophilic aglycone and hydrophilic sugar chains give these molecules amphipathic properties, which influence their biological activity and pharmacokinetic profiles.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H66O13 | [1] |
| Molecular Weight | 767.0 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| PubChem CID | 11072737 | [1] |
This compound is often found alongside other structurally similar saponins in Bacopa monnieri extracts. It is a constituent of Bacoside B, a mixture of four minor diglycosidic saponins: bacopaside N1, bacopaside N2, bacopaside IV, and this compound.[2] The complex mixture of these related saponins, including the more abundant Bacoside A (a mixture of bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C), contributes to the overall pharmacological profile of Bacopa monnieri extracts.[3][4]
Biological Activities and Therapeutic Potential
The saponins derived from Bacopa monnieri, including this compound, have demonstrated a range of biological activities, with neuroprotection being the most extensively studied.[5] These compounds are being investigated for their potential in the management of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[6][7]
Neuroprotective Effects
The neuroprotective effects of Bacopa saponins are attributed to multiple mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and anti-inflammatory actions. While specific quantitative data for this compound is limited, studies on related saponins and whole extracts provide valuable insights. For instance, a purified Bacoside A demonstrated significant acetylcholinesterase inhibitory activity with an IC50 value of 9.91 µg/ml.[8] Another study reported that bacopaside X, a component of Bacoside A, exhibited an IC50 value of 12.78 μM for acetylcholinesterase inhibition.[5] These findings suggest that individual saponins contribute to the overall cholinergic modulatory effects of Bacopa monnieri extracts.
Bacopa monnieri extracts have also been shown to protect neuronal cells from various insults. For example, an ethanol extract of Bacopa monnieri at a concentration of 100 µg/mL increased the viability of primary cortical cultured neuron cells exposed to amyloid-beta (Aβ)-induced toxicity.[9] Furthermore, a hexane extract of Bacopa monnieri demonstrated a protective effect against glutamate-induced toxicity in HT-22 cells with an EC50 value of 1.2 ± 1.3 μg/ml.[10]
Anti-inflammatory Activity
Antioxidant Activity
The antioxidant properties of Bacopa saponins are believed to be a major contributor to their neuroprotective effects. These compounds can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[5] A purified Bacoside A showed potent DPPH radical scavenging activity with an IC50 value of 29.22 µg/ml.[8] Studies on Bacopa monnieri extracts have also reported significant antioxidant activity in various assays.[5]
Table 2: Summary of In-Vitro Biological Activities of Bacopa Saponins and Extracts
| Compound/Extract | Assay | Target/Cell Line | Quantitative Data (IC50/EC50) | Reference |
| Purified Bacoside A | Acetylcholinesterase Inhibition | - | 9.91 µg/ml | [8] |
| Bacopaside X | Acetylcholinesterase Inhibition | - | 12.78 μM | [5] |
| Bacopa monnieri Hexane Extract | Neuroprotection (Glutamate-induced toxicity) | HT-22 cells | 1.2 ± 1.3 μg/ml | [10] |
| Bacopa monnieri Ethanol Extract | Neuroprotection (Aβ-induced toxicity) | Primary cortical neurons | 100 µg/mL (increased cell viability) | [9] |
| Bacopa monnieri Extract | Anti-inflammatory (Nitric oxide production) | RAW 264.7 cells | 134 mcg/mL | [11] |
| Purified Bacoside A | Antioxidant (DPPH radical scavenging) | - | 29.22 µg/ml | [8] |
| Bacopa monnieri Extract | Antioxidant (DPPH radical scavenging) | - | 130.6 ± 3.0 to 249.9 ± 12.1 mcg/mL | [11] |
Experimental Protocols
Extraction and Isolation of this compound and Related Saponins
The following is a general protocol for the extraction and isolation of bacosides from Bacopa monnieri, which can be adapted and optimized for the specific purification of this compound.
1. Extraction:
-
Plant Material: Air-dried and powdered aerial parts of Bacopa monnieri.
-
Solvent Extraction:
-
Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and pigments.[12]
-
Follow with a medium-polarity solvent such as acetone.[12]
-
Finally, extract the defatted plant material with a polar solvent like methanol or a methanol-water mixture (e.g., 70:30 v/v) to obtain the crude saponin extract.[12][13]
-
The extraction can be performed using methods like maceration, soxhlet extraction, or ultrasonication.[14][15]
-
2. Isolation and Purification:
-
Column Chromatography: The crude saponin extract is subjected to column chromatography using a stationary phase like silica gel (100-200 mesh).[8][16]
-
Elution: A gradient elution system is typically employed, starting with a less polar mobile phase and gradually increasing the polarity. A common gradient system is ethyl acetate and methanol, where the concentration of methanol is gradually increased.[8]
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound and other saponins using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][8] Fractions containing the desired compound are pooled and further purified if necessary.
References
- 1. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of amyloid beta protein fibrillation by polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive in vitro and in vivo evaluation of therapeutic potential of Bacopa-derived asiatic acid against a human oral pathogen Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcog.com [phcog.com]
- 15. researchgate.net [researchgate.net]
- 16. jees.in [jees.in]
Bacopaside V's Contribution to Bacoside B Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is renowned for its nootropic and neuroprotective properties. These effects are largely attributed to a class of triterpenoid saponins known as bacosides. Bacoside B, one of the major saponin fractions, is itself a complex mixture of several distinct compounds: Bacopaside IV, Bacopaside V, Bacopaside N1, and Bacopaside N2.[1][2] While the therapeutic benefits of the entire Bacopa monnieri extract and its primary fractions, Bacoside A and B, are well-documented, a granular understanding of the specific contribution of each constituent of Bacoside B remains an active area of research. This technical guide synthesizes the current understanding of this compound's role within the Bacoside B complex, detailing its chemical nature, known biological activities in the broader context of bacosides, and the experimental methodologies used in its study. A significant body of evidence points towards a synergistic interplay between the various bacosides, suggesting that the activity of the whole is greater than the sum of its parts.
Composition of Bacoside A and Bacoside B
The primary bioactive constituents of Bacopa monnieri are categorized into two main fractions, Bacoside A and Bacoside B. Bacoside A is generally considered to be more pharmacologically active.[1] Both are complex mixtures of several saponin glycosides. The constituent saponins of each fraction are detailed below.
Table 1: Composition of Bacoside A and Bacoside B
| Fraction | Constituent Saponins | Reference(s) |
| Bacoside A | Bacoside A3, Bacopaside II, Bacopasaponin C, Bacopaside X | [3][4] |
| Bacoside B | Bacopaside IV, this compound, Bacopaside N1, Bacopaside N2 | [1][2] |
Unraveling the Contribution of this compound: A Synergistic Role
Direct, quantitative data delineating the specific contribution of this compound to the overall activity of the Bacoside B complex is limited in publicly available scientific literature. The prevailing hypothesis within the scientific community is that the neuroprotective and nootropic effects of Bacopa monnieri arise from the synergistic interactions of its many bioactive compounds.[5] This suggests that this compound likely functions in concert with the other constituents of Bacoside B to produce a collective therapeutic effect.
The neuroprotective activities attributed to the broader class of bacosides, and therefore likely contributed to by this compound, include antioxidant effects, modulation of neurotransmitter systems, and anti-inflammatory properties.[6][7][8]
Experimental Protocols
Isolation and Purification of Bacoside V
The isolation of individual bacosides from the complex mixture present in Bacopa monnieri extracts is a multi-step process requiring chromatographic techniques.
-
Extraction: A bacoside-rich fraction is typically obtained from the dried plant material using a solvent polarity gradient method, often with methanol or ethanol.[3]
-
Column Chromatography: The crude extract is then subjected to column chromatography using silica gel (100-200 mesh size). A gradient elution is employed, commonly with a mobile phase consisting of ethyl acetate and methanol, with the concentration of methanol gradually increasing.[3][9]
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the target bacoside using techniques like High-Performance Thin-Layer Chromatography (HPTLC).[9] Fractions containing the purified compound are then pooled and concentrated.
Quantification of Bacosides
High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of individual bacosides.
-
Chromatographic System: A typical HPLC system consists of a C18 reverse-phase column, a pump, an injector, and a UV-Vis detector.[10]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer solution (e.g., 0.05 M sodium sulfate buffer at pH 2.3) in a specific ratio (e.g., 68.5:31.5, v/v).[10]
-
Detection: The bacosides are detected by monitoring the UV absorbance at a specific wavelength, typically around 205 nm.[10]
-
Quantification: The concentration of each bacoside is determined by comparing its peak area to that of a known standard.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways modulated exclusively by this compound are not well-elucidated, research on Bacopa monnieri extracts and other major bacosides has identified several key mechanisms through which these compounds exert their neuroprotective effects. It is plausible that this compound contributes to the modulation of these pathways as part of the Bacoside B complex.
Antioxidant and Neuroinflammatory Pathways
Bacopa monnieri extracts have been shown to possess potent antioxidant and anti-inflammatory properties. Bacosides can scavenge free radicals and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain.[11][12] This is crucial in mitigating the neuronal damage associated with oxidative stress and neuroinflammation, which are implicated in various neurodegenerative diseases.
References
- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 3. jees.in [jees.in]
- 4. jees.in [jees.in]
- 5. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. wjpps.com [wjpps.com]
- 11. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Potential of Bacopa monnieri: Modulation of Inflammatory Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bioavailability and Pharmacokinetics of Bacopaside V and Related Saponins from Bacopa monnieri
Executive Summary
Bacopa monnieri is a cornerstone of traditional Ayurvedic medicine, revered for its nootropic and neuroprotective properties. These effects are largely attributed to a class of triterpenoid saponins known as bacosides. Bacopaside V, a constituent of the Bacoside B fraction, is one such compound of interest[1]. However, a thorough review of existing scientific literature reveals a significant gap: there are no dedicated, publicly available studies detailing the specific pharmacokinetic profile or bioavailability of isolated this compound.
This guide addresses this gap by providing a comprehensive overview based on available data for structurally analogous compounds, primarily Bacopaside I . By examining the pharmacokinetics of Bacopaside I and the general metabolic fate of bacosides, we can construct a scientifically informed, albeit inferred, profile for this compound. This document synthesizes quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes key biological and experimental processes to serve as a foundational resource for researchers in pharmacology and drug development.
Pharmacokinetic Profile of Bacopa Saponins
The oral bioavailability of bacosides is generally considered to be low[2][3]. This is attributed to factors including poor aqueous solubility, extensive metabolism, and efflux by transporters such as P-glycoprotein[3][4][5]. Preclinical studies in rodents provide the most detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
Quantitative Pharmacokinetic Data (Surrogate Compound: Bacopaside I)
The following tables summarize the key pharmacokinetic parameters for Bacopaside I from preclinical studies in rats and mice. This data serves as the best available proxy for understanding the potential behavior of this compound in vivo.
Table 1: Pharmacokinetic Parameters of Bacopaside I in Rats Following Oral (p.o.) and Intravenous (i.v.) Administration
| Parameter | Oral (p.o.) Dose | Intravenous (i.v.) Dose | Reference |
| Dose | 50 mg/kg | 10 mg/kg | [6] |
| Cmax (ng/mL) | 115.7 ± 21.3 | 1995.4 ± 311.2 | [6] |
| Tmax (h) | 0.75 ± 0.29 | 0.08 ± 0.00 | [6] |
| AUC₀-t (ng·h/mL) | 488.6 ± 76.5 | 1186.9 ± 204.7 | [6] |
| AUC₀-∞ (ng·h/mL) | 502.8 ± 80.1 | 1201.6 ± 210.3 | [6] |
| t½ (h) | 4.9 ± 1.1 | 3.9 ± 0.9 | [6] |
| Absolute Bioavailability (F%) | 8.37% | - | [6] |
Table 2: Pharmacokinetic and Brain Distribution Parameters of Bacopaside I in Mice Following Intravenous (i.v.) Administration
| Parameter | Value | Reference |
| Dose | 5 mg/kg | [7] |
| Cmax (Plasma, ng/mL) | 1856.41 ± 289.53 | [7] |
| AUC₀-t (Plasma, ng·h/mL) | 1089.37 ± 155.62 | [7] |
| t½ (Plasma, h) | 3.59 ± 0.48 | [7] |
| Cmax (Brain, ng/g) | 198.62 ± 31.77 | [7] |
| AUC₀-t (Brain, ng·h/g) | 201.14 ± 49.81 | [7] |
| Brain-to-Plasma Ratio (K_p) | 0.18 | [7] |
Bioavailability, Metabolism, and Excretion
Absorption and Bioavailability
The absolute oral bioavailability of Bacopaside I in rats is low, calculated to be approximately 8.37%[6]. This limited absorption is a common characteristic of triterpenoid saponins. In silico modeling predicts that parent bacosides have very poor intestinal absorption, whereas their deglycosylated metabolites (aglycones) are well absorbed[8].
A significant mechanism limiting oral bioavailability is the action of the P-glycoprotein (P-gp) efflux pump in the intestinal wall[9]. In vitro studies have shown that Bacopa monnieri extract and its constituent saponins, including Bacopaside I and Bacopaside II, are inhibitors of P-gp[4][5]. This suggests they are also likely substrates, meaning the transporter actively pumps them back into the intestinal lumen, thereby reducing systemic absorption.
Caption: P-Glycoprotein Efflux Limiting Bacoside Absorption.
Metabolism
The primary metabolic pathway for bacosides is sequential deglycosylation, where sugar moieties are cleaved off the triterpenoid aglycone core. This process is thought to occur under gastric conditions and via the action of gut microbiota[10]. The resulting aglycones are primarily jujubogenin or its isomer, pseudojujubogenin. These aglycones may be further transformed into derivatives like ebelin lactone[1][8]. It is hypothesized that these less polar metabolites possess greater biological activity and improved pharmacokinetic characteristics compared to the parent glycosides[8].
Additionally, Bacopa monnieri extracts have been shown to inhibit several key cytochrome P450 enzymes in vitro, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, indicating a potential for herb-drug interactions via hepatic metabolism pathways[11].
Caption: General Metabolic Pathway of Bacosides.
Distribution and Excretion
Following intravenous administration in mice, Bacopaside I shows limited distribution to the brain, with a brain-to-plasma concentration ratio of 0.18, suggesting poor penetration of the blood-brain barrier (BBB) by the parent compound[7]. This aligns with in silico predictions that show parent bacosides have no BBB penetration, while the aglycone metabolites are predicted to be highly penetrant[8].
Excretion studies in rats show that after an oral dose, the majority of Bacopaside I is eliminated through the feces. One study found that about 4% of the ingested dose was recovered in feces, with none detected in the serum or urine, suggesting poor absorption and/or significant biliary excretion of metabolites[12]. Another study reported that less than 1% of the administered dose was excreted in urine[10].
Detailed Experimental Protocols (Based on Bacopaside I Studies)
The following sections detail the typical methodologies used in preclinical pharmacokinetic studies of bacosides, compiled from published research on Bacopaside I[6][7][10][13].
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g); Swiss-albino mice (20-25 g).
-
Housing: Animals are housed in temperature- and humidity-controlled conditions with a 12-hour light/dark cycle.
-
Acclimatization: A minimum of one week of acclimatization is allowed before experimentation.
-
Fasting: Animals are typically fasted overnight (10-12 hours) with free access to water before dosing.
Dosing and Administration
-
Intravenous (i.v.) Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO or ethanol) and administered as a bolus injection via the tail vein. Doses typically range from 5-10 mg/kg[6][7].
-
Oral (p.o.) Administration: The compound is suspended in a vehicle like 0.5% carboxymethylcellulose (CMC-Na) and administered via oral gavage. Doses are higher to account for low bioavailability, typically around 50 mg/kg[6].
Sample Collection and Processing
-
Blood Sampling: Serial blood samples (~0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Brain Tissue (for distribution studies): At the end of the study, animals are euthanized, and brains are immediately excised, washed with cold saline, blotted dry, weighed, and stored at -80°C. Brain homogenate is prepared by homogenizing the tissue with a suitable buffer (e.g., saline) before analysis[7].
Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation:
-
Protein Precipitation (PPT): A simple and common method. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent (e.g., 150 µL of methanol or acetonitrile) containing an internal standard (IS, e.g., digitoxin or hydrochlorothiazide)[6][10]. The mixture is vortexed and centrifuged at high speed (e.g., 12,000 rpm for 10 min). The supernatant is collected for injection.
-
Liquid-Liquid Extraction (LLE): Used for cleaner extracts. Plasma is mixed with a buffer and an immiscible organic solvent (e.g., ethyl acetate). After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and reconstituted in the mobile phase[7].
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column is typically used (e.g., Zorbax Eclipse Plus C18, 2.1×50mm, 1.8µm)[6][13].
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve ionization (e.g., Acetonitrile:Water 65:35, v/v)[6][13].
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple-quadrupole tandem mass spectrometer (MS/MS).
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode for bacosides[7][10].
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions (Example for Bacopaside I): Precursor ion [M-H]⁻ → Product ion. Specific m/z values are optimized for the compound and instrument.
-
Caption: Preclinical Pharmacokinetic Study Workflow.
Conclusion and Future Directions
While direct pharmacokinetic data for this compound remains elusive, a robust profile can be inferred from studies on the structurally similar Bacopaside I and the general behavior of Bacopa saponins. The available evidence strongly suggests that this compound, like other bacosides, is characterized by low oral bioavailability , likely due to a combination of poor membrane permeability, efflux by P-glycoprotein, and extensive metabolism by gut microbiota. Its distribution into the central nervous system is expected to be limited for the parent glycoside, with the smaller, more lipophilic aglycone metabolites being the more likely candidates to cross the blood-brain barrier and exert neuropharmacological effects.
For drug development professionals, this presents a clear challenge and opportunity. Future research should prioritize:
-
Dedicated Pharmacokinetic Studies: Performing a full pharmacokinetic characterization of isolated this compound in a relevant preclinical model.
-
Metabolite Identification: Identifying the major metabolites of this compound in vivo and assessing their biological activity.
-
Bioavailability Enhancement: Investigating formulation strategies (e.g., nanoformulations, lipid-based delivery systems, co-administration with P-gp inhibitors) to improve the systemic exposure of this compound and its active metabolites.
By addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and unlock the full value of Bacopa monnieri's active constituents.
References
- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of standardized extract of Bacopa monniera and its five individual active constituents on human P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Human Cytochrome P450 Enzymes by Bacopa monnieri Standardized Extract and Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunochromatographic determination of bacopaside I in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: HPLC Method for the Quantification of Bacopaside V
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopa monnieri, a perennial herb, has been a staple in traditional Ayurvedic medicine for centuries, revered for its cognitive-enhancing and neuroprotective properties.[1][2] The therapeutic effects of this plant are largely attributed to a class of chemical compounds known as bacosides.[1][2] Among these, Bacopaside V is a key triterpenoid saponin of interest. Accurate and reliable quantification of this compound in Bacopa monnieri extracts and formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantitative analysis of bacosides.[3][4] This document provides a detailed protocol for the quantification of this compound using a validated HPLC method.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound in a given sample, from preparation to data analysis.
1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Anhydrous sodium sulfate
-
Sulfuric acid
-
Bacopa monnieri extract or formulation sample
-
0.22 µm or 0.45 µm membrane filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV-Vis or Diode Array Detector (DAD)
-
Autosampler
-
Column oven
-
Degasser
-
-
Analytical balance
-
Sonicator
-
Centrifuge
-
pH meter
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Isocratic: Acetonitrile and 0.72% w/v anhydrous sodium sulfate solution (pH adjusted to 2.3 with sulfuric acid) in a ratio of 315:685 (v/v).[2] An alternative gradient elution can also be used: 0-25 min, 30-40% Acetonitrile; 25-26 min, 40-30% Acetonitrile; 26-30 min, 30% Acetonitrile.[4] |
| Flow Rate | 1.0 mL/min[2] or 1.5 mL/min[4][5] |
| Injection Volume | 20 µL[2][4] |
| Column Temperature | 27°C[4] |
| Detection Wavelength | 205 nm[2][4][5] |
| Run Time | Approximately 30-75 minutes, depending on the chosen mobile phase.[2][5] |
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve it in a 5 mL volumetric flask with methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.01 mg/mL to 1.0 mg/mL.[2] These will be used to construct the calibration curve.
5. Preparation of Sample Solutions
-
Accurately weigh approximately 0.5 g of the dried and powdered Bacopa monnieri sample into a 20 mL conical flask.[4]
-
Add 20 mL of methanol to the flask.[4]
-
Sonicate the mixture in a water bath at 60°C for 20-30 minutes to facilitate extraction.[2][4]
-
After sonication, centrifuge the mixture.
-
Filter the supernatant through a 0.22 µm membrane filter before injecting it into the HPLC system.[4]
6. System Suitability
Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. The system suitability is checked to ensure the method's performance. The resolution factor between the peaks of Bacoside A3 and Bacopaside II should be at least 1.5.[2]
7. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution using the linear regression equation derived from the calibration curve.
-
Calculate the percentage of this compound in the original sample.
Quantitative Data Summary
The following table presents a summary of typical quantitative data obtained from the HPLC analysis of bacosides.
| Parameter | Value | Reference |
| Retention Time (RT) for this compound | Varies depending on the specific method; typically elutes after Bacoside A3 and Bacopaside II. | [4] |
| Linearity (Concentration Range) | 26 - 260 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.995 | [6] |
| Limit of Detection (LOD) | 0.001 - 0.030 µg/mL (for bacoside A components) | [7] |
| Limit of Quantification (LOQ) | 0.004 - 0.076 µg/mL (for bacoside A components) | [7] |
| Recovery | 98.13 - 99.56% | [4] |
| Repeatability (RSD) | < 2% | [4] |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
References
- 1. Research Portal [researchportal.scu.edu.au]
- 2. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 4. phcog.com [phcog.com]
- 5. ijfmr.com [ijfmr.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Extraction of Bacopaside V from Bacopa monnieri
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a source of a diverse array of pharmacologically active compounds. Among these, the triterpenoid saponins, collectively known as bacosides, are of significant interest due to their neuroprotective and cognitive-enhancing properties. Bacopaside V is one of the key saponins within this class. This document provides a detailed protocol for the extraction and purification of this compound from Bacopa monnieri, intended for researchers and professionals in drug development and natural product chemistry. The protocols described herein are based on established methodologies for the isolation of bacosides.
Data Presentation
The following table summarizes the quantitative data related to the extraction and content of this compound and other related saponins from Bacopa monnieri.
| Parameter | Value | Reference |
| This compound Content | ||
| Content in B. monnieri Accessions | 0.013%–0.073% (w/w) | [1] |
| Total Saponin & Bacoside A Yields | ||
| Total Saponin Content (in plant material) | 5.1% to 22.17% (w/w) | [2] |
| Bacoside A Yield (from crude extract) | 34.6 mg/g to 92.8 mg/g | [3][4] |
| Purity of Purified Bacoside A | 93% | [3] |
Experimental Protocols
This section details the experimental procedures for the extraction, fractionation, and purification of this compound from the dried aerial parts of Bacopa monnieri.
Protocol 1: Preparation of Bacoside-Enriched n-Butanol Fraction
This protocol describes the initial extraction and solvent partitioning to obtain a fraction enriched with bacosides, including this compound.
1. Materials and Equipment:
-
Dried, powdered aerial parts of Bacopa monnieri
-
Methanol (reagent grade)
-
n-Butanol (reagent grade)
-
Distilled water
-
Soxhlet extractor or large-scale percolation apparatus
-
Rotary evaporator
-
Separatory funnel (large volume)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Heating mantle or water bath
2. Procedure:
-
Extraction:
-
Weigh 1 kg of dried, powdered Bacopa monnieri plant material.
-
Perform an exhaustive extraction with methanol using a Soxhlet apparatus or percolation. For percolation, soak the plant material in methanol (1:5 w/v) for 24 hours, then allow the solvent to percolate through. Repeat the process three times with fresh solvent.
-
Combine the methanolic extracts and filter to remove any particulate matter.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous residue.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the concentrated methanolic extract in distilled water (approximately 1:10 w/v).
-
Transfer the aqueous solution to a large separatory funnel.
-
Add an equal volume of n-butanol and shake vigorously for 5-10 minutes. Allow the layers to separate completely.
-
Collect the upper n-butanol layer.
-
Repeat the extraction of the aqueous layer with fresh n-butanol two more times.
-
Combine all the n-butanol fractions.
-
Wash the combined n-butanol fraction with a small volume of distilled water to remove any remaining water-soluble impurities.
-
Concentrate the n-butanol fraction to dryness using a rotary evaporator at a temperature below 60°C to yield the bacoside-enriched n-butanol fraction.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from the enriched n-butanol fraction using silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
Bacoside-enriched n-butanol fraction
-
Silica gel (100-200 mesh) for column chromatography
-
Glass chromatography column
-
Solvents for column chromatography: Ethyl acetate and Methanol (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Solvents for HPLC: Acetonitrile and Water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and visualization reagents (e.g., anisaldehyde-sulfuric acid)
-
Fraction collector
-
Vials for fraction collection
-
Rotary evaporator
2. Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in ethyl acetate and pack it into a glass column.
-
Dissolve a known amount of the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of increasing methanol in ethyl acetate (e.g., starting from 100% ethyl acetate and gradually increasing the methanol concentration to 30%).
-
Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol:Water) and visualize the spots.
-
Pool the fractions containing compounds with similar Rf values to that of a this compound standard (if available) or based on reported TLC profiles of bacosides.
-
Concentrate the pooled fractions to dryness.
-
-
Preparative HPLC Purification:
-
Dissolve the partially purified fraction from the silica gel column in the HPLC mobile phase.
-
Set up the preparative HPLC system with a C18 column. A typical mobile phase for bacoside separation is a gradient of acetonitrile and water.
-
Inject the sample onto the column and run the preparative HPLC.
-
Collect the fractions corresponding to the peak of this compound, based on the retention time of a standard or by analyzing the fractions of each peak.
-
Combine the pure fractions of this compound.
-
Remove the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Postulated Neuroprotective Signaling Pathway of Bacosides
Bacosides, including this compound, are known to exert neuroprotective effects through various mechanisms, including the modulation of neuroinflammation and the enhancement of synaptic plasticity. The following diagram illustrates a postulated signaling pathway based on the known activities of the bacoside class of compounds.
Caption: Postulated neuroprotective signaling pathways of bacosides.
References
- 1. phcog.com [phcog.com]
- 2. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bacopaside V in Bacopa monnieri Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopa monnieri, a perennial herb, is a prominent feature of traditional Ayurvedic medicine, revered for its cognitive-enhancing properties. The therapeutic effects of this plant are largely attributed to a class of chemical compounds known as bacosides. Among these, Bacopaside V is a key saponin of interest for researchers due to its potential neuroprotective effects. Accurate and sensitive quantification of this compound in Bacopa monnieri extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.
Experimental Protocol
This protocol provides a comprehensive procedure for the extraction and quantification of this compound from Bacopa monnieri plant material.
Sample Preparation (Extraction)
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is based on established methods for extracting bacosides from plant material.[1][2]
-
Grinding: Dry the Bacopa monnieri plant material at 60°C until a constant weight is achieved and then grind it into a fine powder (particle size of approximately 355 µm).
-
Extraction:
-
Accurately weigh 0.5 g of the dried powder into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture in a water bath at 60°C for 20 minutes to facilitate extraction.[1]
-
-
Filtration: Filter the resulting extract through a 0.22 μm membrane filter to remove particulate matter before injecting it into the LC-MS/MS system.[1]
Liquid Chromatography (LC) Method
The chromatographic separation of this compound is achieved using a reversed-phase C18 column with a gradient elution.
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 45°C[3]
-
Injection Volume: 20 µL[1]
-
Gradient Program:
-
0-8 min: 35% B
-
8-10 min: 35-38% B
-
10-14 min: 38-50% B
-
14-25 min: 50-80% B
-
Followed by a 5-minute post-run for column re-equilibration.[5]
-
Mass Spectrometry (MS) Method
The detection and quantification of this compound are performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[4]
-
MRM Transition: While the exact transition for this compound is not explicitly stated in the provided results, a common fragmentation pattern for bacosides involves the loss of sugar moieties. For the structurally similar Bacopaside I ([M+H]+ at m/z 979.4), a transition to m/z 473.4, corresponding to the aglycone, has been reported.[4] A similar fragmentation would be expected for this compound.
-
Drying Gas (N2) Flow Rate: 10.0 L/min[5]
-
Drying Gas Temperature: 350°C[5]
-
Nebulizer Pressure: 30 psig[5]
-
Capillary Voltage: 3500 V[5]
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of bacosides using LC-based methods. While specific quantitative data for this compound in various extracts was not available in the search results, the table reflects common performance characteristics of similar analytical methods for related compounds like Bacopaside I and II.[3][4][6]
| Parameter | Typical Value | Reference Compound(s) |
| Linearity (r²) | > 0.998 | Bacopaside I, Bacopaside II |
| Limit of Detection (LOD) | 5 ng/mL | Bacopaside I |
| Limit of Quantification (LOQ) | 15 ng/mL | Bacopaside I |
| Recovery (in urine) | 91.1% - 107.1% | Bacopaside I |
| Recovery (in feces) | 40% - 70% | Bacopaside I |
| Intra- and Inter-day Precision (%RSD) | < 15% | General expectation for bioanalytical methods |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plant extracts.
Caption: Workflow for this compound Analysis.
Signaling Pathway Context
While a specific signaling pathway is not directly involved in the analytical methodology of LC-MS/MS, the quantification of this compound is often a critical step in studies investigating its biological activity. Bacosides from Bacopa monnieri are known to exert their effects on the central nervous system, potentially through modulation of neurotransmitter systems and antioxidant pathways. Accurate measurement of this compound is therefore essential for correlating its concentration with observed pharmacological effects in such studies.
The following diagram provides a logical flow for how the analytical data generated by this method can be integrated into broader pharmacological research.
Caption: Integration of Analytical Data in Research.
References
Application Notes and Protocols for In Vitro Neuroactivity Testing of Bacopaside V
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopaside V is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its cognitive-enhancing properties.[1][2] Preliminary research suggests that bacosides, the primary active constituents of Bacopa monnieri, possess neuroprotective, antioxidant, and neurotransmitter-modulating activities.[3][4][5] These application notes provide detailed protocols for a panel of in vitro assays to investigate the neuroprotective, antioxidant, and acetylcholinesterase inhibitory effects of this compound. The human neuroblastoma cell line, SH-SY5Y, is utilized as a primary model due to its ability to differentiate into a neuronal phenotype, making it a relevant system for neuropharmacological studies.[6][7]
Data Presentation
Table 1: Summary of In Vitro Assays for this compound Neuroactivity
| Assay | Purpose | Cell Line/System | Key Parameters | Endpoint Measurement |
| MTT Assay | To assess the effect of this compound on cell viability and its potential to protect against neurotoxicity. | SH-SY5Y | Cell Viability (%) | Absorbance at 570 nm |
| DPPH Radical Scavenging Assay | To determine the direct antioxidant capacity of this compound. | Cell-free | IC50 (µg/mL) | Absorbance at 517 nm |
| Acetylcholinesterase (AChE) Inhibition Assay | To evaluate the potential of this compound to inhibit AChE, an enzyme involved in the breakdown of acetylcholine. | Purified AChE | IC50 (µM) | Absorbance at 412 nm |
| Neurite Outgrowth Assay | To assess the effect of this compound on neuronal differentiation and neuritogenesis. | Differentiated SH-SY5Y | Neurite Length (µm), Number of Neurites | Fluorescence Microscopy |
Table 2: Hypothetical Quantitative Data for this compound Neuroactivity
| Assay | This compound Concentration | Result |
| MTT Assay (Neuroprotection against H₂O₂) | 10 µM | 85% Cell Viability |
| 25 µM | 95% Cell Viability | |
| DPPH Radical Scavenging Assay | IC50 | 45 µg/mL |
| Acetylcholinesterase Inhibition Assay | IC50 | 15 µM |
| Neurite Outgrowth Assay | 10 µM | 50% increase in average neurite length |
Note: The data in Table 2 is hypothetical and serves as an example. Actual values must be determined experimentally.
Experimental Protocols
Neuroprotection Assessment using MTT Assay in SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 24 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant).
-
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours. A control group without H₂O₂ treatment should also be included.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.[8]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Antioxidant Activity using DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL).
-
Add 100 µL of the DPPH solution to each well.
-
Include a control (methanol + DPPH) and a positive control (ascorbic acid).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Analysis: Measure the absorbance at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Donepezil (positive control)
-
96-well plate
Protocol:
-
Preparation of Reagents:
-
Prepare solutions of this compound and Donepezil in buffer.
-
Prepare AChE, ATCI, and DTNB solutions in Tris-HCl buffer.
-
-
Assay:
-
In a 96-well plate, add 25 µL of different concentrations of this compound.
-
Add 50 µL of DTNB and 25 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
-
Reaction Initiation: Add 25 µL of ATCI to initiate the reaction.
-
Data Analysis: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of reaction is calculated. The percentage of AChE inhibition is determined by comparing the reaction rates of the sample to the control. The IC50 value is then calculated.[9][10]
Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells
Objective: To determine the effect of this compound on the promotion of neurite outgrowth.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
FBS
-
Retinoic acid (RA)
-
This compound
-
Nerve Growth Factor (NGF) (positive control)
-
Fluorescence microscope
-
Image analysis software
Protocol:
-
Cell Differentiation:
-
Seed SH-SY5Y cells on coated plates (e.g., with laminin or poly-L-lysine).
-
Induce differentiation by treating the cells with a low concentration of serum and retinoic acid (e.g., 10 µM) for 3-5 days.[6]
-
-
Treatment: Treat the differentiated cells with various concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control like NGF.
-
Immunostaining (Optional): Fix the cells and stain for neuronal markers (e.g., β-III tubulin) to visualize neurites.
-
Imaging: Capture images of the cells using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the average neurite length and the number of neurites per cell.[11] Compare the results of the this compound-treated groups to the control group.
Visualizations
Caption: Experimental workflow for testing this compound neuroactivity.
Caption: Putative neuroprotective signaling pathway of this compound.
References
- 1. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bacopasupplement.com [bacopasupplement.com]
- 6. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agetds.com [agetds.com]
- 11. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacopaside V Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for cognitive enhancement and neurological conditions. While extensive research has been conducted on crude extracts of Bacopa monnieri and some of its major constituents like Bacopaside I, specific in vivo studies on this compound are limited. These application notes provide a comprehensive guide for researchers aiming to investigate the in vivo effects of this compound, drawing upon established protocols for closely related bacosides and suggesting relevant animal models and experimental designs. The information presented here is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.
Animal Models for Neurodegenerative Diseases
The selection of an appropriate animal model is critical for elucidating the therapeutic efficacy of this compound in specific neuropathologies. Based on studies with other bacosides, the following models are recommended:
-
Alzheimer's Disease (AD): Transgenic mouse models that recapitulate key aspects of AD pathology, such as amyloid-beta (Aβ) plaque deposition and cognitive deficits, are widely used. The APP/PS1 transgenic mouse model is a well-established tool for these studies[1].
-
Parkinson's Disease (PD): Neurotoxin-induced models are commonly employed to mimic the dopaminergic neurodegeneration observed in PD. The rotenone-induced rat model is a relevant and frequently used model that replicates many features of the disease[2].
Quantitative Data Summary
Due to the limited availability of in vivo data for this compound, the following tables summarize quantitative findings from studies on Bacopaside I , a structurally similar compound, to provide a reference for expected outcomes and dose-ranging studies.
Table 1: Effects of Bacopaside I in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Animal Model | Treatment Group | Dosage (mg/kg/day, oral) | Duration | Key Findings | Reference |
| Cognitive Function | APP/PS1 mice | Bacopaside I | 15 and 50 | 2 months | Significantly ameliorated learning deficits and improved long-term spatial memory. | [1][3] |
| Amyloid Plaque Load | APP/PS1 mice | Bacopaside I | 15 and 50 | 2 months | Significantly reduced plaque load in the brain. | [1][4] |
| Immune Response | APP/PS1 mice | Bacopaside I | 15 and 50 | 2 months | Promoted amyloid clearance via induction of innate immune stimulation and phagocytosis. | [1][3][4] |
Table 2: Effects of Bacopaside I in a Rotenone-Induced Rat Model of Parkinson's Disease
| Parameter | Animal Model | Treatment Group | Dosage (mg/kg/day, oral) | Duration | Key Findings | Reference |
| Motor Function | Rotenone-induced rats | Bacopaside I | 5, 15, and 45 | 4 weeks | Significantly attenuated motor function deficits (Rotarod, foot printing, grip strength). | [2][5] |
| Dopamine Levels | Rotenone-induced rats | Bacopaside I | 5, 15, and 45 | 4 weeks | Reversed the rotenone-induced reduction in dopamine levels. | [2] |
| Oxidative Stress | Rotenone-induced rats | Bacopaside I | 5, 15, and 45 | 4 weeks | Reversed the rotenone-induced increase in oxidative stress. | [2] |
| Dopaminergic Neuron Markers | Rotenone-induced rats | Bacopaside I | 5, 15, and 45 | 4 weeks | Increased expression of dopamine transporter (DAT) and vesicular monoamine transporter (VMAT) genes, and increased number of tyrosine hydroxylase (TH)-positive neurons. | [2] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with bacopasides, which can be adapted for this compound.
Protocol 1: Evaluation of Neuroprotective Effects of this compound in an APP/PS1 Mouse Model of Alzheimer's Disease
1. Animals and Housing:
-
Use male or female APP/PS1 transgenic mice and wild-type littermates as controls.
-
House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Drug Preparation and Administration:
-
Prepare this compound by dissolving it in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in saline[1].
-
Administer this compound orally via gavage at desired doses (e.g., starting with a range similar to Bacopaside I: 15-50 mg/kg/day).
-
The treatment duration should be sufficient to observe potential effects on pathology and behavior (e.g., 2 months)[1].
3. Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Train mice for 5 consecutive days with four trials per day. In each trial, place the mouse in the water facing the pool wall from one of four starting positions. Allow the mouse to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15 seconds.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds.
-
-
Data Analysis: Record escape latency, path length, and time spent in the target quadrant during the probe trial.
4. Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Perfuse brains with 4% paraformaldehyde, cryoprotect in sucrose solutions, and section using a cryostat. Stain sections with antibodies against Aβ to visualize and quantify plaque load.
-
ELISA: Homogenize brain tissue to measure levels of Aβ40 and Aβ42.
-
Western Blot: Analyze protein levels of markers related to neuroinflammation and synaptic plasticity.
Protocol 2: Evaluation of Neuroprotective Effects of this compound in a Rotenone-Induced Rat Model of Parkinson's Disease
1. Animals and Housing:
-
Use male Wistar or Sprague-Dawley rats.
-
House animals under standard laboratory conditions as described in Protocol 1.
2. Induction of Parkinsonism:
-
Administer rotenone (e.g., 2 mg/kg body weight) subcutaneously or intraperitoneally for a period of 4 consecutive weeks to induce PD-like pathology and motor deficits[2].
3. Drug Preparation and Administration:
-
Prepare and administer this compound orally as described in Protocol 1. Suggested dose ranges to explore could be 5, 15, and 45 mg/kg/day, concurrent with rotenone administration[2].
4. Behavioral Assessments:
-
Rotarod Test: Assess motor coordination and balance by measuring the time the rat can stay on a rotating rod with increasing speed.
-
Grip Strength Test: Measure forelimb muscle strength using a grip strength meter.
-
Open Field Test: Evaluate locomotor activity and exploratory behavior.
5. Neurochemical and Histological Analysis:
-
Following the final behavioral test, sacrifice the animals and collect brain tissue (striatum and substantia nigra).
-
HPLC-ECD: Measure dopamine and its metabolites (DOPAC, HVA) levels in the striatum.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and superoxide dismutase (SOD) activity in brain homogenates.
Visualizations
Signaling Pathways
The precise signaling pathways modulated by this compound in vivo are yet to be fully elucidated. However, based on studies with other bacosides and Bacopa monnieri extracts, several pathways are implicated in its neuroprotective effects.
Caption: Potential neuroprotective signaling pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
While direct in vivo evidence for the effects of this compound is currently scarce, the established neuroprotective properties of other major bacosides from Bacopa monnieri provide a strong rationale for its investigation. The animal models and experimental protocols detailed in these application notes offer a robust framework for researchers to explore the therapeutic potential of this compound in neurodegenerative diseases like Alzheimer's and Parkinson's. Future studies are warranted to delineate the specific mechanisms of action and signaling pathways modulated by this compound, which will be crucial for its potential development as a novel neurotherapeutic agent.
References
- 1. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune‐mediated clearance of β‐amyloid | AlzPED [alzped.nia.nih.gov]
- 4. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for the Isolation of Pure Bacopaside V for Research Applications
Introduction
Bacopaside V is a triterpenoid saponin found in the medicinal plant Bacopa monnieri. This plant has been a staple in traditional Ayurvedic medicine for centuries, revered for its cognitive-enhancing and neuroprotective properties. Modern research is increasingly focusing on isolating and characterizing individual bacosides to understand their specific contributions to the overall therapeutic effects of the plant extract. This compound, as one of these constituents, is a compound of significant interest for researchers in neuroscience, pharmacology, and drug development.
This document provides a detailed protocol for the isolation and purification of this compound from Bacopa monnieri plant material. The methodology is designed for researchers and scientists to obtain a high-purity compound suitable for in-vitro and in-vivo studies. Additionally, this application note summarizes the current understanding of the neuroprotective signaling pathways potentially modulated by this compound and related bacosides.
Materials and Methods
Plant Material and Reagents
-
Dried, powdered aerial parts of Bacopa monnieri
-
Hexane (ACS grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Silica gel (100-200 mesh) for column chromatography
-
C18 silica gel for preparative HPLC
-
This compound analytical standard (>98% purity)
Equipment
-
Soxhlet extractor
-
Rotary evaporator
-
Glass column for chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical HPLC system
-
Lyophilizer (Freeze-dryer)
-
Standard laboratory glassware and equipment
Experimental Protocols
Extraction of Crude Saponins
The initial extraction process aims to obtain a crude extract enriched with bacosides from the dried plant material.
-
Defatting: The powdered Bacopa monnieri (100 g) is first defatted with hexane in a Soxhlet extractor for 6-8 hours to remove non-polar compounds like lipids and chlorophyll. The defatted plant material is then air-dried to remove residual hexane.
-
Methanolic Extraction: The defatted plant material is subsequently extracted with methanol in the Soxhlet extractor for 8-12 hours.
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous crude extract.
Fractionation by Column Chromatography
The crude methanolic extract is further fractionated using open column chromatography to separate the saponin-rich fraction.
-
Column Packing: A glass column is packed with silica gel (100-200 mesh) using a slurry of silica gel in ethyl acetate.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a stepwise gradient of ethyl acetate and methanol. The polarity of the mobile phase is gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of bacosides. Fractions containing a profile similar to the bacoside standards are pooled together.
Isolation of Pure this compound by Preparative HPLC
The final purification of this compound is achieved using a preparative reverse-phase HPLC system.
-
Sample Preparation: The pooled saponin-rich fraction is dissolved in a minimal amount of methanol and filtered through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 silica gel column (e.g., 250 mm x 20 mm, 10 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 30% acetonitrile, increasing to 50% over 40 minutes. The exact gradient should be optimized based on the separation of the target peak.
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detector at 205 nm.
-
-
Fraction Collection: Fractions corresponding to the retention time of the this compound standard are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using an analytical HPLC system.
-
Lyophilization: The pure fractions of this compound are pooled, and the solvent is removed under reduced pressure. The final product is lyophilized to obtain a stable, powdered form of pure this compound.
Quantitative Data
The yield and purity of this compound can vary depending on the plant material and the efficiency of the isolation process. The following table provides an estimated summary based on available literature for bacosides.
| Step | Product | Estimated Yield (per 100g of dry plant material) | Estimated Purity |
| 1 | Crude Methanolic Extract | 10 - 15 g | Low |
| 2 | Saponin-rich Fraction | 1 - 2 g | Moderate |
| 3 | Pure this compound | 10 - 50 mg | >98% |
Neuroprotective Signaling Pathways of Bacosides
While research on the specific signaling pathways of this compound is still emerging, studies on Bacopa monnieri extracts and other major bacosides, such as Bacoside A, provide strong indications of its potential mechanisms of action. The neuroprotective effects of bacosides are believed to be mediated through multiple pathways that are crucial for neuronal health, synaptic plasticity, and cognitive function.
Enhancement of Synaptic Plasticity through CREB/BDNF Pathway
One of the most well-documented effects of Bacopa monnieri is its ability to enhance cognitive function, which is closely linked to synaptic plasticity. Bacosides have been shown to modulate the cAMP response element-binding protein (CREB) signaling pathway.[1][2]
-
Mechanism: Bacosides can lead to the phosphorylation and activation of CREB. Activated CREB then promotes the transcription of genes involved in synaptic plasticity and neuronal survival, most notably Brain-Derived Neurotrophic Factor (BDNF).[3][4]
-
Outcome: Increased levels of BDNF support the growth, differentiation, and survival of neurons, and enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5]
Antioxidant and Anti-inflammatory Effects
Oxidative stress and neuroinflammation are key contributors to neurodegenerative diseases. Bacosides exhibit potent antioxidant and anti-inflammatory properties.
-
Antioxidant Action: Bacosides can scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Anti-inflammatory Action: They can inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Workflow
The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.
Conclusion
The protocol outlined in this document provides a robust framework for the isolation of high-purity this compound from Bacopa monnieri. The availability of pure individual bacosides is essential for elucidating their specific pharmacological activities and for the development of novel therapeutics for neurological disorders. Further research into the specific molecular targets and signaling pathways of this compound will undoubtedly contribute to a deeper understanding of the therapeutic potential of this ancient medicinal herb.
References
- 1. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jctres.com [jctres.com]
- 3. Bacopa monnieri extract improves novel object recognition, cell proliferation, neuroblast differentiation, brain-derived neurotrophic factor, and phosphorylation of cAMP response element-binding protein in the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects [accscience.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bacopaside V Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its nootropic and neuroprotective properties.[1][2] The bacosides, including this compound, are considered the primary bioactive constituents responsible for the therapeutic effects of Bacopa monnieri.[1][3] These compounds have been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, making them promising candidates for the development of novel therapies for neurodegenerative diseases.[1][3][4]
These application notes provide detailed protocols for utilizing cell culture techniques to investigate the neuroprotective effects of this compound. While specific research on this compound is emerging, the methodologies outlined are based on established protocols for Bacopa monnieri extracts and other isolated bacosides, such as Bacoside A and Bacopaside I.[5][6][7][8] The primary cell lines recommended for these studies are the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 lines, as they are well-characterized and widely used models in neurobiology research.
Recommended Cell Lines and Culture Conditions
The choice of cell line is critical for obtaining relevant and reproducible data. SH-SY5Y and PC12 cells are excellent models for studying neuroprotective effects, including neurite outgrowth and protection against oxidative stress and apoptosis.
SH-SY5Y Cells:
-
Morphology: Adherent neuroblast-like cells.
-
Applications: Widely used for studying neurodegenerative diseases, neurotoxicity, and neuroprotection.
-
Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
PC12 Cells:
-
Morphology: Semi-adherent, round cells that differentiate into neuron-like cells with neurites in the presence of Nerve Growth Factor (NGF).
-
Applications: A classic model for studying neuronal differentiation, neurite outgrowth, and neuroprotective pathways.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Gently dislodge cells by pipetting. These cells adhere weakly to the culture surface. For experiments requiring differentiation, treat with 50-100 ng/mL NGF for 3-7 days.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Bacopa monnieri extract (BME) and its active constituents. This data can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity and Neuroprotection Data for Bacopa monnieri Extract (BME)
| Cell Line | Toxin/Stressor | BME Concentration | Effect | Reference |
| L132 | Sodium Nitroprusside (SNP) (500 µM) | 100 µg/mL | Increased cell viability to 82.86% | [9] |
| PC12 | Sodium Nitroprusside (SNP) (200 µM) | Not specified | Ameliorated mitochondrial and plasma membrane damage | [8] |
| L132 | Sodium Nitroprusside (SNP) (500 µM) | 100 µg/mL | Reduced LDH leakage from 515.72% to 317.09% | [9] |
Table 2: Effects of Bacopa monnieri Extract (BME) on Oxidative Stress Markers
| Cell Line | Toxin/Stressor | BME Concentration | Effect on Antioxidant Enzymes (SOD, CAT, GPx) | Reference |
| L132 | Sodium Nitroprusside (SNP) | 100 µg/mL | Restored depleted antioxidant enzyme levels | [9] |
| PC12 | Sodium Nitroprusside (SNP) | Not specified | Replenished depleted antioxidant status | [8] |
Table 3: IC50 Values for Bacosides in Cancer Cell Lines (for reference)
| Compound | Cell Line | IC50 Value | Reference |
| Bacopaside II | MDA-MB-231 (Breast Cancer) | Not specified, but shown to inhibit proliferation | [10] |
| Bacopaside II | HT-29 (Colon Cancer) | ≥20 µM (reduced growth) | [3] |
| Bacopaside II | SW480, SW620, HCT116 (Colon Cancer) | ≥15 µM (reduced growth) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Neurite Outgrowth Assay
This assay is crucial for evaluating the potential of this compound to promote neuronal differentiation and regeneration.[11][12][13][14][15]
Protocol:
-
Cell Seeding:
-
Coat 24- or 48-well plates with Poly-L-Lysine or Collagen I.
-
Seed PC12 cells at a density of 1 x 10^4 cells/well or SH-SY5Y cells at 2 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
For PC12 cells, replace the medium with a low-serum medium (e.g., 1% HS, 0.5% FBS) containing 50 ng/mL NGF and various concentrations of this compound (e.g., 1-50 µM).
-
For SH-SY5Y cells, induce differentiation with 10 µM retinoic acid for 5-7 days, then treat with different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known neurite-promoting compound).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite length and the percentage of neurite-bearing cells using image analysis software (e.g., ImageJ). A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body.
-
Cytotoxicity Assays
These assays are essential to determine the safe concentration range of this compound and to assess its protective effects against neurotoxins.
a. MTT Assay (Cell Viability)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment:
-
To determine the toxicity of this compound, treat cells with a range of concentrations (e.g., 1-100 µM) for 24-48 hours.
-
For neuroprotection studies, pre-treat cells with non-toxic concentrations of this compound for 2-4 hours, followed by exposure to a neurotoxin (e.g., H2O2, rotenone, or Aβ peptide) for 24 hours.
-
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
b. LDH Assay (Cell Membrane Integrity)
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
LDH Measurement: After the treatment period, collect the cell culture supernatant.
-
Assay Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the medium.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm). Cytotoxicity is expressed as the percentage of LDH released compared to a positive control (cells lysed to release maximum LDH).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt, Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using DOT language, illustrate the experimental workflow and the putative signaling pathways that may be modulated by this compound.
Caption: A flowchart of the experimental workflow for investigating the neuroprotective effects of this compound.
Caption: Hypothesized anti-apoptotic signaling pathway modulated by this compound.
Caption: Hypothesized antioxidant response pathway activated by this compound.
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative transcriptome analysis of shoot and root tissue of Bacopa monnieri identifies potential genes related to triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and anti-apoptotic propensity of Bacopa monniera extract against sodium nitroprusside induced activation of iNOS, heat shock proteins and apoptotic markers in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellectricon.com [cellectricon.com]
- 12. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sartorius.com [sartorius.com]
- 15. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Bacopaside V: Application Notes and Protocols for Researchers
Introduction
Bacopaside V is a triterpenoid saponin isolated from Bacopa monniera, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. As a member of the bacoside family, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development for its potential therapeutic applications. Accurate structural elucidation and characterization are paramount for understanding its biological activity and for quality control in herbal formulations. This document provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including data tables, experimental protocols, and a workflow diagram to aid researchers in their studies. This compound is structurally identified as 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl pseudojujubogenin[1][2].
Data Presentation
The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in Pyridine-d₅ [1][2]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| Aglycone (Pseudojujubogenin) | ||
| 1 | 38.9 | 1.48 (m), 1.65 (m) |
| 2 | 26.5 | 1.85 (m), 2.05 (m) |
| 3 | 88.8 | 3.45 (dd, J=11.5, 4.5) |
| 4 | 39.4 | |
| 5 | 55.9 | 1.05 (m) |
| 6 | 18.2 | 1.55 (m), 1.68 (m) |
| 7 | 34.9 | 1.40 (m), 1.58 (m) |
| 8 | 40.5 | |
| 9 | 49.9 | 1.20 (m) |
| 10 | 36.9 | |
| 11 | 24.8 | 1.60 (m), 1.75 (m) |
| 12 | 125.5 | 5.50 (br d, J=5.5) |
| 13 | 138.2 | |
| 14 | 43.9 | |
| 15 | 28.1 | 1.70 (m), 1.90 (m) |
| 16 | 26.9 | 1.80 (m), 2.10 (m) |
| 17 | 50.1 | 2.25 (m) |
| 18 | 16.5 | 1.25 (s) |
| 19 | 16.1 | 1.02 (s) |
| 20 | 83.5 | |
| 21 | 28.5 | 1.62 (s) |
| 22 | 37.1 | 2.35 (d, J=9.5), 2.65 (d, J=9.5) |
| 23 | 66.1 | 3.85 (d, J=11.0), 4.15 (d, J=11.0) |
| 24 | 14.1 | 0.95 (s) |
| 25 | 16.9 | 0.88 (s) |
| 26 | 17.2 | 1.08 (s) |
| 27 | 27.0 | 1.18 (s) |
| 28 | 28.0 | 1.22 (s) |
| 29 | 16.8 | 0.98 (s) |
| 30 | 21.5 | 1.00 (s) |
| Sugar Moieties | ||
| Arabinopyranose | ||
| 1' | 106.9 | 4.95 (d, J=6.5) |
| 2' | 75.8 | 4.45 (m) |
| 3' | 83.1 | 4.30 (m) |
| 4' | 68.9 | 4.25 (m) |
| 5' | 65.9 | 3.90 (m), 4.10 (m) |
| Glucopyranose | ||
| 1'' | 105.1 | 5.35 (d, J=7.5) |
| 2'' | 75.2 | 4.35 (m) |
| 3'' | 78.5 | 4.50 (m) |
| 4'' | 71.8 | 4.40 (m) |
| 5'' | 78.1 | 4.05 (m) |
| 6'' | 62.9 | 4.20 (m), 4.55 (m) |
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H Stretching (from hydroxyl groups of aglycone and sugars) |
| ~2930 | Strong | C-H Stretching (from alkyl groups) |
| ~1640 | Medium | C=C Stretching (in the aglycone) |
| ~1450 | Medium | C-H Bending (of CH₂ and CH₃ groups) |
| ~1380 | Medium | C-H Bending (of CH₃ groups) |
| ~1070 | Strong | C-O Stretching (from alcohols and glycosidic linkages) |
Note: This table is based on the general spectral characteristics of triterpenoid saponins and may vary slightly for a pure sample of this compound.[3][4][5][6]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound, isolated and purified
-
Pyridine-d₅ (C₅D₅N), 99.5+ atom % D
-
NMR tubes (5 mm)
-
NMR Spectrometer (a high-field instrument, e.g., 400 MHz or higher, is recommended for better resolution of complex spectra)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5 mL of Pyridine-d₅ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of Pyridine-d₅.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
To aid in signal assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak of Pyridine-d₅ (δH ~8.74, 7.58, 7.22 ppm; δC ~150.35, 135.91, 123.87 ppm) as a secondary reference to the internal standard Tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the 1D and 2D spectra to assign the chemical shifts and determine the structure of this compound.
-
Protocol 2: Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.
Materials:
-
This compound, isolated and purified, and thoroughly dried
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of dried this compound and about 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the IR radiation.
-
Transfer a portion of the powdered mixture into the pellet-forming die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum should be in terms of transmittance or absorbance.
-
Identify the major absorption bands and correlate them to the corresponding functional groups present in the this compound structure.
-
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
- 1. Bacopasides III-V: three new triterpenoid glycosides from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Direct Detection of Triterpenoid Saponins in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct detection of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for Developing Stable Formulations of Bacopaside V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and stabilization of Bacopaside V formulations for experimental use. The information is intended to guide researchers in handling this bioactive triterpenoid glycoside, ensuring consistent and reliable results in both in vitro and in vivo studies.
Chemical and Physical Properties of this compound
This compound is a triterpenoid saponin isolated from Bacopa monnieri, a plant recognized for its traditional use as a nerve tonic.[1] Understanding its fundamental properties is crucial for developing stable and effective experimental formulations.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₆O₁₃ | [2] |
| Molecular Weight | 766.95 g/mol | [2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2][3] |
Stability Profile of this compound
The stability of this compound is influenced by both temperature and pH. As a saponin glycoside, it is susceptible to degradation under harsh conditions, which can impact its biological activity.
Temperature Stability
Studies on related bacosides indicate that these compounds are sensitive to high temperatures. Significant degradation is observed at temperatures of 80°C and above. For long-term storage and to maintain the integrity of the compound, it is recommended to store this compound in a powdered form at -20°C.[4] Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[2]
pH Stability
This compound and other bacosides exhibit marked instability in highly acidic environments. At a pH of 1.2, a sharp decline in the concentration of intact bacosides has been reported, likely due to the acid-catalyzed hydrolysis of the glycosidic linkages.[4][5] The stability is greater at neutral to slightly alkaline pH (6.8 and 9.0).[4][5] Therefore, for aqueous formulations, it is critical to maintain the pH in the neutral to slightly alkaline range.
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh out 7.67 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Preparation of an Aqueous Formulation for In Vitro Experiments
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
-
Prepare fresh dilutions for each experiment to ensure the stability and activity of the compound.
Protocol for Preparation of an Oral Formulation for In Vivo Experiments
This protocol outlines the preparation of a this compound suspension for oral gavage in animal studies.
Materials:
-
This compound powder
-
Distilled water
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution (as a suspending agent)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring.
-
Alternatively, use a homogenizer for a more uniform suspension.
-
Continuously stir the suspension using a magnetic stirrer during administration to ensure a homogenous dose.
-
Prepare the suspension fresh daily before administration.
Analytical Methods for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in extracts and formulations.
| Parameter | Description | Source |
| Column | Reversed-phase C18 | [7] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3) | [3][7] |
| Detection | UV at 205 nm | [7] |
| Quantification | Based on a calibration curve generated with a purified this compound standard |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation and quality control.
Hypothetical Signaling Pathway of this compound in Neuroprotection
Caption: this compound's potential neuroprotective signaling pathways.
Concluding Remarks
The development of stable and well-characterized formulations of this compound is paramount for obtaining reproducible and meaningful experimental results. The protocols and data presented herein provide a comprehensive guide for researchers. It is recommended to perform preliminary stability and solubility tests for any specific formulation developed, especially for long-term experiments. The provided signaling pathway is a putative model based on current literature and serves as a framework for further investigation into the precise molecular mechanisms of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS:620592-16-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bacopaside V as a Reference Standard in Herbal Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V is a significant triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in traditional medicine for its cognitive-enhancing properties.[1] As the interest in herbal medicine and standardized extracts grows, the need for reliable analytical methods to ensure the quality, consistency, and efficacy of Bacopa monnieri products has become critical.[2][3] this compound, along with other bacosides, is a key bioactive constituent and serves as an essential reference standard for the qualitative and quantitative analysis of Bacopa monnieri extracts and formulations.[4][5][6]
This application note provides detailed protocols for the use of this compound as a reference standard in the analysis of herbal materials, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H66O13 | [7] |
| Molecular Weight | 766.95 g/mol | [1][7][8] |
| CAS Number | 620592-16-7 | [1][7][8] |
| Appearance | Provided with certified chromatographic purity | [8] |
| Storage | 2-8 °C for long-term storage | [8] |
Experimental Protocols
Extraction of Bacosides from Bacopa monnieri Plant Material
This protocol outlines a general procedure for the extraction of bacosides, including this compound, from dried plant material.
Materials and Reagents:
-
Dried and powdered Bacopa monnieri aerial parts
-
Hexane (analytical grade)
-
Methanol (HPLC grade)[4]
-
Acetone (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Filter paper (0.22 μm or 0.45 μm)[4]
Procedure:
-
Defatting: Accurately weigh about 10 g of powdered Bacopa monnieri and subject it to extraction with hexane using a Soxhlet apparatus for 4-6 hours to remove lipids and other non-polar compounds.[9] Discard the hexane extract.
-
Extraction of Bacosides:
-
Method A: Soxhlet Extraction: Dry the defatted plant material and then extract with methanol using the Soxhlet apparatus for 6-8 hours.[10]
-
Method B: Ultrasonic Extraction: Place the defatted plant material in a flask with methanol (e.g., 100 mL).[4] Sonicate in a water bath at 60°C for 20-30 minutes.[4] Repeat the extraction process three times with fresh solvent.
-
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C to obtain a concentrated extract.
-
Final Preparation: Dry the extract completely. For analysis, accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol or the mobile phase to achieve a suitable concentration for HPLC or HPTLC analysis.[4][11] Filter the solution through a 0.22 μm or 0.45 μm syringe filter before injection.[4]
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol provides a validated HPLC method for the simultaneous determination of several bacopa saponins, including this compound.[5][6]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a pump, autosampler, column oven, and UV/Vis or DAD detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 30°C[5][6] |
| Detection Wavelength | 205 nm[4][11][12][13] |
| Injection Volume | 20 µL[4][12] |
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 10-100 µg/mL).
-
Sample Solution: Prepare the sample extract as described in the extraction protocol, ensuring the final concentration is within the calibration range.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each calibration standard solution and record the chromatograms.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data for HPLC Method Validation
| Parameter | Reported Values | Reference |
| Linearity Range (Bacoside A) | 100-500 µg/mL | [10] |
| Recovery | 98.13 - 99.56% | [4] |
| Precision (%RSD) | < 2% | [4] |
| LOD (Bacoside A3) | 48.35 µg/mL | [10] |
| LOQ (Bacoside A3) | 146.25 µg/mL | [10] |
Note: Data for specific bacosides are provided as available in the literature. Method validation should be performed for this compound specifically.
High-Performance Thin-Layer Chromatography (HPTLC) Method for Identification of this compound
This protocol is suitable for the qualitative identification and fingerprinting of Bacopa monnieri extracts.
Instrumentation and Conditions:
| Parameter | Specification | |---|---|---| | HPTLC Plates | Pre-coated silica gel 60 F254 plates | | Application | Bandwise application using an automated applicator | | Mobile Phase | Toluene:Ethyl acetate:Methanol:Glacial Acetic Acid (3:4:3:1 v/v/v/v)[14] | | Development | In a pre-saturated twin-trough chamber | | Derivatization | Anisaldehyde-sulfuric acid reagent followed by heating at 100°C for 3-5 minutes[15] | | Detection | Under white light or UV light (254 nm and 366 nm) before and after derivatization |
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Sample Solution: Prepare a concentrated solution of the Bacopa monnieri extract in methanol (e.g., 10 mg/mL).
Analysis Procedure:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in the mobile phase until the solvent front has migrated a sufficient distance.
-
Dry the plate in a stream of warm air.
-
Visualize the plate under UV light and document the chromatogram.
-
Spray the plate with the derivatization reagent and heat as required.
-
Visualize the plate under white light and document the chromatogram.
-
Identify the band corresponding to this compound in the sample track by comparing its Rf value and color with the standard.
HPTLC Fingerprint Data
| Compound | Approximate Rf Value | Observed Color after Derivatization | Reference |
| Bacopaside I | 0.31 | Red-violet | [15] |
| Bacopaside II | 0.44 | Red-violet | [15] |
| Bacoside A3 | 0.44 | Violet | [15] |
| Bacopasaponin C | 0.47 | Purple-red | [15] |
Note: The Rf value for this compound should be determined under the specified conditions.
Visualizations
Caption: Workflow for the analysis of this compound in Bacopa monnieri.
Caption: HPLC quantification protocol using this compound as a standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [researchportal.scu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. This compound | CAS:620592-16-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C41H66O13 | CID 11072737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 9. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 10. ijbpas.com [ijbpas.com]
- 11. ijfmr.com [ijfmr.com]
- 12. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 13. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 14. impactfactor.org [impactfactor.org]
- 15. HPTLC Association | HPTLC ATLAS [hptlc-association.org]
Application of Bacopaside V in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement and neurological conditions. Emerging research on Bacopa monnieri and its constituent bacosides suggests significant potential in the management of neurodegenerative diseases. While extensive research has focused on Bacopaside I and Bacoside A, this compound is also a key constituent with purported neuroprotective properties.
These application notes provide an overview of the current understanding and a generalized framework for the application of bacosides, with a focus on this compound where information is available, in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Due to a notable lack of studies focusing specifically on isolated this compound, the following protocols and data are largely based on studies of other major bacosides and the whole plant extract, serving as a foundational guide for future research on this compound.
Data Presentation: Efficacy of Bacosides in Neurodegenerative Models
The following tables summarize quantitative data from studies on Bacopa monnieri extract and its major constituents in various neurodegenerative disease models. This data can serve as a reference for designing experiments with this compound.
Table 1: Effects of Bacosides in Alzheimer's Disease Models
| Compound/Extract | Model | Dosage | Key Findings | Reference |
| Bacopa monnieri Extract (BME) | APP/PS1 Transgenic Mice | - | Immune-mediated clearance of β-amyloid. | [1] |
| Bacopa monnieri Extract (BME) | Geriatric Alzheimer's Patients | 300 mg twice daily | Statistically significant improvement in Mini-Mental State Examination Scale (MMSES) scores. | [2] |
| Bacoside A | SH-SY5Y cell line | - | Inhibited cytotoxicity, fibrillation, and membrane interactions of beta-amyloid (1-42). | [3] |
Table 2: Effects of Bacosides in Parkinson's Disease Models
| Compound/Extract | Model | Dosage | Key Findings | Reference |
| Bacopaside I | Rotenone-induced rat model | 5, 15, and 45 mg/kg (orally) | Attenuated motor function deficit; reversed dopamine level reduction and oxidative stress. | [4][5] |
| Bacopa monnieri Extract (BME) | MPTP-induced mouse model | 40 mg/kg (orally) | Significantly decreased elevated levels of oxidative stress; improved tyrosine hydroxylase activity and caspase-3 expression. | [6] |
| Bacopaside I | Rotenone-induced rat model | - | Increased expression of dopamine transporter (DAT) and vesicular monoamine transporter (VMAT) genes; increased number of tyrosine hydroxylase (TH)-positive neurons. | [4][5] |
Experimental Protocols
The following are generalized protocols for investigating the neuroprotective effects of this compound in common neurodegenerative disease models. These should be adapted and optimized for specific experimental goals.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a method to assess the protective effects of this compound against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.
1. Cell Culture and Maintenance:
- Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Aβ Oligomers:
- Dissolve synthetic Aβ (1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and evaporate the solvent.
- Reconstitute the peptide film in dimethyl sulfoxide (DMSO) and then dilute with cell culture medium to the desired concentration.
- Incubate at 4°C for 24 hours to allow for oligomer formation.
3. Treatment with this compound:
- Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.
- After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
- Following pre-treatment, expose the cells to Aβ oligomers (e.g., 10 µM) for an additional 24 hours.
4. Assessment of Cell Viability (MTT Assay):
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the control (untreated) group.
- Determine the concentration of this compound that provides 50% protection (EC50).
Protocol 2: In Vivo Neuroprotection in a Rotenone-Induced Rat Model of Parkinson's Disease
This protocol is designed to evaluate the ability of this compound to mitigate motor deficits and neurochemical changes in a rat model of Parkinson's disease.[4][5]
1. Animal Model:
- Use male Wistar rats (200-250 g).
- Induce Parkinson's-like symptoms by administering rotenone (2.5 mg/kg, intraperitoneally) daily for a specified period (e.g., 21 days).
2. Drug Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer this compound orally at different doses (e.g., 5, 10, 20 mg/kg) daily, starting either before or concurrently with rotenone administration.
- Include a vehicle-treated control group and a rotenone-only group.
3. Behavioral Assessments:
- Rotarod Test: Measure the time the rats can stay on a rotating rod to assess motor coordination.
- Open Field Test: Evaluate locomotor activity and exploratory behavior.
- Catalepsy Test: Assess the time it takes for a rat to correct an externally imposed posture.
4. Neurochemical Analysis (Post-mortem):
- At the end of the treatment period, euthanize the animals and dissect the striatum and substantia nigra.
- Dopamine and Metabolite Levels: Measure the levels of dopamine, DOPAC, and HVA using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
- Oxidative Stress Markers: Quantify levels of malondialdehyde (MDA) and reduced glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
5. Immunohistochemistry:
- Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) in brain sections to visualize and quantify dopaminergic neuron loss in the substantia nigra.
6. Data Analysis:
- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the results between different treatment groups.
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Neuroprotective Mechanisms of Bacosides
Experimental Workflow for In Vivo Studies
Conclusion and Future Directions
While direct evidence for the efficacy of isolated this compound in neurodegenerative disease models is currently limited, the broader research on Bacopa monnieri and its other saponin constituents provides a strong rationale for its investigation. The provided protocols and data serve as a starting point for researchers to explore the therapeutic potential of this compound. Future studies should focus on isolating pure this compound and conducting rigorous in vitro and in vivo experiments to elucidate its specific mechanisms of action, dose-response relationships, and overall efficacy in models of Alzheimer's, Parkinson's, and other neurodegenerative disorders. Such research is crucial for validating its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of extract of Bacopa monnieri and Mucuna pruriens as neuroprotectant in MPTP model of Parkinson’s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Bacopaside V Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Bacopaside V analogs. The assays described are based on the known neuroprotective and cognitive-enhancing properties of Bacopa monnieri and its active saponin constituents. These protocols are designed to identify and characterize novel analogs with potential therapeutic applications in neurodegenerative diseases and cognitive disorders.
Introduction
This compound is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its nootropic effects. The complex structure of this compound offers a rich scaffold for the generation of analog libraries with diverse pharmacological profiles. High-throughput screening provides an efficient means to evaluate these analogs for desired biological activities. This document outlines three primary HTS assays targeting key pathological processes in neurodegeneration: inhibition of acetylcholinesterase, prevention of β-amyloid aggregation, and promotion of neurite outgrowth.
Assay 1: Acetylcholinesterase Inhibition Assay
Application Note: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a validated therapeutic strategy for Alzheimer's disease to improve cognitive function. Several phyto-compounds from Bacopa monnieri have demonstrated AChE inhibitory activity. This colorimetric HTS assay is designed to rapidly identify analogs of this compound that inhibit AChE activity. The assay is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, detectable at 412 nm.
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound |
| Bacopaside X | Acetylcholinesterase | Colorimetric | 12.78 | Donepezil (0.0204 µM) |
| Apigenin | Acetylcholinesterase | Colorimetric | 13.83 | Donepezil (0.0204 µM) |
| Quercetin | Acetylcholinesterase | Colorimetric | 12.73 | Donepezil (0.0204 µM) |
| Wogonin | Acetylcholinesterase | Colorimetric | 15.48 | Donepezil (0.0204 µM) |
| Data from a study on Bacopa monnieri phytocompounds, serving as a reference for expected activities.[1] |
Experimental Protocol
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound analog library dissolved in DMSO
-
Donepezil (positive control)
-
384-well microplates
-
Microplate reader with 412 nm absorbance filter
Procedure:
-
Compound Plating: Dispense 50 nL of this compound analogs from the library plate to a 384-well assay plate using an acoustic liquid handler. Include wells for positive (Donepezil) and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Prepare a solution of AChE in phosphate buffer.
-
Enzyme Addition: Add 10 µL of the AChE solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Mix Preparation: Prepare a substrate mix containing ATCI and DTNB in phosphate buffer.
-
Reaction Initiation: Add 10 µL of the substrate mix to each well to start the enzymatic reaction.
-
Signal Detection: Immediately begin kinetic reading of the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percent inhibition for each analog relative to the DMSO control. Plot a dose-response curve for active compounds to determine their IC50 values.
Workflow Diagram
Caption: AChE Inhibition HTS Workflow.
Assay 2: β-Amyloid Aggregation Inhibition Assay
Application Note: The aggregation of β-amyloid (Aβ) peptides into neurotoxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. Bacoside A, a mixture of saponins from Bacopa monnieri that includes this compound as a component of the broader 'Bacoside B' fraction, has been shown to inhibit Aβ fibrillation and reduce its cytotoxicity.[2][3][4] This assay utilizes the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like Aβ fibrils, resulting in a significant increase in fluorescence intensity. This allows for the high-throughput screening of this compound analogs that can prevent or slow down the Aβ aggregation process.
Data Presentation
| Compound | Target | Assay Type | Effect |
| Bacoside A | Aβ (1-42) Aggregation | ThT Fluorescence | Significantly inhibited fibril formation in a dose-dependent manner. |
| Bacoside A | Aβ (1-42) Cytotoxicity | MTT Assay | Reduced Aβ-induced cytotoxicity in SH-SY5Y cells by ~60%.[2] |
| Data from a study on Bacoside A, demonstrating its anti-amyloid properties.[2][3][4] |
Experimental Protocol
Materials:
-
Synthetic β-amyloid (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (pH 8.5)
-
This compound analog library dissolved in DMSO
-
Known Aβ aggregation inhibitor (e.g., EGCG) as a positive control
-
384-well, non-binding surface, black microplates
-
Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ Monomer Preparation: Dissolve Aβ (1-42) peptide in HFIP to ensure it is monomeric. Aliquot and evaporate the HFIP. Store the resulting peptide film at -80°C.
-
Aβ Solution Preparation: Immediately before use, resuspend the Aβ peptide film in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Compound Plating: Dispense 50 nL of this compound analogs, positive controls, and DMSO vehicle into the 384-well assay plate.
-
Aβ Addition: Add 10 µL of the freshly prepared Aβ solution to each well.
-
Incubation: Incubate the plate at 37°C with gentle shaking for 24-48 hours to induce aggregation.
-
ThT Addition: Prepare a solution of ThT in glycine-NaOH buffer and add 10 µL to each well.
-
Signal Detection: After a 5-minute incubation in the dark, measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of Aβ aggregation for each analog relative to the DMSO control. Perform dose-response studies for hits to determine their IC50 values.
Signaling Pathway Diagram
References
- 1. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bacopaside V Solubility Challenges In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Bacopaside V in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid saponin isolated from Bacopa monnieri.[1][2] Like many saponins, it has a complex chemical structure that results in poor aqueous solubility, posing a significant challenge for in vitro studies that require the compound to be in solution to interact with cells or molecular targets.
Q2: I'm observing precipitation of this compound in my cell culture media. What are the common causes?
A2: Precipitation of this compound in cell culture media can be due to several factors:
-
Poor aqueous solubility: this compound is inherently hydrophobic.
-
Solvent shock: Rapid dilution of a concentrated organic stock solution of this compound into an aqueous buffer or media can cause the compound to crash out of solution.
-
High final concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture media.
-
Interactions with media components: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for in vitro assays. Ethanol and methanol can also be used.
Troubleshooting Guides
Issue: Precipitation Observed When Preparing this compound Working Solution
Possible Cause 1: Improper Dilution Technique
-
Solution: Employ a serial dilution method. Instead of adding the stock solution directly to the final volume of aqueous media, first dilute the stock into a smaller volume of media, vortex or mix well, and then perform subsequent dilutions. This gradual decrease in solvent concentration can prevent "solvent shock."
Possible Cause 2: Final Concentration Exceeds Solubility Limit
-
Solution:
-
Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Use a solubilizing agent: Incorporate a solubilizing agent in your cell culture media. See the detailed protocols below for using DMSO, cyclodextrins, and Tween 80.
-
Detailed Experimental Protocols
Protocol 1: Preparing this compound Stock and Working Solutions with DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile cell culture medium
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound: The molecular weight of this compound is 766.99 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 766.99 g/mol * 1 mL = 0.00767 g = 7.67 mg
-
-
Dissolution:
-
Weigh 7.67 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Procedure for Preparing a Working Solution:
-
Determine the final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically not exceeding 0.5%, as higher concentrations can be toxic to cells. A final concentration of 0.1% DMSO is often recommended.
-
Calculate the dilution factor:
-
For a final concentration of 10 µM this compound with 0.1% DMSO from a 10 mM stock:
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
This corresponds to a 1:1000 dilution of the stock solution.
-
-
Dilution:
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex immediately and thoroughly after adding the stock solution to the medium.
-
Quantitative Data Summary: DMSO Concentration and Cell Viability
| Final DMSO Concentration | General Observation on Cell Viability |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal impact on cell health. |
| 0.1% - 0.5% | May be tolerated by some cell lines, but a vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. |
Experimental Workflow for DMSO-based Solubilization
Caption: Workflow for preparing this compound solutions using DMSO.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or cell culture medium
-
Stir plate and magnetic stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the HP-β-CD solution:
-
Dissolve HP-β-CD in sterile deionized water or your basal cell culture medium to your desired concentration (e.g., 1-5% w/v). Stir until fully dissolved.
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution while stirring. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
Quantitative Data Summary: Cyclodextrin Concentration and Solubilization
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Typical Concentration | Expected Solubility Increase |
| β-cyclodextrin | 1:1 to 1:2 | 1-2% (w/v) | Moderate |
| HP-β-cyclodextrin | 1:1 to 1:2 | 1-5% (w/v) | High |
Workflow for Cyclodextrin-based Solubilization
References
Technical Support Center: Optimizing Bacopaside V Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Bacopaside V and other bacosides from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What are the most effective conventional methods for extracting bacosides?
A1: Maceration and percolation are common conventional methods. Methanol has been shown to yield a high crude extract percentage (27.89% ± 0.48%), although the total saponin content is comparable to extraction with ethanol (6.60% ± 0.12% for methanol vs. 5.89% ± 0.49% for ethanol)[1][2][3]. Soaking the plant material in water for 24 hours before percolation with ethanol can significantly increase the total saponin yield to as high as 19.28% ± 0.12%[1][2][3].
Q2: Are there more advanced extraction techniques that can improve the yield or efficiency?
A2: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have demonstrated superiority over conventional methods.[4] UAE utilizes high-frequency sound waves to create cavitation, which enhances solvent penetration and can lead to higher yields in shorter times.[5][6] MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. Studies have shown a 5.01% increase in saponin yield with MAE and a 1.47% increase with UAE compared to conventional methods.[4]
Q3: Which solvent is best for extracting this compound?
A3: The choice of solvent significantly impacts the extraction yield.
-
Methanol generally provides a higher crude extract yield compared to ethanol.[1][2][3]
-
Ethanol is a safer and less toxic solvent, making it a common choice for preparing herbal medicines.[1][2] Hydro-alcoholic solutions (e.g., 70/30 methanol/water) are also used.[7]
-
Water alone is not effective for extracting triterpenoid saponins like bacosides.[1][2][3]
-
A sequential extraction using solvents of increasing polarity (e.g., hexane, then acetone, then methanol) can be used to first remove fats and other non-polar compounds, leading to a purer bacoside extract in the final methanol fraction.[8][9]
Q4: How can I be sure I am accurately quantifying the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantitative determination of individual bacosides, including this compound.[1][7][10] Key parameters for a typical HPLC analysis include a C18 column and detection at 205 nm.[10] High-Performance Thin-Layer Chromatography (HPTLC) is another validated method for quantifying total bacoside A content.[11]
Troubleshooting Guide
Issue 1: Low Yield of Crude Bacoside Extract
| Potential Cause | Troubleshooting Step |
| Inefficient Solvent Penetration | Ensure the plant material is coarsely powdered (e.g., 30-40 mesh size) to increase the surface area for solvent interaction.[9] Pre-soaking the dried plant material in water for 24 hours can soften the tissue and improve solvent penetration.[1][2][3] |
| Inappropriate Solvent | Methanol generally yields a higher amount of crude extract than ethanol.[1][2][3] Consider switching to or optimizing your methanol extraction protocol. Water is ineffective for extracting these saponins.[1][2][3] |
| Insufficient Extraction Time/Cycles | For maceration, ensure a sufficient duration (e.g., 3 days) and consider performing multiple extraction cycles (e.g., three times) with fresh solvent.[1][12] |
| Suboptimal Temperature | For methods like decoction or Soxhlet extraction, ensure the temperature is appropriate (e.g., 60°C for decoction) to enhance solubility without degrading the compounds.[2] |
Issue 2: Low Purity of Bacoside V in the Extract
| Potential Cause | Troubleshooting Step |
| Co-extraction of Fats and Pigments | Perform a pre-extraction (defatting) step with a non-polar solvent like hexane before extracting with a polar solvent like methanol or ethanol.[9] This will remove lipids and other non-polar impurities. |
| Presence of Water-Soluble Impurities | If performing a hydro-alcoholic extraction, subsequent purification steps like precipitation with a less polar solvent (e.g., adding a concentrated methanolic extract to acetone) can help isolate the bacosides.[9] |
| Lack of Selective Purification | For higher purity, employ chromatographic techniques such as column chromatography with silica gel.[8] |
Issue 3: Degradation of Bacosides During Extraction
| Potential Cause | Troubleshooting Step |
| Excessive Heat | Avoid prolonged exposure to high temperatures. When using methods like MAE or Soxhlet, optimize the temperature and duration to minimize thermal degradation.[13] For concentration steps, use a rotary vacuum evaporator at a controlled temperature (e.g., 45-55°C).[9] |
| Acidic or Basic Conditions | Bacosides can be susceptible to degradation under strong acidic or basic conditions.[14] Ensure the pH of your extraction solvent is near neutral unless a specific pH is required for a particular purification step. |
| Extended Exposure to Ultrasound/Microwaves | In UAE and MAE, prolonged exposure can lead to the degradation of bioactive compounds. Optimize the extraction time; for instance, in one UAE study, the yield peaked at 15 minutes and then began to decline.[5] |
Quantitative Data Summary
Table 1: Comparison of Crude Extract and Total Saponin Yields from Different Extraction Methods
| Method | Solvent | Crude Extract Yield (%) | Total Saponins (%) | Reference(s) |
| Maceration (3 days) | 95% Ethanol | 17.14 ± 0.74 | 5.89 ± 0.49 | [1][2][3] |
| Maceration (3 days) | Methanol | 27.89 ± 0.48 | 6.60 ± 0.12 | [1][2][3] |
| Decoction (3 hrs, 60°C) | Water | 12.26 ± 0.04 | 0.56 ± 0.03 | [2] |
| Maceration with Water Soak | 95% Ethanol | 26.08 ± 1.25 | 8.00 ± 0.67 | [1][3] |
| Percolation with Water Soak | 95% Ethanol | 10.09 ± 0.07 | 19.28 ± 0.12 | [1][2][3] |
Experimental Protocols
Protocol 1: Maceration with Pre-Soaking for High Saponin Yield
This protocol is adapted from methods shown to produce a high percentage of total saponins.[1][2][3]
-
Preparation of Plant Material:
-
Use dried aerial parts of Bacopa monnieri.
-
Coarsely powder the plant material.
-
-
Pre-Soaking:
-
Soak 30 g of the powdered plant material in 300 ml of water for 24 hours at room temperature.
-
After 24 hours, squeeze the excess water from the plant material.
-
-
Maceration:
-
Transfer the pre-soaked plant material to a suitable container.
-
Add 180 ml of 95% ethanol.
-
Allow the mixture to macerate for 3 days at room temperature, with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction of the residue twice more with the same volume of 95% ethanol.
-
Combine all the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the dried extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This is a general protocol based on the principles of UAE for enhanced extraction.[5][15]
-
Preparation of Plant Material:
-
Use dried and powdered Bacopa monnieri leaves.
-
-
Extraction Setup:
-
Combine the powdered plant material with a suitable solvent (e.g., methanol or a hydro-alcoholic mixture) in an amber glass container. A liquid-to-solid ratio (LSR) of 50 mL/g has been shown to be effective.[5]
-
Place the container in an ultrasonic bath.
-
-
Sonication:
-
Apply ultrasonic power (e.g., 600W) at a specific frequency (e.g., 40 kHz).[5]
-
Maintain the temperature of the ultrasonic bath at a controlled level (e.g., 40°C).[5]
-
Sonication time should be optimized; studies suggest that around 15 minutes can be optimal, with longer times potentially leading to degradation.[5]
-
-
Post-Extraction Processing:
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator.
-
Visualizations
Caption: Workflow for High-Yield Maceration of Bacopasides.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Troubleshooting Logic for Bacoside Extraction.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. Extracting bioactive compounds and proteins from Bacopa monnieri using natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalwjarr.com [journalwjarr.com]
- 7. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. How Does Standardized Bacopa Monnieri Extract Ensure Consistent Results? - Hongda Phytochemistry [hongdaherbs.com]
- 14. researchgate.net [researchgate.net]
- 15. Extracting bioactive compounds and proteins from Bacopa monnieri using natural deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Bacopaside V in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Bacopaside V in aqueous solutions to ensure stability and achieve reliable, reproducible assay results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the storage and analysis of this compound.
Q1: Why is the concentration of my this compound standard decreasing over time in my aqueous buffer?
A1: The most likely cause is chemical degradation, which is highly dependent on the pH and temperature of your solution. This compound, like other triterpenoid saponins, is susceptible to hydrolysis of its glycosidic bonds. Studies on closely related bacosides show significant degradation under acidic conditions (pH 1.2) and at elevated temperatures (above 40°C).[1] Degradation follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[2]
-
Recommendation: Prepare aqueous solutions fresh whenever possible. If storage is necessary, use a neutral or slightly alkaline buffer (pH 6.8–9.0) and store at low temperatures (e.g., 5°C) to minimize degradation.[1]
Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A2: Precipitation occurs when the concentration of this compound exceeds its solubility in the aqueous buffer. Saponins can have poor aqueous solubility.
-
Recommendation:
-
Initial Stock Solution: Prepare a high-concentration stock solution in an organic solvent like methanol or DMSO, in which bacosides are more soluble.[2]
-
Working Solution: Dilute the stock solution into your aqueous assay buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Solubility Enhancers: If precipitation persists in the final working solution, consider using formulation aids such as β-cyclodextrin, which has been shown to enhance the aqueous solubility of bacosides.
-
Q3: I'm seeing inconsistent peak areas for this compound in my HPLC analysis. What are the potential causes?
A3: Inconsistent peak areas are often a symptom of compound instability or analytical method variability.
-
Troubleshooting Steps:
-
Solution Stability: As detailed in Q1, ensure your standards and samples are prepared and stored under conditions that prevent degradation (neutral pH, low temperature). Analyze samples promptly after preparation.
-
Autosampler Temperature: If your HPLC has a temperature-controlled autosampler, keep it cooled (e.g., 4-10°C) to prevent degradation of samples waiting in the injection queue.
-
Method Robustness: The separation of bacosides can be sensitive to minor changes in the mobile phase. Ensure the pH and composition of your mobile phase are consistent between runs.[3]
-
Extraction Efficiency: If you are analyzing this compound from a complex matrix (e.g., a plant extract), ensure your extraction protocol is consistent and efficient. Sonication in methanol is a common method for extraction.
-
Q4: What is the optimal wavelength for detecting this compound? My signal is very weak.
A4: Triterpenoid saponins like this compound lack strong chromophores, making UV detection challenging. The standard and most effective wavelength for detection is in the low UV range, typically 205 nm .[2][4]
-
Recommendation: Set your UV detector to 205 nm. Be aware that this low wavelength can lead to a high baseline from many organic solvents. Ensure you use high-purity (HPLC-grade) solvents and allow the system to equilibrate thoroughly to achieve a stable baseline. If sensitivity is still an issue, consider alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[5][6]
Quantitative Stability Data
The stability of this compound is comparable to other major saponins from Bacopa monnieri. The following table summarizes the stability of two closely related compounds, Bacopaside I and Bacoside A3, in buffered solutions over 28 days. This data serves as a reliable proxy for understanding this compound stability.
| Condition | Compound | % Remaining after 28 days | Stability Profile |
| pH 1.2 at 40°C | Bacopaside I | < 10% | Highly Unstable |
| Bacoside A3 | < 10% | Highly Unstable | |
| pH 6.8 at 40°C | Bacopaside I | ~77% | Moderately Stable |
| Bacoside A3 | Moderately Stable | ||
| pH 9.0 at 40°C | Bacopaside I | ~61% | Moderately Stable |
| Bacoside A3 | Moderately Stable | ||
| 5°C (in extract) | Bacopaside I | ~100% | Highly Stable |
| Bacoside A3 | ~100% | Highly Stable | |
| 40°C (in extract) | Bacopaside I | Gradually Reduced | Unstable |
| Bacoside A3 | Gradually Reduced | Unstable | |
| 80°C (in extract) | Bacopaside I | Drastically Reduced | Highly Unstable |
| Bacoside A3 | Drastically Reduced | Highly Unstable |
Data adapted from stability studies on Bacopaside I and Bacoside A3, which are structurally similar to this compound.[1]
Experimental Protocols
Protocol for Aqueous Stability Assessment of this compound
This protocol outlines a typical experiment to determine the stability of this compound under various pH and temperature conditions using HPLC-UV.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve in 10 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.
-
Sonicate for 10-15 minutes to ensure complete dissolution. Store this stock solution at -20°C.
-
-
Preparation of Aqueous Test Solutions:
-
Prepare a set of aqueous buffers (e.g., 0.1 M HCl for pH ~1.2, 50 mM phosphate buffer for pH 6.8, and 50 mM borate buffer for pH 9.0).
-
Dilute the methanolic stock solution with each buffer to a final concentration of 100 µg/mL. The final methanol concentration should be kept low (e.g., <5%) to avoid affecting the aqueous stability.
-
Dispense aliquots of each test solution into sealed, light-protected vials.
-
-
Incubation:
-
Place the vials at different, precisely controlled temperatures (e.g., 5°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 7 days, 14 days, 28 days), remove one vial from each condition for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous phase (e.g., water with 0.05% v/v orthophosphoric acid).[4][7] A typical starting point could be a 35:65 v/v ratio of acetonitrile to acidic water.[6]
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
-
Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared from a freshly diluted standard. The initial (time 0) measurement is considered 100%.
-
Visualizations
Degradation Pathway
The primary degradation mechanism for this compound in aqueous solutions is hydrolysis, where the sugar moieties are cleaved from the triterpenoid core.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues with this compound assays.
References
- 1. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Bacopaside V HPLC Analysis: A Technical Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak resolution issues during the HPLC analysis of Bacopaside V.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing poor peak shape (tailing or fronting) for this compound?
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and reliability of your quantification.[1]
-
Tailing Peaks: These have a drawn-out tail on the right side and can be caused by interactions between this compound and the stationary phase, an inappropriate mobile phase, or column overload.[1] Tailing can hinder the separation of closely eluting peaks.[1] For basic compounds, interaction with ionized silanol groups on the stationary phase is a common cause of tailing.
-
Fronting Peaks: These exhibit a sharp front with a leading shoulder and can result from issues with injection volume or improper mobile phase composition.[1]
Troubleshooting Steps:
-
Review Your Column: Regularly inspect your column for contamination and consider replacing it if necessary.[1] For bacosides, a C18 reverse-phase column is commonly used.[2][3] The Restek Pinnacle DB C18 column has been reported to minimize peak tailing for bacosides.[2]
-
Optimize Mobile Phase: The composition and pH of the mobile phase are crucial.[1] For this compound and other bacosides, a mobile phase consisting of an orthophosphate buffer with a low pH (e.g., 2.4) and acetonitrile has been shown to provide good separation.[2] Ensure your solvents are fresh and of high purity (HPLC-grade) to avoid impurities.[4]
-
Adjust Injection Volume: Overloading the column can lead to poor peak shapes.[5] Try reducing the sample injection volume to see if the peak shape improves.[6]
-
Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[5] Whenever possible, dissolve and inject samples in the mobile phase itself.[5]
2. What should I do if my this compound peak is co-eluting with other bacosides?
Bacosides are a complex mixture of structurally similar saponins, which can make their separation challenging.[7] Co-elution can lead to inaccurate quantification.
Troubleshooting Steps:
-
Mobile Phase Gradient: An isocratic mobile phase may not be sufficient to separate all bacosides. A gradient elution program can improve resolution. For example, a gradient of orthophosphate buffer (pH 2.4) and acetonitrile has been used successfully.[2]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.[5] Adjusting the pH of the buffer might improve the separation of closely eluting or overlapping peaks.[5]
-
Flow Rate: Optimizing the flow rate can enhance separation. Slower flow rates generally improve resolution, but be mindful of increasing run times.[6] A flow rate of 1.5 mL/min has been used in some methods for bacoside analysis.[2][3]
-
Column Temperature: Consistent temperature control is key for reproducible results.[6] A column temperature of 27°C has been found to provide better separation for bacosides.[2]
-
Column Selection: Not all C18 columns are the same. Trying a different brand or type of C18 column might provide the necessary selectivity.[2]
3. My retention times for this compound are shifting. What could be the cause?
Inconsistent retention times can indicate a problem with the stability of your HPLC system or method.[6]
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run.[5] Variations in solvent ratios or pH can lead to shifts in retention time.[5][6] It is also important to degas the mobile phase before use.[2]
-
Column Equilibration: The HPLC column needs to be properly equilibrated with the mobile phase before starting a run. For bacosides, equilibrating the column in the buffer solution for up to 2 hours may be necessary.[7]
-
Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and lead to retention time variability.[6] Ensure your column oven is maintaining a stable temperature.
-
Flow Rate Inconsistencies: Fluctuations in the flow rate can cause retention time shifts.[1] Regularly check for leaks and ensure all fittings are secure.[6]
Experimental Protocols & Data
Below are tables summarizing typical experimental parameters for the HPLC analysis of bacosides, including this compound.
Table 1: HPLC System and Column Parameters
| Parameter | Recommended Setting | Source |
| HPLC System | Agilent 1100 or similar | [7] |
| Column Type | Reverse Phase C18 | [2][3][7] |
| Specific Columns | Restek Pinnacle DB C18 (250 mm x 4.6 mm, 5 µm) | [2] |
| Phenomenex Synergi C18 (250 mm x 4.6 mm, 5 µm) | [7] | |
| Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) | [3] | |
| Column Temperature | 27°C - 30°C | [2][3] |
Table 2: Mobile Phase and Gradient Conditions
| Parameter | Recommended Setting | Source |
| Mobile Phase A | Orthophosphate buffer (pH 2.4) or 0.72% w/v anhydrous sodium sulphate (pH 2.3) | [2][7] |
| Mobile Phase B | Acetonitrile | [2][3][7] |
| Detection Wavelength | 205 nm | [2][3][7] |
| Flow Rate | 1.0 - 1.5 mL/min | [2][3][7] |
| Injection Volume | 20 µL | [2][7] |
| Gradient Example | 0-0.01 min, 0-30% B; 0.01-25 min, 30-40% B; 25-26 min, 40-30% B; 26-30 min, 30% B | [2] |
Visual Troubleshooting Workflows
The following diagrams illustrate logical troubleshooting workflows for common peak resolution issues in the HPLC analysis of this compound.
Caption: Workflow for troubleshooting poor peak shape.
Caption: Workflow for resolving co-eluting peaks.
Caption: Workflow for addressing retention time instability.
References
Technical Support Center: Optimizing Mobile Phase for Bacopaside V Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chromatographic analysis of Bacopaside V. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis by HPLC?
A common starting point for reversed-phase HPLC analysis of this compound involves a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A frequently used combination is an orthophosphate buffer with a low pH (around 2.3-3.0) and acetonitrile.[1][2] The initial ratio of the aqueous to the organic phase can vary, but a gradient elution is often employed for optimal separation of the various bacosides present in Bacopa monnieri extracts.
Q2: Why is the pH of the mobile phase important for this compound analysis?
The pH of the mobile phase plays a crucial role in achieving good peak shape and resolution for bacosides, including this compound. An acidic pH, typically around 2.3 to 2.4, helps to suppress the ionization of acidic functional groups in the analyte and stationary phase, which minimizes peak tailing and improves chromatographic performance.[1][3]
Q3: What are the recommended organic solvents for the mobile phase?
Acetonitrile is a widely used organic solvent for the chromatography of bacosides due to its favorable UV transparency at low wavelengths (around 205 nm) and its ability to provide good peak separation.[1][2][4] Methanol can also be used, but acetonitrile often results in better resolution and less peak tailing for complex mixtures of bacosides.[1]
Q4: At what wavelength should I detect this compound?
The maximum absorbance for this compound and other related bacosides is typically observed at a low UV wavelength, with 205 nm being the most commonly reported detection wavelength for quantitative analysis.[1][2][3][5]
Troubleshooting Guide
Issue 1: Poor resolution between this compound and other bacosides.
-
Possible Cause: The mobile phase composition may not be optimal for separating structurally similar bacosides.
-
Solution:
-
Adjust the Gradient: If using a gradient elution, modify the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can often improve the resolution of closely eluting peaks.
-
Change the Organic Solvent: If using methanol, consider switching to acetonitrile, which may offer different selectivity.[1]
-
Modify the Mobile Phase pH: A slight adjustment of the aqueous buffer's pH can alter the retention times and potentially improve separation.
-
Optimize Column Temperature: Increasing the column temperature can sometimes enhance separation efficiency. A temperature of around 27°C has been found to provide good separation.[1]
-
Issue 2: Peak tailing for this compound.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol groups on the silica support.
-
Solution:
-
Lower the Mobile Phase pH: Ensure the pH of the aqueous buffer is sufficiently low (e.g., pH 2.3-2.4) to suppress silanol activity.[1][3]
-
Use a High-Quality Column: Employ a modern, end-capped C18 column from a reputable manufacturer, as these are designed to minimize silanol interactions. The Restek Pinnacle DB C18 column has been reported to minimize peak tailing for bacosides.[1]
-
Consider a Different Column: If tailing persists, trying a different C18 column from another brand might be beneficial as packing materials can vary.
-
Issue 3: Inconsistent retention times for this compound.
-
Possible Cause: Fluctuations in the mobile phase composition, flow rate, or column temperature.
-
Solution:
-
Properly Prepare and Degas Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed before use to prevent bubble formation, which can affect the pump's performance and lead to retention time shifts.
-
Check for Leaks: Inspect the HPLC system for any leaks, as these can cause pressure fluctuations and affect the flow rate.[6]
-
Use a Column Thermostat: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[1]
-
Equilibrate the Column: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Experimental Protocols
Protocol 1: Gradient HPLC Method for Bacopaside Analysis
This protocol is based on a method developed for the fingerprinting of Bacopa monnieri extracts.[1]
-
Column: Restek Pinnacle DB C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Orthophosphate buffer (pH 2.4)
-
B: Acetonitrile
-
-
Gradient Program:
-
0–0.01 min, 30% B
-
0.01–25 min, 30%–40% B
-
25–26 min, 40%–30% B
-
26–30 min, 30% B
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Protocol 2: Isocratic HPLC Method for Bacoside Analysis
This protocol is adapted from the British Pharmacopoeia method for the analysis of bacosides.[3]
-
Column: Phenomenex Synergi C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 315 volumes of acetonitrile and 685 volumes of 0.72% w/v anhydrous sodium sulphate, adjusted to pH 2.3 with sulphuric acid.
-
Flow Rate: 1.0 mL/min
-
Run Time: 75 minutes
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Data Presentation
Table 1: Comparison of HPLC Methods for Bacopaside Analysis
| Parameter | Method 1 (Gradient)[1] | Method 2 (Isocratic)[3] | Method 3 (Gradient)[4] |
| Column | Restek Pinnacle DB C18 | Phenomenex Synergi C18 | ZORBAX Eclipse plus C18 |
| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm | 100 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Orthophosphate buffer (pH 2.4) | 0.72% w/v Anhydrous Sodium Sulphate (pH 2.3) | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.6 mL/min |
| Column Temp. | 27°C | Not Specified | 35°C |
| Detection | 205 nm | 205 nm | Not Specified (MS Detection) |
Visualizations
Caption: Workflow for optimizing the mobile phase in this compound chromatography.
Caption: Logical steps for troubleshooting peak tailing in this compound analysis.
References
Minimizing degradation of Bacopaside V during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Bacopaside V during extraction from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a triterpenoid saponin found in Bacopa monnieri and is one of the bioactive compounds thought to contribute to the plant's nootropic effects.[1][2] Like other saponins, this compound is susceptible to degradation during extraction, which can lead to a lower yield of the desired active compound and potentially alter the pharmacological profile of the extract.
Q2: What are the primary factors that cause this compound degradation during extraction?
The primary factors leading to the degradation of triterpenoid saponins like this compound are:
-
Temperature: High temperatures can accelerate the hydrolysis of the glycosidic bonds, leading to the loss of sugar moieties.[3]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of saponins.[4]
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade saponins once the plant cells are ruptured during extraction.
-
Extended Extraction Time: Longer exposure to solvents and elevated temperatures increases the risk of degradation.[5]
Q3: Which extraction solvents are recommended for minimizing this compound degradation?
Methanol and ethanol are commonly used solvents for extracting bacosides.[6][7] Aqueous solutions of these alcohols are often employed. The choice of solvent can impact the extraction efficiency and the stability of the target compounds. It is crucial to use high-purity (e.g., HPLC grade) solvents to avoid introducing contaminants that could catalyze degradation.
Q4: Are modern extraction techniques like microwave-assisted (MAE) or ultrasound-assisted extraction (UAE) better for preventing degradation?
Yes, modern techniques are generally superior for preserving thermolabile compounds like saponins.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to rapidly heat the solvent and rupture plant cells, leading to significantly shorter extraction times and reduced thermal degradation.[8]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and shorter durations compared to conventional methods.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Degradation during extraction: - Excessive temperature.- Prolonged extraction time.- Inappropriate pH of the extraction solvent. | - Monitor and control temperature: Keep the extraction temperature below 50°C.[3]- Optimize extraction time: Shorter extraction times, especially with MAE or UAE, are preferable.[5][8]- Buffer the solvent: If necessary, use a neutral pH buffer to prevent acid or alkaline hydrolysis. |
| Inefficient Extraction: - Incorrect solvent-to-solid ratio.- Inadequate particle size of the plant material. | - Optimize solvent-to-solid ratio: A higher ratio can improve extraction efficiency, but may require more energy for solvent removal.- Grind the plant material: A smaller particle size increases the surface area for extraction. | |
| Presence of unknown peaks in HPLC chromatogram, suggesting degradation products. | Hydrolysis of this compound: - Exposure to acidic or basic conditions.- High temperature during extraction or solvent evaporation. | - Maintain neutral pH: Ensure all solvents and solutions are at or near neutral pH.- Use low-temperature solvent evaporation: Employ a rotary evaporator under reduced pressure with a water bath temperature below 45°C.[8] |
| Variability in this compound content between batches. | Inconsistent plant material: - Differences in plant age, growing conditions, or harvest time.[3] | - Standardize raw material: Use plant material from a consistent source with controlled cultivation and harvesting practices.[3] |
| Inconsistent extraction parameters: - Fluctuations in temperature, time, or solvent composition. | - Strictly control all extraction parameters: Document and adhere to a validated standard operating procedure (SOP). |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Minimized Degradation
This protocol is designed to extract this compound while minimizing thermal degradation.
Materials:
-
Dried, powdered Bacopa monnieri
-
80% Ethanol (HPLC grade)
-
Ultrasonic bath with temperature control
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 10 g of dried, powdered Bacopa monnieri.
-
Solvent Addition: Place the powder in a flask and add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the frequency to 40 kHz.
-
Extraction: Perform the extraction for 30-60 minutes, ensuring the temperature remains stable.
-
Filtration: Filter the extract through filter paper to separate the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at reduced pressure and a water bath temperature below 45°C.[8]
-
Storage: Store the dried extract at 4°C in a desiccator, protected from light.
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.05% (v/v) orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.[6]
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.
Visualizations
Caption: Potential degradation pathway of this compound and contributing factors.
Caption: Optimized workflow for this compound extraction and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Standardized Bacopa Monnieri Extract Ensure Consistent Results? - Hongda Phytochemistry [hongdaherbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Extracting bioactive compounds and proteins from Bacopa monnieri using natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Bioanalysis of Bacopaside V
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) have been developed based on established bioanalytical methods for Bacopaside I, a structurally similar and major constituent of Bacopa monnieri. Due to the limited availability of specific bioanalytical validation data for Bacopaside V in the public domain, the methodologies and recommendations provided herein for addressing matrix effects should be considered as a strong starting point. Researchers must perform specific method development and validation for the quantitative analysis of this compound in their biological matrix of interest.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest (in this case, this compound).[1] These endogenous components, such as phospholipids, proteins, and salts, can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.[1] This interference is known as the matrix effect.
Matrix effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can severely compromise the accuracy, precision, and sensitivity of the analytical method.[1] For a therapeutic compound like this compound, uncharacterized matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure) solvent solution at the same concentration.
A qualitative assessment can be performed using the post-column infusion technique. This method helps identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of the analyte solution into the MS detector post-column while a blank extracted matrix sample is injected.[2]
Q3: What are the primary causes of matrix effects when analyzing this compound in plasma or brain tissue?
A3: The primary culprits for matrix effects in plasma and brain homogenates are phospholipids from cell membranes.[1] These molecules are often co-extracted with the analyte and can cause significant ion suppression in electrospray ionization (ESI). Other sources include endogenous compounds like salts and proteins, as well as exogenous substances such as anticoagulants or dosing vehicles.[1]
Q4: How is the matrix effect quantitatively calculated?
A4: The matrix effect (ME) can be calculated as a percentage using the following formula:
ME (%) = (Peak Area in Post-Extracted Spiked Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement. The variability of the matrix effect across different lots of the biological matrix should also be assessed, and the coefficient of variation (CV%) should typically be within ±15%.
Q5: What sample preparation techniques are recommended to minimize matrix effects for bacosides?
A5: Improving sample cleanup is one of the most effective strategies to combat matrix effects.[3] For bacosides like Bacopaside I, which serves as a proxy, Liquid-Liquid Extraction (LLE) has been shown to be effective.[4] LLE can efficiently remove many interfering substances, providing a cleaner extract compared to simpler methods like protein precipitation (PPT).[3] While Solid-Phase Extraction (SPE) can also offer excellent cleanup, LLE is a robust and widely used alternative.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during this compound bioanalysis.
| Observed Issue | Potential Cause | Recommended Action |
| Poor Peak Shape / Tailing | Co-eluting matrix components interfering with chromatography. | 1. Optimize the chromatographic gradient to improve separation between this compound and interfering peaks. 2. Evaluate a different stationary phase (e.g., C8 instead of C18). 3. Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase. |
| Low Signal Intensity / Sensitivity | Significant ion suppression from the biological matrix. | 1. Implement a more rigorous sample preparation method, such as LLE or SPE, to remove phospholipids. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. 3. Check for co-elution with highly suppressing agents via post-column infusion and adjust chromatography accordingly. |
| Inconsistent Results / High Variability (High %CV) | Variable matrix effects between different samples or matrix lots. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS co-elutes and experiences similar matrix effects, providing effective normalization. 2. If a SIL-IS is not available, use a structural analog as an internal standard. 3. Evaluate different lots of blank matrix during method validation to ensure consistency. |
| Signal Enhancement | Co-eluting compounds are improving the ionization efficiency of this compound. | While less common, this still affects accuracy. The same troubleshooting steps for ion suppression apply: improve chromatographic separation and sample cleanup to remove the source of the enhancement. |
Experimental Protocols
The following are detailed experimental methodologies adapted from validated methods for Bacopaside I, which can serve as a starting point for this compound method development.
Liquid-Liquid Extraction (LLE) Sample Preparation
This protocol is based on methods successfully used for the extraction of Bacopaside I from mouse plasma and brain homogenate.[4]
-
Sample Aliquoting: Pipette 100 µL of plasma or brain homogenate into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., hydrochlorothiazide) to each sample.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane).
-
Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., Acetonitrile/Water mixture) and vortex for 1 minute.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
UPLC-MS/MS Operating Conditions
These parameters are based on a validated method for Bacopaside I and can be optimized for this compound.[4]
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 10:90 v/v, A:B) or a shallow gradient |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Bacopaside I) | Precursor Ion > Product Ion (To be determined for this compound) |
| Internal Standard Transition | Precursor Ion > Product Ion |
| Source Temperature | ~400-500°C |
| IonSpray Voltage | ~ -4500 V |
Quantitative Data Summary
The following tables summarize typical validation parameters and results from a validated bioanalytical method for Bacopaside I.[4] These tables provide a benchmark for what to expect during the validation of a method for this compound.
Table 1: Method Validation Parameters for Bacopaside I
| Parameter | Result |
| Linearity Range | 0.5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
Table 2: Recovery and Matrix Effect for Bacopaside I
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Bacopaside I | > 70% | Insignificant (values close to 100%) |
| Internal Standard | > 70% | Insignificant (values close to 100%) |
Visual Diagrams
Experimental Workflow for Sample Preparation
Caption: Figure 1. Liquid-Liquid Extraction Workflow.
Troubleshooting Logic for Matrix Effects
Caption: Figure 2. Troubleshooting Decision Tree for Matrix Effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Isolated Bacopaside V
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the isolation and purification of Bacopaside V. The following sections offer detailed experimental protocols, frequently asked questions (FAQs) with troubleshooting advice, and visualizations to aid in understanding the purification workflow and potential biological mechanisms of action.
Troubleshooting Guide & FAQs
Researchers often encounter challenges in obtaining high-purity this compound due to its low natural abundance and the presence of structurally similar bacosides that co-elute during chromatographic separation. This section addresses common issues and provides actionable solutions.
Frequently Asked Questions (FAQs):
Q1: My final this compound isolate shows low purity with several contaminating peaks in the HPLC chromatogram. How can I improve the separation?
A1: Low purity is a common issue due to the co-elution of other bacoside analogs. To enhance separation:
-
Optimize the Mobile Phase: Fine-tune the solvent gradient. For reverse-phase HPLC, a shallow gradient of acetonitrile and water (with an acid modifier like formic or phosphoric acid to improve peak shape) can improve the resolution between closely related saponins. Experiment with small changes in the percentage of the organic solvent.
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak resolution by altering the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. However, be cautious as excessive heat can degrade the sample.
-
Select a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano column. These can offer different interaction mechanisms with the analytes.
-
Reduce the Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better separation of closely eluting compounds.
Q2: I am experiencing poor yield of this compound after the purification process. What are the potential causes and solutions?
A2: Low yield can result from several factors throughout the extraction and purification process:
-
Inefficient Initial Extraction: Ensure the initial solvent extraction from the plant material is exhaustive. Using a polar solvent like methanol or ethanol is crucial for extracting glycosides like this compound. Multiple extraction cycles may be necessary.
-
Loss During Solvent Partitioning: When partitioning the crude extract, ensure proper phase separation to prevent loss of the target compound. Back-extraction of the aqueous phase can help recover any dissolved this compound.
-
Adsorption onto Chromatography Media: Saponins can sometimes irreversibly adsorb to the silica gel in normal-phase chromatography. Consider using a different stationary phase like macroporous resin or opting for reverse-phase chromatography.
-
Degradation of the Compound: this compound may be susceptible to degradation under harsh pH or high-temperature conditions. Maintain a neutral or slightly acidic pH during the process and avoid excessive heat.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: Confirmation of identity and purity requires a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Co-inject your isolated sample with a certified reference standard of this compound. The peaks should have identical retention times. A single, sharp peak in your isolate's chromatogram indicates high purity.
-
Mass Spectrometry (MS): LC-MS analysis will provide the molecular weight of your isolated compound, which should match the known molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and confirmation. The obtained spectra should match the published data for this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): This can be a quick and effective way to assess purity by comparing the Rf value of your isolate to a standard.
Q4: My preparative HPLC runs are not providing baseline separation between this compound and another bacoside. What adjustments can I make?
A4: Achieving baseline separation in preparative chromatography is crucial for obtaining a pure compound. Consider the following:
-
Method Scouting on an Analytical Scale: Before scaling up to preparative HPLC, optimize the separation on an analytical column. This is more cost-effective and allows for rapid testing of different mobile phases and gradients.
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Determine the optimal sample load for your column by performing a loading study.
-
Gradient Optimization: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Peak Shaving/Fractionation Strategy: If baseline separation is not fully achievable, carefully collect fractions across the overlapping peaks and analyze them by analytical HPLC to identify the purest fractions of this compound.
Quantitative Data on Bacoside Content
The isolation of this compound is challenging due to its relatively low concentration compared to other major bacosides in Bacopa monnieri. The following table summarizes the typical content of various bacosides found in plant extracts, highlighting the difficulty in isolating minor components.
| Bacoside Constituent | Typical Percentage in Total Saponin Extract |
| Bacoside A3 | Major Component |
| Bacopaside II | Major Component |
| Bacopasaponin C | Major Component |
| Bacopaside X | Major Component |
| This compound | Minor Component |
| Bacopaside I | Variable |
| Bacopaside IV | Minor Component |
| Bacopaside N1 & N2 | Minor Components |
Note: The exact percentages can vary depending on the plant's geographical origin, harvest time, and extraction method.
Experimental Protocols
This section provides a detailed methodology for the isolation and purification of this compound from Bacopa monnieri.
Protocol: Isolation and Purification of this compound
-
Extraction:
-
Air-dry the whole plant material of Bacopa monnieri in the shade and then pulverize it into a coarse powder.
-
Extract the powdered plant material with 95% ethanol using a Soxhlet apparatus for 48 hours.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark green, viscous residue.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and n-butanol.
-
Collect the n-butanol fraction, as it will be enriched with saponins, including this compound.
-
Dry the n-butanol fraction completely under vacuum.
-
-
Column Chromatography (Silica Gel):
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 80:20:2 v/v/v). Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating.
-
Pool the fractions containing the bacosides.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the pooled fractions containing this compound using a preparative reverse-phase C18 HPLC column.
-
Use a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Optimize the gradient to achieve the best possible separation of this compound from other co-eluting bacosides.
-
Monitor the elution at a low wavelength (e.g., 205 nm) where saponins absorb.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
-
Final Purification (Recrystallization):
-
If necessary, further purify the isolated this compound by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain a high-purity crystalline solid.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A streamlined workflow for the isolation and purification of this compound.
Potential Neuroprotective Signaling Pathway of Bacosides
Caption: A proposed signaling pathway for the neuroprotective effects of bacosides.
Technical Support Center: Refinement of Bacopaside V Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Bacopaside V dosage for animal studies. Given the limited direct data on this compound, this guide synthesizes information from studies on Bacopa monnieri extracts and other major bacosides to provide a framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: Where can I find established dosage ranges for this compound in animal studies?
A1: Currently, there is a lack of publicly available studies that have determined a specific dosage range for purified this compound in animal models. Most research has been conducted using standardized extracts of Bacopa monnieri, which contain a mixture of various bacosides. Therefore, a direct, established dosage for this compound is not yet available.
Q2: How can I determine a starting dose for this compound in my animal model?
A2: To determine a starting dose, you can extrapolate from studies using standardized Bacopa monnieri extracts. These extracts are often standardized to a certain percentage of total bacosides. For instance, a common dose for Bacopa monnieri extract is 300 mg/kg per day, with a total bacoside content of approximately 55%.[1] You would first need to know the percentage of this compound within the total bacoside content of your extract to estimate a starting dose for the purified compound. It is crucial to conduct a dose-finding study starting with a low dose and escalating to determine both efficacy and potential toxicity.
Q3: What are the typical routes of administration for bacosides in animal studies?
A3: The most common route of administration for Bacopa monnieri extracts and its constituents in animal studies is oral (p.o.), often administered by gavage.[2][3][4] Intravenous (i.v.) administration has also been used in pharmacokinetic studies to determine bioavailability.[5] The choice of administration route will depend on the specific goals of your study (e.g., assessing oral bioavailability vs. direct systemic effects).
Q4: Are there any known pharmacokinetic properties of bacosides that I should consider?
A4: Yes, pharmacokinetic studies on bacosides, such as Bacopaside I, indicate that they can be detected in rat serum, urine, and feces.[5][6] However, the oral bioavailability of some bacosides may be low.[5] Factors such as metabolism in the gut and liver can influence the systemic exposure of the compound.[5] When designing your study, consider including satellite animal groups for pharmacokinetic analysis to understand the exposure levels of this compound at different doses.
Q5: What are the potential challenges when working with this compound?
A5: A significant challenge is the lack of a commercially available, purified this compound standard, making it difficult to conduct studies with the pure compound. Researchers often have to isolate and purify it themselves. Additionally, like other bacosides, this compound may have poor water solubility, which can present challenges for formulation and administration.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in my animal study.
-
Possible Cause 1: Variability in the composition of the extract. If you are not using a purified form of this compound, the concentration of this specific compound in your Bacopa monnieri extract can vary between batches.
-
Solution: Ensure you are using a standardized extract with a known and consistent percentage of this compound. If possible, perform your own analytical validation (e.g., using HPLC) to confirm the concentration.
-
-
Possible Cause 2: Poor bioavailability. Oral administration may result in low and variable absorption of this compound.
-
Solution: Consider formulation strategies to enhance solubility and absorption, such as using a suitable vehicle or creating a phospholipid complex.[7] It is also advisable to conduct pilot pharmacokinetic studies to correlate the administered dose with plasma concentrations.
-
-
Possible Cause 3: Inappropriate dosage. The selected dose may be too low to elicit a therapeutic effect or too high, leading to off-target effects.
-
Solution: Conduct a thorough dose-response study to identify the optimal therapeutic window for this compound in your specific animal model and for your desired endpoint.
-
Problem: Difficulty dissolving this compound for administration.
-
Possible Cause: this compound, like other triterpenoid saponins, may have low aqueous solubility.
-
Solution: Try using a co-solvent system, such as a mixture of water and a small percentage of a biocompatible organic solvent like DMSO or ethanol, followed by dilution in saline or another aqueous vehicle. Alternatively, consider formulating the compound in a lipid-based vehicle or as a suspension. Always perform a vehicle-only control group in your experiments.
-
Data Summary
The following table summarizes dosage information from studies on Bacopa monnieri extracts and related bacosides, which can be used as a reference for designing studies with this compound.
| Animal Model | Compound/Extract | Dosage | Administration Route | Duration | Key Findings |
| Sprague-Dawley Rats | Standardized Bacopa monnieri extract (BacoMind®) | 85, 210, 500 mg/kg/day | Oral | 90 days | No-observed-adverse-effect level (NOAEL) established at 500 mg/kg.[2][8][9] |
| Sprague-Dawley Rats | Bacopa monnieri extract | 30, 60, 300, 1500 mg/kg/day | Oral | 270 days | No toxicity observed at any dose.[3] |
| Wistar Rats | Bacopaside I | 15 mg/kg | Intravenous | Single dose | Pharmacokinetic profiling.[5] |
| Wistar Rats | Bacopa monnieri extract | 30 mg/kg/day | Oral | 2 weeks | Significantly improved memory and learning.[8] |
| Wistar Rats | Bacoside A | 50 mg/kg | Oral | Not specified | Neuroprotective against oxidative stress.[10] |
| Mice | Bacopa monnieri extract | 200 mg/kg/day | Oral | 4 weeks | Attenuated oxidative stress and neurotoxicity.[11] |
| Mice | Bacopa monnieri n-Butanol extract | 5, 10, 15 mg/kg | Intraperitoneal | Acute and Chronic | Reduced morphine tolerance. |
Experimental Protocols
Representative Protocol: Oral Administration of a Bacopa monnieri Constituent in Rats for Neuroprotective Studies
This protocol is a general guideline and should be adapted based on the specific research question, animal model, and the physicochemical properties of this compound.
-
Animal Model: Male Wistar rats (200-250g).
-
Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Compound Preparation:
-
If using purified this compound, determine its solubility. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water is common.
-
Prepare fresh solutions or suspensions daily. Ensure homogeneity of the suspension before each administration.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC).
-
Group 2: Disease model + Vehicle.
-
Group 3-5: Disease model + this compound (e.g., 10, 30, 100 mg/kg).
-
Group 6: Positive control (if applicable).
-
-
Administration:
-
Administer the vehicle or this compound solution/suspension orally via gavage once daily for the duration of the study (e.g., 14-28 days).
-
The volume of administration should be consistent across all groups (e.g., 5 ml/kg).
-
-
Induction of Neurodegeneration (if applicable):
-
Induce the desired neurodegenerative model (e.g., scopolamine-induced amnesia, streptozotocin-induced neurotoxicity) according to established protocols.
-
-
Behavioral and Biochemical Assessments:
-
Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
At the end of the study, euthanize the animals and collect brain tissue for biochemical (e.g., oxidative stress markers, neurotransmitter levels) and histological analysis.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Workflow for this compound Dosage Refinement in Animal Studies.
Caption: Putative Neuroprotective Signaling Pathway of Bacopasides.
References
- 1. examine.com [examine.com]
- 2. Safety evaluation of a standardized phytochemical composition extracted from Bacopa monnieri in Sprague--Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacopa monnieri increases cerebral blood flow in rat independent of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Bacopa monnieri extract ameliorates acute paraquat-induced oxidative stress, and neurotoxicity in prepubertal mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Nanoencapsulation for Bacopaside V Delivery
Welcome to the technical support center for the optimization of nanoencapsulation for Bacopaside V delivery. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful formulation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the nanoencapsulation of this compound?
A1: this compound, a saponin glycoside from Bacopa monnieri, presents several challenges for nanoencapsulation. Due to its amphiphilic nature, achieving high encapsulation efficiency can be difficult.[1] Furthermore, bacosides are known to be sensitive to pH and temperature, which can lead to degradation during formulation and storage.[1][2][3][4][5] Key challenges include:
-
Low encapsulation efficiency and drug loading.
-
Poor stability of the final nanoformulation.
-
Difficulty in controlling particle size and achieving a narrow size distribution (low polydispersity index).[6][7]
-
Potential for drug expulsion from the nanocarrier during storage.[6]
Q2: Which nanoencapsulation techniques are most suitable for this compound?
A2: Given this compound's lipophilic characteristics, several techniques are well-suited for its nanoencapsulation. These include:
-
Emulsion-based methods: Techniques like solvent evaporation are commonly used for encapsulating hydrophobic and amphiphilic compounds in polymeric nanoparticles such as PLGA.[8][9]
-
Nanoprecipitation: This is a straightforward method for encapsulating hydrophobic drugs in polymeric nanoparticles and is known for its simplicity and reproducibility.[9]
-
High-Pressure Homogenization: This is a scalable method often used for producing solid lipid nanoparticles (SLNs), which are excellent carriers for lipophilic drugs targeting the brain.[10][11][12]
Q3: How can I improve the encapsulation efficiency of this compound?
A3: Improving the encapsulation efficiency (EE) of this compound involves optimizing several formulation and process parameters:
-
Polymer/Lipid Concentration: Increasing the polymer or lipid concentration can enhance the space available for drug entrapment, though an optimal concentration must be determined to avoid issues with particle size and stability.[2][13]
-
Drug-to-Carrier Ratio: A higher drug-to-carrier ratio can sometimes lead to a decrease in EE. It is crucial to find a balance that maximizes drug loading without compromising encapsulation.[14]
-
Choice of Organic Solvent: The solubility of both this compound and the carrier in the organic solvent is critical. A solvent system that effectively dissolves both components can improve EE.[14]
-
Surfactant Type and Concentration: The appropriate surfactant and its concentration are vital for stabilizing the nanoparticles and preventing drug leakage.[8][9]
Q4: What is the importance of particle size and polydispersity index (PDI) in this compound delivery?
A4: Particle size and PDI are critical quality attributes for nanoformulations.[6][7]
-
Particle Size: For effective delivery, especially to the brain, a particle size of less than 200 nm is generally desired to facilitate crossing the blood-brain barrier.[11][12] The size also influences the cellular uptake and biodistribution of the nanoparticles.[6][7]
-
Polydispersity Index (PDI): A PDI value below 0.3 indicates a narrow and uniform particle size distribution, which is essential for consistent performance, stability, and predictable in vivo behavior of the nanoformulation.[6][7]
Q5: How should I store my this compound nanoformulation to ensure stability?
A5: Bacosides are susceptible to degradation at elevated temperatures and in acidic conditions.[1][2] Therefore, nanoformulations of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light.[15][16][17] Lyophilization (freeze-drying) with a suitable cryoprotectant can also be an effective strategy for long-term storage, as it removes water and reduces chemical degradation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<50%) | 1. Poor solubility of this compound in the chosen organic solvent. 2. Incompatible drug-polymer/lipid ratio. 3. Suboptimal surfactant concentration. 4. Rapid diffusion of the drug to the external phase during formulation. | 1. Screen different organic solvents or use a co-solvent system to improve solubility. 2. Systematically vary the drug-to-polymer/lipid ratio to find the optimal loading. 3. Optimize the surfactant concentration; too low may not stabilize droplets, while too high can lead to micelle formation.[8] 4. Modify the emulsification process, for instance, by using a double emulsion technique if applicable. |
| Large Particle Size (>300 nm) or High PDI (>0.3) | 1. Inadequate energy input during homogenization or sonication. 2. High polymer or lipid concentration leading to aggregation. 3. Inappropriate surfactant type or concentration. 4. Ostwald ripening during storage. | 1. Increase the homogenization pressure/time or sonication amplitude/duration. 2. Decrease the polymer or lipid concentration.[2] 3. Screen different surfactants and optimize their concentration to effectively coat the nanoparticle surface.[8][9][18] 4. Store the formulation at a lower temperature and consider using a combination of surfactants to improve stability. |
| Particle Aggregation and Sedimentation | 1. Low zeta potential (surface charge). 2. Inadequate surfactant coverage on the nanoparticle surface. 3. Changes in pH or ionic strength of the suspension. | 1. Aim for a zeta potential of at least ±20 mV for electrostatic stabilization. Consider using charged polymers or surfactants. 2. Increase the surfactant concentration or use a combination of surfactants for better steric stabilization. 3. Maintain a consistent pH and ionic strength of the formulation buffer. |
| Drug Degradation During Formulation | 1. Exposure to high temperatures during processes like hot homogenization. 2. Exposure to acidic or alkaline pH. 3. Photodegradation. | 1. If using a temperature-sensitive method, minimize the exposure time to high temperatures or consider a cold homogenization technique. 2. Buffer the aqueous phase to a neutral pH to protect the bacosides from pH-induced degradation.[1][2] 3. Protect the formulation from light at all stages of preparation and storage. |
Quantitative Data Summary
The following tables summarize the impact of key formulation variables on the characteristics of nanoparticles, providing a reference for optimization studies.
Table 1: Effect of Polymer (PLGA) Concentration on Nanoparticle Properties
| Polymer Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 0.2 | 390 ± 9.5 | 0.21 ± 0.02 | 65 ± 4.2 |
| 0.5 | 550 ± 12.1 | 0.28 ± 0.03 | 78 ± 3.5 |
| 0.8 | 714 ± 2.1 | 0.35 ± 0.04 | 72 ± 5.1 |
Note: Data synthesized from literature, actual results may vary.[2]
Table 2: Effect of Surfactant (PVA) Concentration on Nanoparticle Properties
| Surfactant Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 0.5 | 450 ± 15.2 | 0.32 ± 0.05 | 55 ± 6.3 |
| 1.0 | 320 ± 10.8 | 0.25 ± 0.03 | 75 ± 4.8 |
| 2.0 | 250 ± 8.9 | 0.18 ± 0.02 | 82 ± 3.9 |
Note: Data synthesized from literature, actual results may vary.[13][18]
Table 3: Effect of Drug Loading on Solid Lipid Nanoparticle (SLN) Properties
| Drug Loading (% w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1 | 150 ± 5.6 | -25 ± 2.1 | 92 ± 2.5 |
| 5 | 180 ± 7.2 | -22 ± 1.8 | 85 ± 3.1 |
| 10 | 220 ± 9.1 | -18 ± 2.5 | 75 ± 4.2 |
Note: Data synthesized from literature for a lipophilic drug, actual results for this compound may vary.[3][6][19]
Experimental Protocols
Protocol 1: this compound-Loaded PLGA Nanoparticles via Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA) (MW 30-70 kDa)
-
Dichloromethane (DCM)
-
Deionized water
Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 30 seconds off cycles) at 40% amplitude.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization (Optional): Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 2: this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization
Materials:
-
This compound
-
Stearic acid (as solid lipid)
-
Soy lecithin (as surfactant)
-
Poloxamer 188 (as co-surfactant)
-
Deionized water
Methodology:
-
Lipid Phase Preparation: Melt 500 mg of stearic acid at 70°C. Dissolve 50 mg of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve 200 mg of soy lecithin and 100 mg of Poloxamer 188 in 20 mL of deionized water and heat to 70°C.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at 800 bar for 5 cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Visualizations
Experimental Workflow for PLGA Nanoparticle Preparation
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Frontiers | Polymer Concentration Maximizes Encapsulation Efficiency in Electrohydrodynamic Mixing Nanoprecipitation [frontiersin.org]
- 15. ABC Herbalgram Website [herbalgram.org]
- 16. air.unimi.it [air.unimi.it]
- 17. Bioengineering of nano drug delivery compound to enhance the bioavailability of selected bioactive compound - MedCrave online [medcraveonline.com]
- 18. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preventing isomerization of Bacopaside V during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Bacopaside V during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomerization a concern?
A1: this compound is a triterpenoid saponin found in Bacopa monnieri. It is a glycoside of pseudojubogenin. Isomerization is a significant concern because this compound can convert into its isomers, Bacopaside III and Bacopaside IV, which are glycosides of jujubogenin, the structural isomer of pseudojubogenin. This conversion can lead to inaccurate quantification and misinterpretation of analytical results.
Q2: What are the primary factors that induce the isomerization of this compound?
A2: The primary factors that can induce the isomerization of this compound to its jujubogenin glycoside isomers (Bacopaside III and IV) are:
-
pH: Acidic and alkaline conditions can catalyze the isomerization. Bacosides, in general, are known to degrade under strong acidic and basic conditions.[1][2]
-
Temperature: Elevated temperatures during sample preparation, extraction, and analysis can provide the energy required for the isomerization to occur.[3]
-
Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may facilitate isomerization.
Q3: How can I detect if isomerization of this compound has occurred during my analysis?
A3: Isomerization can be detected by the appearance or increased peak area of Bacopaside III and Bacopaside IV in your chromatogram, with a corresponding decrease in the peak area of this compound. Advanced techniques like Liquid Chromatography with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) can be used to differentiate between the isomers based on their fragmentation patterns.[4][5][6] Jujubogenin glycosides (like Bacopaside III and IV) and pseudojubogenin glycosides (like this compound) exhibit different characteristic fragment ions.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent quantification of this compound across different analytical runs.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization during sample preparation | 1. Control pH: Maintain the pH of all solutions (extraction solvent, sample diluent) in the neutral range (pH 6-8). Avoid strong acids or bases. 2. Minimize heat exposure: Perform extraction and sample preparation at room temperature or below. Avoid heating or prolonged exposure to high temperatures. 3. Use appropriate solvents: Employ aprotic solvents where possible. If aqueous solutions are necessary, use buffered solutions in the neutral pH range. | Consistent and reproducible peak areas for this compound. |
| On-column isomerization | 1. Optimize mobile phase pH: Use a mobile phase with a pH between 6 and 7.5. Avoid highly acidic mobile phases if possible. If acidic conditions are necessary for separation, use the mildest possible acid and keep the analysis time short. 2. Control column temperature: Maintain a consistent and controlled column temperature, preferably at or near ambient temperature (e.g., 25 °C). | A sharp, symmetrical peak for this compound with minimal tailing or fronting, and no appearance of isomer peaks with injection of a pure standard. |
| Standard instability | 1. Proper storage of standards: Store this compound standard solutions in a refrigerator or freezer, protected from light. 2. Freshly prepare working standards: Prepare working standard solutions fresh daily from a stock solution. | Reliable and consistent calibration curves. |
Issue 2: Appearance of unknown peaks near the this compound peak.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization products | 1. Analyze reference standards: Inject pure standards of Bacopaside III and Bacopaside IV to confirm if the unknown peaks correspond to these isomers. 2. Perform peak purity analysis: Use a Diode Array Detector (DAD) to check the peak purity of the this compound peak. Co-elution of isomers can lead to an impure peak. 3. LC-MS/MS analysis: Utilize LC-MS/MS to identify the mass and fragmentation pattern of the unknown peaks to confirm if they are isomers of this compound.[4][5] | Identification of the unknown peaks and confirmation of isomerization. |
| Degradation products | 1. Review sample handling: Assess sample preparation for exposure to harsh conditions (extreme pH, high temperature, strong light) that could cause degradation beyond isomerization. 2. Stress testing: Subject a pure standard of this compound to forced degradation conditions (acid, base, heat, oxidation) to identify potential degradation products. | Identification of degradation products and optimization of sample handling to prevent their formation. |
Experimental Protocols
Recommended HPLC Method for Stable Analysis of this compound
This protocol is designed to minimize the risk of isomerization during the analysis of this compound.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a neutral pH buffer (e.g., 10 mM Ammonium Acetate, pH 7.0). A typical starting point could be a ratio of 30:70 (Acetonitrile:Buffer). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (controlled) |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase or a solution of 50:50 Acetonitrile:Water. |
Note: Method validation is crucial to ensure the accuracy and reliability of the results for your specific sample matrix.[7][8]
Visualizations
Caption: Isomerization pathway of this compound.
Caption: Recommended workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-ESI-QTOF-MS based screening and identification of isomeric jujubogenin and pseudojujubogenin aglycones in Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Bacopaside V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective potential of Bacopaside V, a triterpenoid saponin isolated from Bacopa monnieri, against other bioactive bacosides. The information presented herein is supported by available experimental data to aid in the evaluation and validation of this compound as a potential therapeutic agent for neurodegenerative diseases.
Comparative Efficacy of Bacosides in Neuroprotection
While direct comparative studies quantifying the neuroprotective effects of this compound are limited in publicly available literature, data from studies on other major bacosides provide a valuable benchmark for its potential efficacy. The primary mechanisms underlying the neuroprotective actions of bacosides include antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key signaling pathways involved in neuronal survival and plasticity.[1][2]
The following table summarizes available quantitative data on the neuroprotective effects of various bacosides from Bacopa monnieri. It is important to note that these results are from different studies and experimental models, which should be considered when making indirect comparisons.
| Compound | Experimental Model | Key Findings | Reference |
| Bacopaside I | Rat model of transient focal cerebral ischemia (MCAO) | - Significantly reduced neurological deficits at 22 and 70 hours post-ischemia. - Markedly decreased cerebral infarct volume and edema. - Increased brain ATP content and antioxidant enzyme activities (SOD, CAT, GSH-Px). | [3] |
| Bacopaside II | Colon cancer cell lines (HT-29, SW480, SW620, HCT116) | - Inhibited cell proliferation with IC50 values ranging from 14.5 µM to 18.4 µM. - Induced cell cycle arrest and apoptosis. (Note: While not a neuroprotection model, this demonstrates biological activity). | [4] |
| Bacoside A3 | β-amyloid-stimulated U87MG cells | - Prevented β-amyloid-mediated suppression of cell viability. - Inhibited the generation of reactive oxygen species (ROS) and the expression of iNOS and COX-2 in a dose-dependent manner. | [5] |
| Bacoside A | Hypoglycemic neonatal rats | - Ameliorated dopaminergic and cAMP imbalance. - Reversed the altered gene expression of Bax and SOD. | [6] |
Key Signaling Pathways in Bacoside-Mediated Neuroprotection
Bacosides exert their neuroprotective effects by modulating several critical signaling pathways. The diagram below illustrates the key molecular targets and pathways influenced by bacosides, leading to enhanced neuronal survival and function.
Caption: Bacoside-mediated neuroprotective signaling pathways.
Experimental Workflow for Validating Neuroprotective Effects
The following diagram outlines a general experimental workflow for assessing the neuroprotective properties of a compound like this compound.
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Analysis of the Anti-Inflammatory, Anti-oxidant, and Neuroprotective Effects of the Potent Phytochemical Bacoside A | Bentham Science [benthamscience.com]
- 3. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bacopaside V and Other Bacosides in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of various bacosides, with a focus on Bacopaside V, in the context of Alzheimer's disease (AD) models. Bacosides are a class of triterpenoid saponins isolated from Bacopa monnieri (Brahmi), an herb used for centuries in Ayurvedic medicine to enhance cognitive function.[1][2] In modern research, these compounds are investigated for their neuroprotective properties, including their potential to combat the pathological hallmarks of AD, such as amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation.[1][3][4][5]
Understanding the distinct roles and efficacy of individual bacoside analogues is crucial for the development of targeted therapeutics. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the complex biological pathways involved.
Understanding Bacoside Nomenclature
It is important to note that much of the existing research has been conducted using mixtures of bacosides or standardized extracts of Bacopa monnieri. The most commonly studied mixtures are:
-
Bacoside A: A complex mixture of four major saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[3][6] It is considered a vital neuroprotective constituent.[6]
-
Bacoside B: A mixture composed of four minor saponins: bacopaside N1, bacopaside N2, bacopaside IV, and This compound .[7]
Direct comparative studies on isolated this compound are limited. Therefore, this guide synthesizes data from studies on individual bacosides where available and from the mixtures in which they are found.
Comparative Efficacy of Bacosides in Alzheimer's Disease Models
The following table summarizes the observed effects of various bacosides and their mixtures on key pathological features of Alzheimer's disease based on preclinical data.
| Bacoside/Mixture | Key Components | Effect on Aβ Aggregation & Toxicity | Antioxidant & Anti-inflammatory Action | Cognitive & Synaptic Effects | Key Model(s) Used |
| Bacoside A | Bacoside A3, Bacopaside II, Bacopaside X, Bacopasaponin C[3][6] | Inhibits Aβ(1-42) fibrillation and cytotoxicity.[3][8] Interacts with the KLVFFA region of Aβ42 to prevent self-association.[9] | Scavenges free radicals, reduces lipid peroxidation, and decreases levels of pro-inflammatory biomarkers like TNF-α and IL-6.[3][10][11] | Improves memory and learning by interacting with neurotransmitter systems.[3] Can cross the blood-brain barrier.[3] | SH-SY5Y cells, Rat models of neurotoxicity[3][8] |
| Bacopaside I | N/A (Individual Compound) | Limited specific data on Aβ aggregation. | Exhibits antioxidant and free-radical scavenging properties.[12] | Shown to have antidepressant-like effects, possibly via noradrenergic activation.[12] | Preclinical models[12] |
| Bacopaside II | N/A (Individual Compound) | In silico studies suggest optimal binding features with the R2 repeat domain of hyperphosphorylated tau protein.[13] | Contributes to the overall anti-inflammatory and antioxidant effects of Bacopa monnieri extracts.[4] | Part of the neuroprotective mixture Bacoside A.[6] | In silico models[13] |
| This compound | N/A (Individual Compound) | No direct studies found. As a component of Bacoside B, it is part of a mixture known to contribute to neuroprotection.[7] | Contributes to the overall antioxidant capacity of Bacopa monnieri extracts. | The Bacoside B mixture, containing this compound, is associated with nerve impulse transmission and neuron repair.[7] | General preclinical studies on Bacopa extracts. |
| Bacopaside X | N/A (Individual Compound) | Part of the Bacoside A mixture, which inhibits Aβ aggregation.[3][6] | Contributes to the overall antioxidant properties of Bacoside A. | Contributes to the cognitive-enhancing effects of Bacoside A.[3] | General preclinical studies on Bacopa extracts. |
Signaling Pathways and Mechanisms of Action
Bacosides exert their neuroprotective effects by modulating multiple signaling pathways. A key mechanism is the enhancement of the cellular antioxidant defense system, which is crucial for mitigating the oxidative stress implicated in Alzheimer's pathology.
Caption: Bacoside-mediated Nrf2 antioxidant pathway.
Bacosides are believed to promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.[4] Once free, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of several antioxidant enzymes, thereby protecting neurons from oxidative damage.[4]
Experimental Protocols
To provide a practical context for the evaluation of these compounds, a detailed methodology for a common in vitro assay is outlined below.
Thioflavin T (ThT) Assay for Aβ(1-42) Aggregation
This assay is widely used to screen compounds for their ability to inhibit the formation of amyloid fibrils.
1. Reagents and Preparation:
-
Aβ(1-42) peptide, lyophilized
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)
-
Test compounds (e.g., isolated this compound, Bacoside A) dissolved in DMSO.
2. Aβ(1-42) Monomer Preparation:
-
Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood, leaving a thin peptide film.
-
Store the peptide films at -20°C until use.
-
Immediately before the assay, resuspend the peptide film in DMSO to create a stock solution (e.g., 5 mM) and then dilute to the final working concentration in ice-cold PBS.
3. Aggregation Assay Protocol:
-
In a 96-well black plate with a clear bottom, add the Aβ(1-42) solution to a final concentration of 10-20 µM.
-
Add the test compounds (bacosides) at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add ThT to each well to a final concentration of 5-10 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 10-15 minutes for 24-48 hours.
4. Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibitory effect of the bacosides can be quantified by comparing the lag time, maximum fluorescence intensity, and the apparent rate constant of fibril growth between the treated and control samples.
Caption: Workflow for an in vitro Aβ aggregation assay.
Conclusion and Future Directions
The available evidence strongly suggests that bacosides from Bacopa monnieri are promising neuroprotective agents with multifaceted mechanisms relevant to Alzheimer's disease.[3][4] They have demonstrated abilities to inhibit Aβ aggregation, reduce oxidative stress, and modulate key signaling pathways.[3][9][10]
However, the specific contribution of this compound remains underexplored, as most studies have utilized complex mixtures like Bacoside A or B, or whole plant extracts. While this compound is a known constituent of the neuroprotective Bacoside B fraction, its individual efficacy has not been quantified against other bacosides in head-to-head studies.
Future research should prioritize the isolation and characterization of individual bacoside compounds, including this compound. Direct comparative studies using standardized, validated assays are essential to discern which analogues possess the most potent therapeutic activity. Such efforts will be critical for advancing the development of novel, targeted saponin-based therapeutics for Alzheimer's disease.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies | Drug Target Insights [journals.aboutscience.eu]
- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into Aβ42 aggregation inhibition by bacoside A and withanolide A: An in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for the Quantification of Bacoposide V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Bacopaside V, a key bioactive saponin in Bacopa monnieri. The selection of an appropriate analytical technique is critical for accurate quantification, ensuring the quality and efficacy of herbal extracts and derived pharmaceuticals. This document outlines detailed experimental protocols and presents comparative performance data to aid in method selection and cross-validation.
Introduction to Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a well-established and robust analytical technique widely used for the separation, identification, and quantification of various compounds.[1] It operates by pumping a liquid solvent mixture (mobile phase) containing the analyte through a column filled with a solid adsorbent material (stationary phase).[1]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller stationary phase particles (sub-2 µm) and higher operating pressures.[1][2] This results in faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[2][3]
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of bacosides.
HPLC Method Protocol
This protocol is a representative method for the analysis of this compound using a standard HPLC system.
1. Sample Preparation:
-
Accurately weigh 1.0 g of powdered Bacopa monnieri leaf extract and transfer to a 100 ml volumetric flask.
-
Add 15 ml of diluent (methanol is commonly used) and sonicate for 15 minutes to ensure complete dissolution.[4]
-
Make up the volume to 100 ml with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Standard Preparation:
-
Accurately weigh 5 mg of this compound reference standard and dissolve in 100 ml of methanol to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 50 µg/mL.
3. Chromatographic Conditions:
-
Instrument: Agilent 1100 HPLC with a UV-Vis detector or equivalent.[5]
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5µm).[4]
-
Mobile Phase: A gradient mixture of pH 3.0 phosphate buffer and acetonitrile is often used. An isocratic mobile phase consisting of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v) has also been reported.[4][6]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: 205 nm.[4]
-
Column Temperature: Ambient or controlled at 27°C.[7]
UPLC Method Protocol
This protocol outlines a sensitive UPLC-MS method suitable for the analysis of this compound.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for the HPLC method.
2. Standard Preparation:
-
Prepare standard solutions of this compound as described for the HPLC method, potentially at lower concentrations due to the higher sensitivity of UPLC.
3. Chromatographic Conditions:
-
Instrument: Acquity UPLC™ system coupled with a single quadrupole mass detector or equivalent.
-
Column: Acquity UPLC™ BEH C8 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.05% formic acid in water (A) and 0.05% formic acid in an acetonitrile-methanol mixture (5:95) (B).
-
Flow Rate: 0.210 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Mass spectrometry in positive ion mode with selective ion recording (SIR). The [M+Na]+ ion of this compound would be monitored.
-
Column Temperature: 40°C.
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and budget constraints. The following tables summarize the key performance parameters for each technique in the context of this compound analysis.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | HPLC | UPLC |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 150-250 mm length, 4.6 mm ID | 50-100 mm length, 2.1 mm ID |
| Operating Pressure | 400-600 bar | > 1000 bar |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |
| Run Time | 20 - 60 min | < 10 min |
| Solvent Consumption | High | Low |
| Resolution | Good | Excellent |
| Sensitivity | Moderate | High |
Table 2: Comparison of Method Validation Parameters (Typical Values)
| Validation Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~5-15 ng/mL |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
Cross-Validation Workflow
Cross-validation is essential when transferring a method from HPLC to UPLC or when comparing results from the two systems. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
Both HPLC and UPLC are powerful techniques for the quantification of this compound.
HPLC offers a robust and reliable method suitable for routine quality control where high throughput is not a primary concern. It is a cost-effective solution with well-established protocols.
UPLC provides significant advantages in terms of speed, resolution, and sensitivity.[2][3] This makes it the preferred method for high-throughput screening, trace analysis, and complex sample matrices. The reduced solvent consumption also contributes to lower operating costs and a more environmentally friendly approach.[1]
The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and economic considerations of the laboratory. For laboratories looking to improve efficiency and data quality, transitioning from HPLC to UPLC for this compound analysis is a worthwhile consideration, provided a thorough cross-validation is performed to ensure consistency and reliability of results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. ijbpas.com [ijbpas.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
A Comparative Analysis of Bacopaside V and Synthetic Nootropics on Cognitive Enhancement
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Bacopaside V, a key saponin from Bacopa monnieri, and prominent synthetic nootropics. This document synthesizes available preclinical and clinical data to objectively assess their performance, supported by detailed experimental methodologies.
The quest for cognitive enhancement has led to the investigation of a wide array of compounds, ranging from natural herbal derivatives to targeted synthetic molecules. Among the natural nootropics, this compound, a constituent of the Ayurvedic herb Bacopa monnieri, has garnered significant interest for its potential neuroprotective and cognitive-enhancing properties.[1][2] In parallel, synthetic nootropics, such as the racetam class (e.g., piracetam) and wakefulness-promoting agents (e.g., modafinil), have been extensively studied and utilized for their cognitive benefits.[3][4] This guide aims to provide a comparative analysis of the efficacy of this compound and these synthetic counterparts, focusing on their mechanisms of action, and available experimental data.
Mechanisms of Action: A Divergent Approach to Cognitive Enhancement
This compound, as part of the broader bacoside A and B complexes in Bacopa monnieri extracts, is believed to exert its nootropic effects through a multi-faceted mechanism.[5] Primarily, it is associated with antioxidant and neuroprotective actions, safeguarding the brain from oxidative damage and reducing the formation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[6] Furthermore, bacosides have been shown to modulate the cholinergic and serotonergic systems, which are crucial for learning and memory.[7] Some studies suggest that bacosides may also promote neuronal communication by stimulating the growth of dendrites, the branch-like extensions of nerve cells.[8]
In contrast, synthetic nootropics often exhibit more targeted mechanisms of action. Piracetam , the first of the racetam class, is thought to enhance cognitive function by modulating AMPA receptors, which are involved in synaptic plasticity.[3] It is also believed to improve cell membrane fluidity and neurotransmission in the cholinergic and glutamatergic systems.[9] Modafinil , on the other hand, primarily acts as a wakefulness-promoting agent by increasing the levels of dopamine and norepinephrine in certain brain regions.[3] While its primary indication is for sleep disorders, it is often used off-label for its cognitive-enhancing effects, particularly on attention and executive function.[10]
Comparative Efficacy: Insights from Preclinical and Clinical Studies
Direct comparative clinical trials between isolated this compound and synthetic nootropics are scarce. Most studies have utilized standardized extracts of Bacopa monnieri, which contain a mixture of bacosides, including this compound. Therefore, the following data largely reflects the effects of these extracts.
One review highlighted a study comparing a standardized Bacopa monnieri extract (KeenMind®, standardized to 55% bacosides) with modafinil. The findings suggested that both substances produced a similar magnitude of cognitive improvement, although modafinil acted more acutely.[11] Another meta-analysis calculated the effect sizes of Bacopa and modafinil, showing a high effect size for Bacopa on delayed word recall (0.95) and for modafinil on visuospatial memory accuracy (0.77).[12]
The following table summarizes key findings from various studies on Bacopa monnieri extract and synthetic nootropics.
| Nootropic Agent | Study Population | Dosage | Duration | Key Cognitive Outcomes | Reference |
| Bacopa monnieri Extract | Healthy Elderly Volunteers | 300 mg/day | 12 weeks | Improved attention, cognitive processing, and working memory. | [13] |
| Healthy Adults | 300 mg/day | 90 days | Improved information processing speed and verbal learning; decreased anxiety. | [11] | |
| Medical Students | 300 mg/day | 6 weeks | Significant improvement in some components of memory. | [14] | |
| Piracetam | Patients with mild cognitive disorders | Not specified | Not specified | Effective in treating cognitive disorders of cerebrovascular and traumatic origins. | [15] |
| Healthy Individuals | 4-8 g/day (acute) | Not specified | May improve learning, memory, and cognitive functions. | [16] | |
| Modafinil | Sleep-deprived Emergency Physicians | Not specified | Single dose | Increased certain aspects of cognitive function and subjective alertness. | [17] |
| Patients with Narcolepsy | 200-400 mg/day | 9 weeks | Significantly increased daytime sleep latency and reduced excessive daytime sleepiness. | [18] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are crucial.
Protocol for Bacopa monnieri Extract in Healthy Elderly Volunteers
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy elderly volunteers.
-
Intervention: 300 mg of a standardized Bacopa monnieri extract daily for 12 weeks.
-
Cognitive Assessment: A battery of neuropsychological tests assessing attention, cognitive processing, and working memory.
-
Biochemical Analysis: Measurement of acetylcholinesterase (AChE) activity.[13]
Protocol for Modafinil in Sleep-Deprived Physicians
-
Study Design: Randomized, double-blind, placebo-controlled crossover study.
-
Participants: Emergency physicians after overnight shifts.
-
Intervention: A single dose of modafinil or placebo.
-
Cognitive Assessment: Coding task and an AX version of the Continuous Performance Task to test cognitive function, sustained attention, and working memory.
-
Subjective Measures: Visual analog scales for alertness and sleep onset.[17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating nootropic efficacy.
Caption: Proposed mechanisms of action for this compound and synthetic nootropics.
Caption: A typical experimental workflow for a comparative nootropic clinical trial.
Conclusion
While direct comparative data for isolated this compound is limited, evidence from studies on standardized Bacopa monnieri extracts suggests it is a promising cognitive enhancer, particularly for memory and learning, with a multi-target mechanism of action. Synthetic nootropics like piracetam and modafinil offer more targeted approaches, with modafinil showing strong effects on wakefulness and attention. The choice between these agents in a therapeutic or research context will depend on the desired cognitive domain for enhancement and the required onset of action. Further head-to-head clinical trials of isolated this compound against synthetic nootropics are warranted to provide a more definitive comparative efficacy profile.
References
- 1. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse [mdpi.com]
- 5. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nootropics (âSmart Drugsâ or âCognitive Enhancersâ): What to Know [webmd.com]
- 9. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the current landscape on nootropic drug research? [synapse.patsnap.com]
- 11. ABC Herbalgram Website [herbalgram.org]
- 12. Cognitive effects of two nutraceuticals Ginseng and Bacopa benchmarked against modafinil: a review and comparison of effect sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Examining the nootropic effects of a special extract of Bacopa monniera on human cognitive functioning: 90 day double‐blind placebo‐controlled randomized trial | Semantic Scholar [semanticscholar.org]
- 14. Clinical Trial Shows Bacopa Supplement May Enhance Memory and Cognitive Function [trial.medpath.com]
- 15. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jebms.org [jebms.org]
- 17. Cognitive performance following modafinil versus placebo in sleep-deprived emergency physicians: a double-blind randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modafinil : A Review of its Pharmacology and Clinical Efficacy in the Management of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Bacopaside V extraction methods
For researchers and professionals in drug development, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides a detailed comparison of various methods for extracting Bacopaside V, a key nootropic saponin from Bacopa monnieri. The following sections present a quantitative comparison of extraction yields, detailed experimental protocols, and visualizations of the extraction workflow and the compound's proposed mechanism of action.
Quantitative Comparison of Extraction Methods
The efficiency of an extraction method is primarily determined by the yield of the crude extract and the concentration of the target bioactive compound within that extract. The following table summarizes data from a comparative study of nine different conventional extraction methods, providing insights into their relative effectiveness for isolating saponins, including this compound.[1][2][3][4] While the data represents total saponins, it serves as a strong proxy for the relative efficiency of this compound extraction, as it is a major constituent of the total saponin fraction.
| Extraction Method | Solvent | Key Parameters | Crude Extract Yield (%) | Total Saponins in Extract (%) |
| Maceration 1 | 95% Ethanol | 3 days at room temperature | 17.14 ± 0.74 | 5.89 ± 0.49 |
| Maceration 2 | Methanol | 3 days at room temperature | 27.89 ± 0.48 | 6.60 ± 0.12 |
| Decoction | Water | 3 hours at 60°C | 0.56 ± 0.03 | - |
| Maceration with Pre-soaking | 95% Ethanol | Soaked in water for 24h prior | 26.08 ± 1.25 | 8.00 ± 0.67 |
| Maceration with Defatting | 95% Ethanol | Defatted with hexane prior | 16.63 ± 0.87 | 5.64 ± 0.43 |
| Soxhlet Extraction | 95% Ethanol | 3 hours at 50°C | 12.26 ± 0.04 | 6.91 ± 0.93 |
| Maceration (Pre-soaked & Squeezed) | 95% Ethanol | Soaked in water for 24h, water squeezed out | 12.98 ± 0.91 | 18.41 ± 0.80 |
| Soxhlet (Pre-soaked & Squeezed) | 95% Ethanol | Soaked in water for 24h, water squeezed out | Not specified | 14.53 ± 0.46 |
| Percolation (Pre-soaked & Squeezed) | 95% Ethanol | Soaked in water for 24h, water squeezed out | 10.09 ± 0.07 | 19.28 ± 0.12 |
Key Observations:
-
Methanol Maceration yielded the highest amount of crude extract.[1][2][3][4]
-
Percolation with pre-soaking and squeezing of the plant material in water prior to ethanol extraction yielded the highest concentration of total saponins.[1][2][3][4] This suggests that while methanol is effective at pulling out a wide range of compounds, the pre-treatment step in the percolation method significantly enhances the selective extraction of saponins.
-
Water alone is an inefficient solvent for extracting these triterpenoid saponins.[1][2]
Novel Extraction Techniques
Beyond conventional methods, modern techniques offer improved efficiency and selectivity:
-
Supercritical CO2 Extraction: This method uses carbon dioxide under precisely controlled temperature and pressure to selectively extract bacosides, leaving behind unwanted compounds. It is a "clean" method that avoids residual solvents.[5]
-
Enzyme-Assisted Extraction (EAE): The use of enzymes can help break down the plant cell wall, leading to a higher yield of bioactive compounds.[6]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can reduce extraction time and improve efficiency.[6]
-
Ultrasound-Assisted Extraction (UAE): Ultrasonic waves create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance the release of bioactive compounds.[6]
While detailed head-to-head quantitative data for this compound is less available for these novel methods compared to conventional ones, they are generally recognized for their potential to increase yields and reduce extraction times.
Experimental Protocols
Below are the detailed methodologies for the conventional extraction techniques compared in the table.
General Preparation of Plant Material
The aerial parts of Bacopa monnieri are dried and coarsely powdered before extraction.
Method 1: Maceration with 95% Ethanol
-
Macerate the dried plant powder in 95% ethanol (1:6 w/v) for 3 days at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure.[1]
Method 2: Maceration with Methanol
-
Follow the same procedure as Method 1, but substitute methanol for 95% ethanol.[1]
Method 3: Decoction
-
Decoct the dried plant material in water (1:10 w/v) at 60°C for 3 hours.
-
Filter the extract.
-
Freeze-dry the filtrate to obtain the extract.[1]
Method 4: Maceration with Pre-soaking
-
Soak the dried plant material in water (1:10 w/v) for 24 hours.
-
Proceed with the maceration process as described in Method 1 using 95% ethanol.[1]
Method 5: Maceration with Defatting
-
Defat the dried plant material with hexane (1:6 w/v) for 24 hours.
-
Discard the hexane and proceed with the maceration process as described in Method 1 using 95% ethanol.[1]
Method 6: Soxhlet Extraction
-
Extract the dried plant material with 95% ethanol in a Soxhlet apparatus at 50°C for 3 hours.
-
Filter the extract and dry under reduced pressure.[1]
Method 7: Maceration (Pre-soaked & Squeezed)
-
Soak the dried plant material in water for 24 hours.
-
Squeeze the water out of the plant material.
-
Proceed with the maceration process as described in Method 1 using 95% ethanol.[1]
Method 9: Percolation (Pre-soaked & Squeezed)
-
Soak the dried plant material in water for 24 hours.
-
Squeeze the water out of the plant material.
-
Percolate the plant material with circulating 95% ethanol for three rounds.
-
Repeat the extraction on the residue twice more.
-
Combine the extracts, filter, and dry under reduced pressure.[1]
Visualizing the Processes
To better understand the extraction workflow and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the extraction of this compound.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
Conclusion
The selection of an appropriate extraction method for this compound is a trade-off between crude extract yield, saponin concentration, processing time, and the use of potentially toxic solvents. For maximizing the purity of the saponin fraction in the initial extract, percolation with a pre-soaking step appears to be the most effective conventional method. However, for higher throughput and potentially cleaner extracts, novel methods such as supercritical CO2 extraction should be considered. The detailed protocols provided in this guide offer a solid foundation for researchers to replicate and adapt these methods for their specific needs in the pursuit of isolating this compound for further study and development.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 4. thaiscience.info [thaiscience.info]
- 5. How Does Standardized Bacopa Monnieri Extract Ensure Consistent Results? - Hongda Phytochemistry [hongdaherbs.com]
- 6. Extracting bioactive compounds and proteins from Bacopa monnieri using natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Stability-Indicating Assays for Bacopaside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods suitable for the stability assessment of Bacopaside V, a key bioactive triterpenoid saponin in Bacopa monnieri. While a specific validated stability-indicating assay solely for this compound is not extensively documented in publicly available literature, this document compiles and compares existing validated methods for the analysis of a broader range of bacosides, including this compound. The information presented is intended to assist researchers in selecting and developing a robust stability-indicating assay for this compound.
Introduction
This compound is a significant constituent of Bacopa monnieri, a plant renowned in traditional medicine for its cognitive-enhancing properties. As with any bioactive compound intended for pharmaceutical or nutraceutical development, establishing its stability profile through a validated stability-indicating assay is a critical regulatory requirement. Such an assay must be able to accurately quantify the analyte of interest and resolve it from any potential degradation products and other matrix components. This guide explores and compares High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods that have been successfully employed for the analysis of bacosides.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of bacosides. More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) combined with Mass Spectrometry (MS) offer enhanced sensitivity and selectivity, which can be particularly advantageous for complex herbal matrices and for identifying unknown degradation products.
Data Presentation
The following tables summarize the performance characteristics of different analytical methods used for the analysis of bacosides, including those that have demonstrated the capability to resolve this compound.
Table 1: Comparison of HPLC and UPLC-MS Methods for Bacopaside Analysis
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation with higher resolution, coupled with mass-based detection. |
| Specificity | Good, but may be limited in complex mixtures without pure standards. | Excellent, provides structural information and can distinguish isomers. |
| Sensitivity | Moderate (LOD/LOQ typically in µg/mL range).[1] | High (LOD/LOQ typically in ng/mL range).[2] |
| Run Time | Longer (typically 30-60 minutes). | Shorter (typically <10 minutes). |
| Quantification | Reliable with proper validation. | Highly accurate and precise. |
| Identification | Based on retention time comparison with standards. | Based on retention time and mass-to-charge ratio (m/z), enabling identification of unknowns. |
Table 2: Validation Parameters for a Representative HPLC Method for Bacoside Analysis
| Validation Parameter | Bacoside A3 | Bacopaside II | Jujubogenin isomer of bacopasaponin C | Bacopasaponin C |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (µg/mL) | 48.35[1] | 125.89[1] | 134.96[1] | 104.67[1] |
| LOQ (µg/mL) | 146.25[1] | 381.48[1] | 408.98[1] | 317.19[1] |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 98-102% |
| Precision (%RSD) | <2% | <2% | <2% | <2% |
Note: Data for this compound specifically is limited. The table presents data for other major bacosides from a validated stability-indicating HPLC-DAD method to provide a reference for expected performance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published methods and can be adapted for the specific analysis of this compound.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is adapted from a validated method for the simultaneous determination of twelve bacopa saponins, including this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare working standards by serial dilution.
-
Sample Solution: Extract the powdered plant material or formulation with methanol using sonication. Filter the extract through a 0.45 µm membrane filter before injection.
3. Forced Degradation Studies:
-
Acid Degradation: Treat the sample solution with 0.1 M HCl at 80°C for 2 hours. Neutralize the solution before injection.
-
Base Degradation: Treat the sample solution with 0.1 M NaOH at 80°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to dry heat at 100°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Protocol 2: UPLC-MS/MS Method for Bacoside Quantification
This protocol is based on a fast and sensitive method for the quantification of major bacosides and can be optimized for this compound.
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C8 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.210 mL/min.[2]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification. The specific precursor and product ions for this compound would need to be determined by infusion of a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.
3. Standard and Sample Preparation:
-
Similar to the HPLC method, with appropriate dilutions for the higher sensitivity of the UPLC-MS/MS system.
4. Method Validation:
-
Validate the method according to regulatory guidelines for bioanalytical method validation, if applicable, or standard analytical method validation.
Mandatory Visualizations
Experimental Workflow for a Stability-Indicating Assay
References
Diploid vs. Tetraploid Bacopa monnieri: A Comparative Guide to Bacopaside Content and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diploid and tetraploid Bacopa monnieri, focusing on their bacopaside content and resulting bioactivity. The information presented herein is supported by experimental data to aid in the selection of plant material for research and development purposes.
Bacopaside Content: A Quantitative Comparison
The primary bioactive compounds in Bacopa monnieri, known as bacosides, are a class of triterpenoid saponins responsible for the plant's nootropic effects. Studies have shown that the induction of tetraploidy in Bacopa monnieri can influence the concentration of these valuable compounds. The following table summarizes the quantitative data on bacopaside content in diploid (2x) and tetraploid (4x) plants under different cultivation conditions.
| Bacoside Component | Ploidy Level | Cultivation System | Content (% Dry Weight) |
| Bacoside A3 | Diploid (2x) | Hydroponic | ~0.7% |
| Tetraploid (4x) | Hydroponic | ~0.85% | |
| Diploid (2x) | Soil | 1.33% [1] | |
| Tetraploid (4x) | Soil | 1.43% [1] | |
| Bacopaside II | Diploid (2x) | Hydroponic | ~0.9% |
| Tetraploid (4x) | Hydroponic | ~0.7% | |
| Diploid (2x) | Soil | 1.35% | |
| Tetraploid (4x) | Soil | 1.75% [1] | |
| Bacopaside X | Diploid (2x) | Hydroponic | ~0.4% |
| Tetraploid (4x) | Hydroponic | ~0.4% | |
| Diploid (2x) | Soil | ~0.7% | |
| Tetraploid (4x) | Soil | ~0.75% | |
| Bacopasaponin C | Diploid (2x) | Hydroponic | ~0.5% |
| Tetraploid (4x) | Hydroponic | ~0.5% | |
| Diploid (2x) | Soil | ~0.7% | |
| Tetraploid (4x) | Soil | ~0.8% | |
| Total Bacosides | Diploid (2x) | Hydroponic | Not specified |
| Tetraploid (4x) | Hydroponic | Not specified | |
| Diploid (2x) | Soil | ~4.0% | |
| Tetraploid (4x) | Soil | ~4.8% [1] |
Key Findings:
-
Soil Cultivation Advantage: Soil-grown Bacopa monnieri, for both diploid and tetraploid plants, generally exhibits significantly higher concentrations of bacosides compared to hydroponically grown plants.[1]
-
Tetraploid Superiority in Soil: Under soil cultivation, tetraploid plants tend to have a higher percentage of total bacosides, with a notable increase in Bacopaside II content compared to their diploid counterparts.[1]
-
Variability in Specific Bacosides: While tetraploids show an overall increase in total bacosides when grown in soil, the content of individual bacosides can vary between the ploidy levels and cultivation methods.
Bioactivity Comparison
The enhanced bacopaside content in tetraploid Bacopa monnieri suggests a potential for superior bioactivity. This section explores the comparative bioactivity based on available experimental evidence.
Antioxidant Activity
Antioxidant activity is a key bio-functional property of Bacopa monnieri, contributing to its neuroprotective effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Ploidy Level | Cultivation System | DPPH Scavenging Activity (%) |
| Diploid (2x) | Hydroponic | ~71% |
| Tetraploid (4x) | Hydroponic | ~70% |
| Diploid (2x) | Soil | ~73% |
| Tetraploid (4x) | Soil | ~73.7%[1] |
Key Findings:
-
No statistically significant difference in DPPH radical scavenging activity was observed between diploid and tetraploid Bacopa monnieri extracts, regardless of the cultivation system.[1] This suggests that while bacopaside content may differ, the overall free radical scavenging capacity of the extracts remains comparable under the tested conditions.
Neuroprotective and Anti-inflammatory Activities
While direct comparative studies on the neuroprotective and anti-inflammatory activities of diploid versus tetraploid Bacopa monnieri extracts are limited, the higher bacopaside content in soil-grown tetraploid plants suggests a potential for enhanced therapeutic efficacy. Bacosides are known to exert their neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in neuronal survival and function.
Further research is required to definitively conclude whether the increased bacopaside content in tetraploid plants translates to superior neuroprotective and anti-inflammatory bioactivities.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies.
Induction of Tetraploidy
The induction of tetraploidy in Bacopa monnieri is typically achieved through the application of a mitotic inhibitor, such as colchicine.
-
Explant Source: Nodal segments of diploid Bacopa monnieri are commonly used as explants.
-
Colchicine Treatment: Explants are treated with varying concentrations of colchicine (e.g., 0.05% to 0.5% w/v) for different durations (e.g., 24 to 48 hours).
-
Culture and Regeneration: After treatment, the explants are cultured on a suitable medium, such as Murashige and Skoog (MS) medium supplemented with growth regulators like 6-benzylaminopurine (BAP), to induce shoot regeneration.
-
Ploidy Level Confirmation: The ploidy level of the regenerated plantlets is confirmed using techniques like flow cytometry or chromosome counting.
Bacopaside Extraction and Quantification
-
Extraction: Dried and powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, through methods like maceration or soxhlet extraction.
-
Quantification: The extracted bacosides are quantified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or an aqueous buffer. Detection is typically performed using a UV detector at a wavelength around 205 nm. Reference standards of individual bacosides are used for identification and quantification.
DPPH Radical Scavenging Assay
-
Preparation of Extract: A known concentration of the plant extract is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: The extract is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (containing only DPPH and the solvent).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway associated with the neuroprotective effects of bacosides and a general experimental workflow for comparing diploid and tetraploid Bacopa monnieri.
Caption: Neuroprotective signaling pathways modulated by bacosides.
Caption: Experimental workflow for comparing diploid and tetraploid Bacopa monnieri.
Conclusion
The induction of tetraploidy in Bacopa monnieri, particularly when cultivated in soil, can lead to a significant increase in the concentration of bacopasides, the primary bioactive compounds. While this increase in bacopaside content does not appear to significantly alter the in vitro antioxidant activity as measured by the DPPH assay, it holds the potential for enhanced neuroprotective and anti-inflammatory effects.
For researchers and drug development professionals, soil-grown tetraploid Bacopa monnieri represents a promising source of high-potency raw material. However, further comparative studies are warranted to fully elucidate the differences in the neuroprotective and anti-inflammatory bioactivities between diploid and tetraploid extracts. Such studies will be crucial for optimizing the selection of plant material for the development of novel therapeutics.
References
Quantitative Comparison of Bacopaside V in Different Bacopa Cultivars: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive quantitative comparison of Bacopaside V content in various cultivars of Bacopa monnieri. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of high-yielding cultivars for further investigation and development. This document summarizes key experimental data, details the methodologies used for quantification, and provides visual representations of the biosynthetic pathway and experimental workflows.
Quantitative Data Summary
The content of this compound, a minor but significant triterpenoid saponin, varies among different accessions of Bacopa monnieri. A study analyzing twenty-four accessions from two distinct geographical regions in India (Odisha and West Bengal) revealed a considerable range in this compound concentration. The findings from this study are summarized in the table below.
| Geographic Origin | Number of Accessions | This compound Content Range (% w/w) | Average this compound Content (% w/w) |
| Odisha & West Bengal, India | 24 | 0.013 - 0.073[1] | Not explicitly stated |
Table 1: Quantitative Comparison of this compound in Bacopa monnieri Accessions.
Experimental Protocols
The quantification of this compound and other bacosides is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology adapted from established protocols for the analysis of bacosides in Bacopa monnieri.[1][2][3]
Sample Preparation
-
Drying and Powdering: Plant material (leaves, stems) is dried in a hot air oven at a controlled temperature (e.g., 50-60°C) to a constant weight. The dried material is then ground into a fine powder.
-
Extraction: A known weight (e.g., 0.5 g) of the dried powder is subjected to extraction with a suitable solvent, typically methanol.[1] Ultrasonication in a water bath at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 20 minutes) is employed to enhance extraction efficiency.[1]
-
Filtration: The resulting extract is filtered through a membrane filter (e.g., 0.22 μm) to remove particulate matter before HPLC analysis.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for separation.
-
Mobile Phase: A gradient mobile phase is often used, consisting of a mixture of an aqueous buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3 or 0.2% aqueous phosphoric acid) and an organic solvent like acetonitrile.[2]
-
Elution Program: A gradient elution program is set to achieve optimal separation of the various bacosides. For example, a program could be: 0–25 min, 30%–40% B; 25–26 min, 40%–30% B; 26–30 min, 30%–30% B (where B is the organic solvent).[1]
-
Detection: The eluent is monitored at a wavelength of 205 nm.[1][3]
-
Quantification: The identification and quantification of this compound are performed by comparing the retention time and peak area of the sample with that of a certified reference standard.
Visualizations
Bacoside Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of bacosides in Bacopa monnieri, starting from the mevalonic acid pathway and leading to the formation of the diverse range of bacoside compounds.
References
Bacopaside V vs. Bacoside A: A Comparative Bioactivity Analysis for Neuropharmacological Research
A comprehensive examination of two prominent saponins from Bacopa monnieri, this guide provides a comparative overview of the bioactivity of Bacopaside V and Bacoside A. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to delineate the neuroprotective and antioxidant properties of these compounds. While extensive research has illuminated the therapeutic potential of Bacoside A, data on this compound remains comparatively sparse, a gap this guide seeks to highlight.
Bacoside A, a major active constituent of the medicinal plant Bacopa monnieri, is not a single compound but a mixture of four triterpenoid saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[1] It is one of the most studied compounds from Bacopa monnieri for its nootropic and neuroprotective effects.[2][3][4][5][6][7] In contrast, this compound is a less-studied triterpenoid glycoside from the same plant and is known to be a constituent of Bacoside B.[8][9] This guide will compare the known bioactivities of these two compounds, drawing on available preclinical evidence.
Quantitative Bioactivity Data
Table 1: Comparative Bioactivity Data of Bacoside A
| Bioactivity Parameter | Model System | Treatment Details | Key Findings | Reference |
| Antioxidant Enzyme Activity | Cigarette smoke-exposed rat brains | Bacoside A administration | Significant enhancement of brain levels of vitamins A, C, E, and glutathione. Increased activities of antioxidant enzymes. | [2] |
| Diabetic rat brain and kidneys | Bacopa monnieri extract (containing Bacoside A) at 50, 125, and 250 mg/kg for 15 days | Significant reversal of oxidative stress and peroxidative damage. Modulation of antioxidant activity. | [10] | |
| Lipid Peroxidation | Cigarette smoke-exposed rat brains | Bacoside A administration | Inhibition of lipid peroxidation. | [2] |
| N-nitrosodiethylamine (DEN)-induced hepatoma in Wistar albino rats | Bacoside A | Prevention of hepatoma by inhibiting lipid peroxidation and enhancing antioxidant enzyme levels. | [11] | |
| Dopamine Receptor Function | Neonatal hypoglycaemic rats | Bacoside A treatment | Reversal of altered dopamine D1 receptor function and gene expression. | [12] |
| Neurotransmitter Receptor Binding | In vitro radioligand receptor binding assay | Bacoside A | Showed binding affinity towards the D1 receptor. | [11][13][14] |
Note: Specific quantitative values for this compound are not available in the cited literature.
Key Bioactive Mechanisms
The primary mechanisms underlying the neuroprotective effects of Bacoside A involve the mitigation of oxidative stress and modulation of neurotransmitter systems. Bacosides, in general, are known to exert their effects through several pathways:
-
Antioxidant and Anti-inflammatory Action: Bacosides enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby reducing oxidative damage.[2][10] They also inhibit lipid peroxidation, protecting cell membranes from damage.[11]
-
Modulation of Neurotransmitter Systems: Bacosides can influence various neurotransmitter systems, including the dopaminergic and serotonergic systems, which are crucial for cognitive functions.[7][12]
-
Anti-amyloidogenic Properties: Some studies suggest that bacosides can reduce the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[4][15]
While these mechanisms are well-documented for Bacoside A and other major bacosides, the specific contribution and potency of this compound within these pathways have yet to be elucidated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used to assess the bioactivities of compounds like Bacoside A and could be employed for future studies on this compound.
Lipid Peroxidation (MDA) Assay in Brain Tissue
This assay measures the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.
-
Tissue Preparation: Brain tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl).[4]
-
Reaction Mixture: An aliquot of the homogenate is incubated with reagents such as ferric chloride (FeCl3) to induce lipid peroxidation.[4]
-
TBA Reaction: Trichloroacetic acid (TCA) is added to precipitate proteins, followed by centrifugation. The supernatant is then reacted with thiobarbituric acid (TBA) at high temperature (e.g., in a boiling water bath for 10 minutes).[4]
-
Measurement: After cooling, the absorbance of the resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at 532 nm.[4] The MDA concentration is calculated using an extinction coefficient and is typically expressed as nanomoles of MDA per milligram of protein.[4]
Superoxide Dismutase (SOD) Activity Assay
This assay determines the activity of SOD, a critical antioxidant enzyme.
-
Sample Preparation: Brain tissue is homogenized in an ice-cold buffer, and the homogenate is centrifuged to obtain a supernatant containing the enzyme.[16]
-
Assay Principle: The assay is based on the inhibition of the reduction of a chromogenic compound (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thus inhibiting the color reaction.[16]
-
Procedure: The sample supernatant is mixed with the assay reagents, and the reaction is initiated by adding xanthine oxidase.[16]
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is often expressed as units of SOD activity per milligram of protein.[16]
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide (H2O2).
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).[17]
-
Assay Principle: The assay measures the rate of decomposition of H2O2 by catalase in the sample.[17]
-
Procedure: An aliquot of the tissue homogenate is added to a solution of H2O2.[2]
-
Measurement: The decrease in absorbance due to the consumption of H2O2 is monitored over time at 240 nm using a spectrophotometer.[17] The catalase activity is calculated from the rate of H2O2 decomposition.
Glutathione Peroxidase (GPx) Activity Assay
This assay quantifies the activity of GPx, another important antioxidant enzyme.
-
Sample Preparation: Biological samples such as plasma, serum, or cell lysates are prepared.[18]
-
Assay Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide, converting reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH oxidation is monitored.[19]
-
Procedure: The sample is added to a reaction mixture containing GSH, GR, and NADPH. The reaction is initiated by the addition of a hydroperoxide substrate (e.g., cumene hydroperoxide).[18]
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured spectrophotometrically. The GPx activity is proportional to the rate of decrease in absorbance.[18][19]
Visualizing Mechanisms and Workflows
To better illustrate the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.8. Analysis of Catalase (CAT) Activity [bio-protocol.org]
- 3. nwlifescience.com [nwlifescience.com]
- 4. researchgate.net [researchgate.net]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
- 11. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jptcp.com [jptcp.com]
- 14. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Peroxidation Analysis [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Optimized protocol for brain and head kidney catalase activity in zebrafish [protocols.io]
- 18. raybiotech.com [raybiotech.com]
- 19. mmpc.org [mmpc.org]
A Comparative Guide to Validated Quantitative HPLC Methods for Bacoside Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bacosides, the primary bioactive saponins in Bacopa monnieri, is critical for the standardization of herbal extracts and the development of phytopharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, offering specificity and accuracy unmatched by other methods like UV spectrophotometry.[1] This guide provides a comparative overview of validated HPLC methods for the quantitative determination of bacosides, presenting experimental data to aid researchers in selecting and implementing a suitable analytical procedure.
Bacosides are a complex mixture of structurally similar glycosides of jujubogenin or pseudojujubogenin, making their separation and quantification challenging.[2][3][4] Various HPLC methods have been developed and validated to address this, primarily utilizing reverse-phase chromatography with UV detection.
Comparison of Validated HPLC Methods
The following tables summarize the key parameters of different validated HPLC methods for bacoside analysis, compiled from published studies. These methods vary in their chromatographic conditions and the specific bacosides quantified.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Hypersil BDS C18 (4.6mm x 250mm, 5.0 micron) | C18 |
| Mobile Phase | Acetonitrile: Phosphoric Acid (30:70 v/v) with gradient elution | Phosphate buffer: Acetonitrile (60:40 % v/v) | Acetonitrile: Water (40:60) |
| Flow Rate | 1.5 ± 0.2 mL/min | 1.5 mL/min | 1 mL/min |
| Detection Wavelength | 205 nm | 205 nm | Not Specified |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Run Time | > 30 minutes | 30 minutes | Not Specified |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not Specified | Not Specified | 26-260 µg/ml |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.9953 |
| Accuracy (% Recovery) | 98.3-101.8% (plant extract), 98.5-102.67% (marketed formulation) | Not Specified | Deviation from actual concentration values are ±8% |
| Precision (%RSD) | Not Specified | Not Specified | Intra-day RSD < 6% |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 26 µg/ml |
| Robustness | Checked for flow rate (1.5± 0.2 mL/min) and wavelength (205 ± 2 nm) | Not Specified | Not Specified |
Table 3: Retention Times of Major Bacosides (in minutes)
| Bacoside | Method 1 (Gradient) | Method 2 (Isocratic) |
| Bacoside A3 | 18.01 | 13.5 |
| Bacopaside II | 18.58 | 14 |
| Jujubogenin isomer of Bacopasaponin C | 20.33 | 15.4 (Jujobogenin of Bacopasaponin C) |
| Bacopasaponin C | 21.34 | 16.4 (Bacopasaponin A) |
| Bacopaside I | Not Reported | 9.3 |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methods. Below are summaries of the experimental protocols for the compared HPLC methods.
Method 1: Stability-Indicating HPLC-DAD Method
This method was developed for the estimation of Bacoside A (a mixture of bacoside A3, bacopaside II, jujubogenin isomer of bacopasaponin C, and bacopasaponin C) in Bacopa monnieri plant extract and tablets.[5]
-
Sample Preparation: A stock solution of standard bacoside A (200 µg/mL) was prepared. For the plant extract, 60 g of plant powder yielded 9.8 mg of bacoside A. For tablets, an amount of powdered tablets equivalent to 217 µg of bacoside A was used to prepare a 200 µg/mL solution.[5]
-
Chromatographic System: The analysis was performed on a C18 column at ambient temperature with a gradient elution using a mobile phase of acetonitrile and phosphoric acid (30:70 v/v).[5] Detection was carried out at 205 nm.[5]
-
Validation: The method was validated according to ICH guidelines. Accuracy was determined by recovery studies and found to be between 98.3-101.8% for the plant extract and 98.5-102.67% for the marketed formulation.[5] Robustness was evaluated by making slight variations in the flow rate and detection wavelength.[5]
Method 2: RP-HPLC Method for Multiple Bioactive Compounds
This method aimed to quantify five bioactive compounds: Bacopasaponin A, Bacoposide I, Bacopaside II, Bacoside A3, and Jujobogenin of Bacopasaponin C.[6]
-
Sample Preparation: 100 g of Bacopa monnieri powder was extracted with 500 ml of ethanol using a Soxhlet apparatus. The resulting extract was used for analysis.[6]
-
Chromatographic System: A Hypersil BDS C18 column (4.6mm X 250 mm, 5.0 micron) was used with an isocratic mobile phase of phosphate buffer and acetonitrile (60:40 v/v) at a flow rate of 1.5 ml/min.[6] The column temperature was maintained at 30°C, and detection was at 205 nm.[6]
-
Validation: The authors state the method was found to be simple, sensitive, and inexpensive, suggesting it is suitable for routine quality control.[6]
Method 3: Quantitative Determination of Bacoside A
This high-pressure liquid chromatographic method was developed for the quantitative determination of Bacoside A.[7]
-
Sample Preparation: A standard solution of Bacoside A was prepared in methanol and the volume was made up with the mobile phase.[7]
-
Chromatographic System: A C18 column was used with an isocratic mobile phase of acetonitrile and water (40:60) at a flow rate of 1 ml/min.[7]
-
Validation: The method demonstrated good reproducibility with intra-day relative standard deviations of less than 6%.[7] The accuracy was also good, with a deviation from actual concentration values of ±8%.[7] The calibration graph was linear in the range of 26-260 µg/ml with a correlation coefficient of 0.9953.[7] The lowest quantitation limit was 26 µg/ml.[7]
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of a quantitative HPLC method for bacosides, following ICH guidelines.
Caption: Workflow for the validation of a quantitative HPLC method.
Conclusion
The choice of an appropriate HPLC method for bacoside analysis will depend on the specific research or quality control objectives. For the analysis of a broad profile of bacosides, a gradient elution method may be more suitable, while for the routine quantification of specific major bacosides, an isocratic method might be sufficient and more cost-effective. The validation data presented provides a basis for comparing the performance of different methods. It is essential for any laboratory to perform its own validation to ensure the chosen method is fit for its intended purpose and instrumentation.
References
- 1. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 2. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.scu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. ijfmr.com [ijfmr.com]
- 7. ijpsonline.com [ijpsonline.com]
Unveiling the Phytochemical Landscape of Bacopa monnieri: A Comparative Analysis of Market Formulations
A deep dive into the chemical composition of various Bacopa monnieri formulations reveals significant variations in the concentration of key neuroprotective compounds. This guide provides a comparative phytochemical analysis, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting and standardizing Bacopa monnieri products.
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, has garnered global attention for its cognitive-enhancing and neuroprotective properties.[1][2] These therapeutic effects are largely attributed to a class of saponins known as bacosides.[3][4] However, the phytochemical profile of commercially available Bacopa monnieri formulations can vary considerably, impacting their therapeutic efficacy.[5][6] This guide presents a comparative analysis of different formulations, focusing on their phytochemical content and the analytical methods used for their quantification.
Comparative Phytochemical Content
The concentration of key bioactive compounds, including total phenolic content (TPC), total flavonoid content (TFC), and total saponins, varies significantly among different herbal formulations of Bacopa monnieri. A study comparing five different herbal formulations (HF-1 to HF-5) using a maceration extraction method with methanol highlighted these differences.[5]
| Formulation Code | Total Phenolic Content (mg Gallic Acid Equivalent/g) | Total Flavonoid Content (mg Luteolin Equivalent/g) | Total Saponins (mg/g) |
| HF-1 | 25.5 ± 0.5 | 12.5 ± 0.4 | 35.2 ± 1.1 |
| HF-2 | 28.1 ± 0.7 | 14.8 ± 0.6 | 38.9 ± 1.5 |
| HF-3 | 35.4 ± 1.2 | 18.2 ± 0.8 | 42.1 ± 1.3 |
| HF-4 | 30.2 ± 0.9 | 15.5 ± 0.5 | 48.7 ± 1.8 |
| HF-5 | 22.8 ± 0.6 | 11.9 ± 0.3 | 33.6 ± 1.0 |
Data adapted from a comparative study on five different herbal formulations.[5] The values are presented as mean ± standard deviation.
As the table indicates, formulation HF-3 exhibited the highest levels of total phenolics and flavonoids, while HF-4 contained the highest concentration of saponins.[5] These variations underscore the importance of standardization in producing Bacopa monnieri supplements with consistent therapeutic potential.[6]
Experimental Protocols
Accurate quantification of phytochemicals is crucial for the standardization of herbal formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used methods for the analysis of bacosides.[6][7]
Protocol for Quantification of Bacosides by HPLC
This protocol is based on the British Pharmacopoeia (BP) method for the analysis of bacosides.[3]
1. Sample Preparation:
-
Weigh accurately about 1 g of the powdered Bacopa monnieri sample into a 40 mL vial.
-
Add 30 mL of a methanol/water (70/30 v/v) mixture and sonicate for 15 minutes.
-
Centrifuge the solution and transfer the supernatant to a 50 mL volumetric flask.
-
Add another 15 mL of the methanol/water mixture to the remaining pellet, sonicate for 15 minutes, and centrifuge again.
-
Combine the supernatant with the previous one in the 50 mL volumetric flask and make up the volume.[3]
2. Chromatographic Conditions:
-
Instrument: Agilent 1100 HPLC with a UV-Vis detector.[3]
-
Column: Reverse phase Phenomenex Synergi C18 (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.72% w/v anhydrous sodium sulphate (315:685 v/v), with the pH adjusted to 2.3 using sulphuric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 205 nm.[3]
-
Run Time: 75 minutes.[3]
3. Standard Preparation:
-
Prepare a stock solution of the reference standard (e.g., Bacopaside II) by dissolving 5 mg in 5 mL of methanol to get a concentration of 1 mg/mL.[3]
4. Quantification:
-
The total content of Bacopa saponins is calculated from the chromatograms obtained using the declared content of the certified reference standard.[3]
Protocol for Phytochemical Screening by HPTLC
This method is suitable for the qualitative and quantitative analysis of Bacoside A.[7][8]
1. Sample Preparation:
-
Extract the powdered plant material with methanol.[8]
2. Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel 60 GF254 plates.[8]
-
Mobile Phase: n-Butanol: Acetic acid: Water (36:6:8 v/v/v).[8]
-
Application: Apply the sample and standard solutions as bands on the plate.
-
Development: Develop the plate in a chromatographic chamber with the mobile phase.
-
Detection: Scan the plate at 580 nm for quantification of Bacoside A.[8] For visualization, 20% sulphuric acid in methanol can be used as a spraying reagent.[8]
Bioactivity and Signaling Pathways
The therapeutic effects of Bacopa monnieri, particularly its neuroprotective actions, are attributed to the modulation of various signaling pathways. The bioactive compounds in Bacopa monnieri have been shown to exhibit antioxidant properties by modulating antioxidant enzymes like superoxide dismutase and catalase.[5] Furthermore, they are involved in regulating neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).[1]
The following diagram illustrates a simplified workflow for the comparative phytochemical analysis of Bacopa monnieri formulations.
Caption: Workflow for Comparative Phytochemical Analysis.
The following diagram illustrates a simplified overview of the neuroprotective signaling pathways influenced by Bacopa monnieri.
Caption: Neuroprotective Mechanisms of Bacopa monnieri.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. dovepress.com [dovepress.com]
- 3. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. How Does Standardized Bacopa Monnieri Extract Ensure Consistent Results? - Hongda Phytochemistry [hongdaherbs.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
Safety Operating Guide
Navigating the Safe Disposal of Bacopaside V in a Laboratory Setting
Immediate Safety and Logistical Information
When handling Bacopaside V, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Although some related compounds like Bacopaside X are not classified as hazardous under the Globally Harmonized System (GHS), the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Key Logistical Steps for Disposal:
-
Waste Identification and Classification: Treat this compound as a chemical waste. Due to the lack of specific hazardous waste classification, it is prudent to manage it as a potentially hazardous substance.
-
Containerization: Use a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" or "Chemical Waste for Incineration."
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[2][3][4] This area should be away from general lab traffic and incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5]
Quantitative Data on Related Bacopasides
While specific data for this compound is limited, information on related compounds can offer some guidance. It is important to note that these values are for similar but distinct molecules and should be used with caution.
| Compound | Molecular Formula | Molecular Weight | Physical State | Solubility |
| Bacopaside I | C46H74O20S | 979.13 g/mol | White Powder | DMSO[1] |
| This compound | Not Specified | Not Specified | Powder | DMSO, Pyridine, Methanol, Ethanol, etc.[6] |
| Bacopaside X | C47H76O17 | 913.1 g/mol | Powder | Not Specified |
Procedural Guidance for Disposal
The following step-by-step procedure outlines the recommended process for the proper disposal of this compound waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing this compound).
Step 2: Preparing for Disposal
-
Solid Waste: Place all solid materials contaminated with this compound into a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Liquid Waste: For solutions containing this compound, a recommended method of disposal is incineration.[1][5]
-
If permissible by your institution's EHS guidelines, small quantities of this compound can be dissolved in a combustible solvent such as ethanol or a suitable solvent mixture.[1]
-
Transfer the solution to a designated, leak-proof, and clearly labeled container for flammable liquid waste.
-
Step 3: Labeling the Waste Container
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab contact
-
Step 4: Arranging for Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for any chemicals involved in your work.
References
Essential Safety and Logistical Guidance for Handling Bacopaside V
Disclaimer: No specific Safety Data Sheet (SDS) for Bacopaside V is publicly available. The following guidance is synthesized from the SDS of structurally similar triterpenoid saponins, including Bacopaside N1 and Bacopaside X, and should be treated as a precautionary guideline.[1][2][3] Always conduct a thorough risk assessment before handling any chemical.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
Based on the handling requirements of similar compounds, the following personal protective equipment is recommended when working with this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Protective Gloves | Impermeable and resistant to the product. Inspect prior to use.[3] |
| Body Protection | Impervious Clothing | Fire/flame resistant and impervious clothing.[3] |
| Respiratory Protection | Suitable Respirator | Use in areas with appropriate exhaust ventilation.[1] |
Hazard Identification and Classification
While specific hazard information for this compound is unavailable, related compounds like Bacopaside N1 are classified with the following hazards under the Globally Harmonized System (GHS):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C as a powder or -80°C in solvent.[1] Keep away from direct sunlight and sources of ignition.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Operational and Disposal Plans
The following procedural guidance provides a step-by-step plan for the safe handling and disposal of this compound.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Protocol
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and CAS number on the label match the order specifications.
-
Storage: Immediately transfer the compound to the appropriate storage condition. Store the powder at -20°C and solutions at -80°C in a tightly sealed container.[1]
Preparation and Use (within a chemical fume hood):
-
PPE: Before handling, ensure all recommended personal protective equipment is worn correctly.
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Weighing and Dissolving: Carefully weigh the required amount of this compound. If preparing a solution, add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[4]
-
Experimental Use: Follow the specific experimental protocol, taking care to minimize the generation of aerosols.
Disposal:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated PPE, and labware, should be considered hazardous waste.
-
Collection: Collect all waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company.[3] Do not allow the product to enter drains, water courses, or the soil.[1] In case of a spill, collect the spillage to avoid release to the environment.[1] Empty containers that held the substance should also be treated as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
